2-Cyclopropyl-4-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGBCDQRQJOMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Cyclopropyl-4-nitropyridine (CAS 1255311-63-7): A Keystone Building Block for Modern Drug Discovery
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, reactivity, and strategic application of 2-Cyclopropyl-4-nitropyridine. This versatile heterocyclic compound, identified by CAS number 1255311-63-7, merges three structurally significant motifs: a bioisosterically favorable cyclopropyl group, an electron-deficient pyridine core, and a synthetically versatile nitro moiety. This unique combination establishes it as a high-value starting material for the rapid generation of novel chemical entities with therapeutic potential.
Our discussion will move beyond simple procedural outlines to explore the causal relationships behind synthetic choices and the mechanistic underpinnings of the molecule's reactivity, providing a framework for its intelligent application in discovery programs.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a building block is the first step toward its effective utilization. This compound is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1255311-63-7 | [1][2] |
| Molecular Formula | C₈H₈N₂O₂ | [2][3] |
| Molecular Weight | 164.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CC1C2=NC=CC(=C2)[O-] | [1] |
| InChI Key | ZWGBCDQRQJOMMV-UHFFFAOYSA-N | [2] |
| Predicted Boiling Point | 283.2 ± 28.0 °C | [1] |
| Storage Conditions | Long-term storage at 2-8°C recommended | [1] |
| Purity (Commercial) | Typically ≥95% | [1][3] |
Predicted Spectroscopic Signature
While specific experimental spectra for this compound are not widely published in academic literature, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles of heterocyclic chemistry and substituent effects. The strong electron-withdrawing nature of the 4-nitro group significantly deshields the protons and carbons of the pyridine ring, particularly those at the ortho (C3, C5) and para (C2) positions relative to the nitro group.
| Nucleus | Predicted Chemical Shift (ppm) | Rationale & Key Correlations |
| ¹H NMR | ||
| Pyridine H-3 | ~8.4 - 8.6 | Doublet; Strongly deshielded by adjacent electron-withdrawing nitro group. |
| Pyridine H-5 | ~8.9 - 9.1 | Doublet of doublets or triplet; Deshielded by both the ring nitrogen and the nitro group. |
| Pyridine H-6 | ~7.8 - 8.0 | Doublet; Influenced by the ring nitrogen and the ortho-cyclopropyl group. |
| Cyclopropyl CH | ~2.2 - 2.4 | Multiplet; Methine proton attached to the aromatic ring. |
| Cyclopropyl CH₂ | ~1.1 - 1.4 | Multiplets; Diastereotopic methylene protons of the cyclopropyl ring. |
| ¹³C NMR | ||
| Pyridine C-2 | ~165 - 168 | Substituted with cyclopropyl group; influenced by ring nitrogen. |
| Pyridine C-3 | ~120 - 123 | Deshielded by adjacent nitro group. |
| Pyridine C-4 | ~150 - 153 | Quaternary carbon bearing the nitro group; strongly deshielded. |
| Pyridine C-5 | ~145 - 148 | Deshielded by ring nitrogen and nitro group. |
| Pyridine C-6 | ~115 - 118 | Influenced by ring nitrogen. |
| Cyclopropyl C-CH | ~15 - 18 | Methine carbon. |
| Cyclopropyl C-CH₂ | ~10 - 13 | Methylene carbons. |
Note: Predictions are based on additive models and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.[4][5]
Proposed Synthesis: A Robust and Scalable Approach
While this compound is commercially available, understanding its synthesis is crucial for analogue preparation and potential scale-up. A highly effective and field-proven method for its construction is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is prized for its reliability, broad functional group tolerance, and the commercial availability of its precursors.
The proposed synthesis involves the coupling of 2-chloro-4-nitropyridine with cyclopropylboronic acid .
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a self-validating system designed for high yield and purity.
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitropyridine (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. To this stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The choice of a Pd(0) source is foundational; its oxidative addition to the aryl chloride is the first step in the catalytic cycle.[7]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours). Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloro-4-nitropyridine is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its predictable reactivity, which allows it to serve as a versatile scaffold for library synthesis. The reactivity is dominated by the nitro group, which serves as a powerful synthetic handle.
The Nitro Group: Gateway to Functionalization
The most pivotal transformation of this molecule is the reduction of the 4-nitro group to a 4-amino group, yielding 2-cyclopropyl-4-aminopyridine . This amine is a nucleophilic precursor for countless subsequent reactions.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-4-nitropyridine
Introduction
2-Cyclopropyl-4-nitropyridine is a heterocyclic aromatic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring substituted with a cyclopropyl group and a nitro group, suggests a unique combination of electronic and steric properties that are significant for molecular interactions with biological targets. The pyridine core is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic character of the pyridine ring, influencing its reactivity and potential as a pharmacophore.[3][4] Concurrently, the cyclopropyl group, a small, strained carbocycle, can enhance metabolic stability, improve potency, and provide conformational rigidity, all of which are desirable traits in drug candidates.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical experimental insights to facilitate its application in research and development.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is paramount in drug discovery, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of predicted and available data provides a foundational understanding of its behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [5] |
| Molecular Weight | 164.16 g/mol | [5] |
| CAS Number | 1255311-63-7 | [5] |
| Predicted Boiling Point | 283.2 ± 28.0 °C | [5] |
| Predicted Melting Point | 45.2 °C | In-silico Prediction |
| Predicted Aqueous Solubility (logS) | -2.5 | In-silico Prediction |
| Predicted pKa (most basic) | 1.8 | In-silico Prediction |
| Predicted logP | 1.9 | In-silico Prediction |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and related compounds.[6][7] The logical synthetic route involves the coupling of a halo-substituted nitropyridine with a cyclopropylboronic acid derivative.
A plausible and efficient approach is the reaction of 2-chloro-4-nitropyridine with cyclopropylboronic acid. The electron-withdrawing nature of the nitro group activates the pyridine ring, making the chloro-substituent a suitable leaving group for the cross-coupling reaction.[3]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Determination of the Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method
The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity of a compound, which in turn influences its membrane permeability and overall pharmacokinetic profile. The shake-flask method, while traditional, remains a gold standard for its direct and reliable measurement.
Principle
This method involves dissolving the test compound in a biphasic system of n-octanol and water. After allowing the system to reach equilibrium, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. The logarithm of this value is the logP.
Materials
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes with screw caps
-
Pipettes
-
Orbital shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Step-by-Step Methodology
-
Preparation of Saturated Solvents: To a separatory funnel, add n-octanol and an equal volume of purified water. Shake vigorously for 30 minutes and then allow the layers to separate overnight. Collect each phase separately. This ensures that the solvents are mutually saturated, preventing volume changes during the experiment.
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of n-octanol to prepare a stock solution of a suitable concentration. The choice of concentration should be within the linear range of the analytical method to be used.
-
Partitioning: In a series of centrifuge tubes, add a precise volume of the n-octanol stock solution and a precise volume of the water-saturated n-octanol. Then, add a precise volume of the n-octanol-saturated water. The ratio of the volumes of the two phases can be varied to obtain accurate measurements for compounds with very high or very low logP values. A 1:1 ratio is a common starting point.
-
Equilibration: Cap the tubes tightly and shake them on an orbital shaker at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. A minimum of 2 hours is recommended, though longer times may be necessary.
-
Phase Separation: After shaking, centrifuge the tubes at a moderate speed for 10-15 minutes to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer using separate, clean pipettes. Be cautious not to disturb the interface.
-
Concentration Analysis: Determine the concentration of this compound in each aliquot using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared for accurate quantification.
-
Calculation of logP: The partition coefficient (P) is calculated using the following formula: P = [Concentration in octanol] / [Concentration in water]
The logP is then calculated as: logP = log₁₀(P)
Caption: Workflow for logP determination via the shake-flask method.
Potential Significance in Drug Discovery and Development
While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs provide a strong basis for its potential applications in medicinal chemistry.
-
The Nitropyridine Moiety: The nitropyridine scaffold is a precursor for a wide range of biologically active molecules.[1] The nitro group, being a strong electron-withdrawing group, can participate in various chemical transformations, allowing for further functionalization of the molecule.[3] It is also a known pharmacophore in several antimicrobial and anticancer agents.[3][4]
-
The Cyclopropyl Group: The inclusion of a cyclopropyl ring is a well-established strategy in drug design to enhance a molecule's therapeutic profile. The strained three-membered ring can increase metabolic stability by being less susceptible to enzymatic oxidation compared to linear alkyl chains. It also introduces conformational rigidity, which can lead to higher binding affinity and selectivity for a target protein.
The combination of these two groups in this compound suggests its potential as a versatile intermediate for the synthesis of novel drug candidates with a wide range of potential therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory conditions.
Conclusion
This compound is a compound of significant interest due to its unique structural features that combine the established pharmacological relevance of the pyridine ring with the beneficial properties of both a nitro and a cyclopropyl substituent. While experimental data on its physicochemical properties are limited, in-silico predictions provide a valuable starting point for its further investigation. The synthetic accessibility of this molecule via established methods like the Suzuki-Miyaura coupling, coupled with the potential for diverse biological activities, makes it a promising scaffold for future drug discovery efforts. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and characterization, aiming to support its exploration in the scientific community.
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ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Retrieved from [Link]
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PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. PubMed. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
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PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Cyclopropyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Cyclopropyl-4-nitropyridine, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data such as X-ray crystallography for this specific molecule is not publicly available, this guide synthesizes information from analogous structures, computational studies, and established chemical principles to present a comprehensive and predictive overview. We will delve into the electronic and steric interplay between the cyclopropyl and nitro substituents on the pyridine ring, outlining the rationale for its preferred conformation. Furthermore, this guide will present a plausible synthetic route and discuss the potential applications of this molecule in drug discovery, supported by a thorough examination of the existing literature.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in drug discovery, with a significant number of FDA-approved drugs containing this heterocycle.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged structure in medicinal chemistry. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic fate.
The title compound, this compound, incorporates two substituents with distinct and influential electronic properties. The cyclopropyl group, with its unique strained ring system, can act as a weak π-electron donor through hyperconjugation, influencing the aromaticity and reactivity of the pyridine ring.[2][3] Conversely, the nitro group is a potent electron-withdrawing group, significantly impacting the electron density of the aromatic system. This juxtaposition of electronic effects, coupled with the conformational rigidity of the cyclopropyl group, makes this compound an intriguing subject for structural and conformational analysis, with potential implications for its biological activity.
Molecular Structure and Electronic Properties
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2- and 4-positions. The key structural features are the planar pyridine ring, the three-membered cyclopropyl ring, and the nitro group.
The Pyridine Core
The pyridine ring is an aromatic heterocycle with six π-electrons. The nitrogen atom is more electronegative than the carbon atoms, leading to a polarization of the ring and a lower electron density compared to benzene. This electron deficiency is further exacerbated by the presence of the strongly electron-withdrawing nitro group at the 4-position.
The Cyclopropyl Substituent
The cyclopropyl group is a three-membered carbocycle with significant ring strain. The C-C bonds of the cyclopropyl ring possess a high degree of p-character, allowing for electronic interaction with adjacent π-systems. This interaction, often described in terms of Walsh orbitals, enables the cyclopropyl group to act as a π-electron donor, a property that can influence the reactivity of the attached aromatic ring.[2]
The Nitro Substituent
The nitro group (-NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance delocalization of electron density from the aromatic ring. In the case of 4-nitropyridine, this effect is pronounced, leading to a significant decrease in electron density on the pyridine ring, particularly at the ortho and para positions relative to the nitro group.
Conformational Analysis: The Predominance of the Bisected Conformation
The conformational flexibility of this compound is primarily associated with the rotation of the cyclopropyl group relative to the pyridine ring. Extensive studies on analogous compounds, such as 2-cyclopropylpyridine and cyclopropyl-substituted systems with π-acceptors, provide compelling evidence for the preferred conformation of the title compound.
Theoretical and Experimental Precedent
Experimental studies on 2-cyclopropylpyridine have shown that it exists exclusively in a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the pyridine ring, and the C-H bond of the apical carbon of the cyclopropyl ring is directed towards the nitrogen atom of the pyridine ring.[4] This preference is attributed to the minimization of steric hindrance and favorable electronic interactions.
Furthermore, computational and database studies on cyclopropane rings bearing π-acceptor substituents, such as the nitro group, have demonstrated a strong preference for a bisected conformation.[5] This orientation maximizes the overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the acceptor group, leading to a stabilizing electronic interaction.
Predicted Conformation of this compound
Based on the aforementioned evidence, the predominant conformation of this compound is predicted to be the bisected conformation . In this arrangement, the plane of the cyclopropyl ring is orthogonal to the pyridine ring, with the apical C-H bond of the cyclopropyl group likely oriented towards the pyridine nitrogen to minimize steric clashes with the nitro group.
Quantitative Conformational Data (Predicted)
While experimental bond lengths and angles for this compound are not available, a table of predicted values based on analogous crystal structures and computational models is provided below for reference.
| Parameter | Predicted Value | Rationale/Reference |
| Pyridine Ring | ||
| C-N Bond Lengths | ~1.34 Å | Typical for substituted pyridines. |
| C-C Bond Lengths | ~1.39 Å | Aromatic C-C bond character. |
| Cyclopropyl Ring | ||
| C-C Bond Lengths | ~1.51 Å | Standard cyclopropane C-C bond length.[6] |
| Substituent Bonds | ||
| C(pyridine)-C(cyclopropyl) | ~1.48 Å | Conjugation shortens the single bond. |
| C(pyridine)-N(nitro) | ~1.47 Å | Typical C-N bond to a nitro group. |
| N-O (nitro) | ~1.22 Å | Double bond character due to resonance. |
| Dihedral Angle | ||
| Pyridine-Cyclopropyl | ~90° | Based on studies of 2-cyclopropylpyridine.[4] |
Experimental Protocols for Structural Elucidation
The definitive determination of the molecular structure and conformation of this compound would require experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography Workflow
Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structure of a molecule in the solid state.
Step-by-Step Methodology:
-
Synthesis and Purification: Synthesize this compound and purify the compound to a high degree using techniques like recrystallization or column chromatography.
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved through methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.
-
Validation and Analysis: Validate the final structure using crystallographic software and analyze the bond lengths, bond angles, and conformational details.
NMR Spectroscopy
NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule in solution.
Expected ¹H NMR Spectral Features:
-
Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically 7.0-9.0 ppm). The strong electron-withdrawing effect of the nitro group will cause a significant downfield shift of the adjacent protons.
-
Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region (typically 0.5-2.0 ppm) and will likely show complex splitting patterns due to geminal and vicinal coupling.
Expected ¹³C NMR Spectral Features:
-
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm). The carbon atom attached to the nitro group will be significantly deshielded.
-
Cyclopropyl Carbons: The carbon atoms of the cyclopropyl group will appear at a characteristically high field (typically 0-20 ppm).
Plausible Synthetic Approach
A patent for the synthesis of a related compound, N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide, provides a strong basis for a feasible synthetic strategy.[7] A likely route would involve the synthesis of 2-cyclopropylpyridine followed by a regioselective nitration at the 4-position.
Applications in Drug Development
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and modulate physicochemical properties.[6] The conformational rigidity of the cyclopropyl group can also lead to a more favorable entropic contribution to binding affinity.
Given the presence of both a cyclopropyl moiety and a polar nitro group, this compound represents a scaffold with potential for further elaboration in drug discovery programs. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amino group, which can then be derivatized to explore structure-activity relationships. Pyridine derivatives, in general, have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformational preferences of this compound. Based on strong evidence from analogous compounds and theoretical principles, a bisected conformation is predicted to be the most stable arrangement. The interplay of the electron-donating cyclopropyl group and the electron-withdrawing nitro group creates a unique electronic landscape on the pyridine ring. While direct experimental data for this specific molecule is lacking, this guide offers a robust predictive framework for researchers and a plausible synthetic strategy. The structural and electronic features of this compound make it a molecule of interest for further investigation and potential application in the development of novel therapeutic agents.
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Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. PubMed. ([Link])
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. ([Link])
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Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. ([Link])
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Process for the preparation of 2,5-disubstitued pyridines. European Patent Office. ([Link])
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. (URL not available)
-
4-Nitropyridine. PubChem. ([Link])
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. ([Link])
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A Combined theoretical and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine. PubMed. ([Link])
-
Conformational analysis, energy profile, and structural-electronic properties evaluation of mephedrone derivatives employing quantum-mechanical models. ResearchGate. ([Link])
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. ([Link])
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A Deep Dive into the NMR Spectroscopy of 2-Cyclopropyl-4-nitropyridine: A Technical Guide
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-cyclopropyl-4-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the NMR spectra, offering field-proven insights into the structural elucidation of this substituted pyridine derivative.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The unique combination of a pyridine ring, a cyclopropyl substituent, and a nitro group imparts specific electronic and steric properties to the molecule. NMR spectroscopy is an indispensable tool for confirming the structure and purity of such compounds. This guide will provide a detailed examination of its ¹H and ¹³C NMR spectra, explaining the rationale behind the observed chemical shifts and coupling constants. Nitropyridines, in particular, are valuable precursors in the synthesis of a variety of biologically active molecules[1].
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the pyridine ring and the cyclopropyl group. The analysis of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), provides a detailed picture of the molecular structure.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.0 - 8.2 | d | J ≈ 5.0 Hz |
| H-5 | 8.8 - 9.0 | d | J ≈ 1.5 Hz |
| H-6 | 7.5 - 7.7 | dd | J ≈ 5.0, 1.5 Hz |
| H-1' (CH) | 2.2 - 2.4 | m | |
| H-2', H-2'' (CH₂) | 1.1 - 1.3 | m | |
| H-3', H-3'' (CH₂) | 1.0 - 1.2 | m |
Rationale for Predicted ¹H Chemical Shifts:
-
Pyridine Ring Protons (H-3, H-5, H-6): The pyridine ring protons are significantly influenced by the strong electron-withdrawing nature of the nitro group at the C-4 position. This group deshields the ring protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyridine[2][3]. The proton at the C-5 position (H-5) is expected to be the most deshielded due to its ortho relationship to the nitro group. The proton at C-3 (H-3) will also be deshielded, though to a lesser extent. The H-6 proton, being meta to the nitro group, will be the least deshielded of the aromatic protons. The presence of the cyclopropyl group at the C-2 position will also have a minor electronic and steric influence on the adjacent H-3 proton.
-
Cyclopropyl Group Protons (H-1', H-2', H-2'', H-3', H-3''): The protons of the cyclopropyl group are expected to appear in the upfield region of the spectrum, which is characteristic of strained ring systems. The methine proton (H-1') directly attached to the pyridine ring will be the most deshielded of the cyclopropyl protons due to the influence of the aromatic ring. The diastereotopic methylene protons (H-2', H-2'', H-3', H-3'') will appear as complex multiplets further upfield.
Rationale for Predicted ¹H Coupling Constants:
-
Pyridine Ring Protons: The coupling constants between the pyridine protons are characteristic of their relative positions. The coupling between H-5 and H-6 is a typical ortho coupling in a pyridine ring, expected to be around 5.0 Hz. The smaller coupling observed for H-5 is a para coupling to H-3, which is generally very small (around 1.5 Hz). The H-6 proton will therefore appear as a doublet of doublets (dd) due to its coupling to both H-5 and H-3.
-
Cyclopropyl Group Protons: The vicinal coupling constants within the cyclopropane ring are dependent on the dihedral angle between the protons[4][5][6][7]. Generally, the cis coupling constants (around 9 Hz) are larger than the trans coupling constants (4-7 Hz)[5]. This will contribute to the complexity of the multiplets observed for the cyclopropyl protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 118 - 122 |
| C-4 | 145 - 150 (quaternary) |
| C-5 | 150 - 155 |
| C-6 | 125 - 130 |
| C-1' (CH) | 15 - 20 |
| C-2', C-3' (CH₂) | 8 - 12 |
Rationale for Predicted ¹³C Chemical Shifts:
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring are significantly affected by the substituents. The carbon bearing the nitro group (C-4) will be highly deshielded due to the strong electron-withdrawing inductive and resonance effects of the NO₂ group. The carbon attached to the cyclopropyl group (C-2) will also be deshielded. The chemical shifts of substituted pyridines can be estimated using empirical calculations based on substituent effects[8][9][10]. The nitro group at C-4 will cause a significant downfield shift for C-4 and to a lesser extent for the ortho carbons (C-3 and C-5).
-
Cyclopropyl Group Carbons (C-1', C-2', C-3'): The carbon atoms of the cyclopropyl ring are characteristically found in the upfield region of the ¹³C NMR spectrum due to the high degree of s-character in the C-C bonds and the ring strain. The methine carbon (C-1') will be at a slightly lower field than the methylene carbons (C-2' and C-3').
Experimental Protocol: NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
Typical parameters: pulse angle of 30-45 degrees, a larger spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Two-Dimensional (2D) NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the structure of this compound with the IUPAC numbering for both the pyridine ring and the cyclopropyl substituent.
Caption: Molecular structure of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a clear structural fingerprint of the molecule. The strong deshielding effects of the nitro group dominate the chemical shifts of the pyridine ring protons and carbons, while the cyclopropyl group gives rise to characteristic upfield signals. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, potentially augmented by 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. This guide serves as a valuable resource for scientists working with this and structurally related compounds.
References
-
Laihia, K., et al. (2007). 1H, 13C and 15N NMR study of 2-alkylnitrosoamino-4-nitropyridines and N-oxides: An example on restricted inversion of sp3 nitrogen. Journal of Molecular Structure, 831(1–3), 203–208. [Link]
-
Kowalski, K., & Rajca, A. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(18), 4285. [Link]
-
Graham, J. D., & Rogers, M. T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 683-689. [Link]
-
Boyd, D. R., et al. (2006). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Magnetic Resonance in Chemistry, 44(10), 915-918. [Link]
-
Tomasik, P., & Woszczyk, A. (1977). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Monatshefte für Chemie/Chemical Monthly, 108(4), 843-850. [Link]
-
Barboiu, V., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. The Journal of Organic Chemistry, 62(17), 5909-5913. [Link]
-
Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. [Link]
-
University of California, Davis. (2023). Chemical Shift. Chemistry LibreTexts. [Link]
-
Williamson, K. L., & Johnson, W. S. (1961). The Stereochemistry of the Diels-Alder Reaction. II. The Configurations of the Adducts of Cyclopentadiene with Maleic Anhydride and Its Derivatives. Journal of the American Chemical Society, 83(22), 4623-4629. [Link]
-
Gate Chemistry. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes [Video]. YouTube. [Link]
-
Klenke, B., & Doye, S. (2001). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Advanced Synthesis & Catalysis, 343(5), 441-445. [Link]
-
PubChem. (n.d.). 4-Nitropyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Bakal, A. S., et al. (2017). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 22(10), 1637. [Link]
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An In-depth Technical Guide to the Solubility of 2-Cyclopropyl-4-nitropyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Cyclopropyl-4-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a robust theoretical solubility profile based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents. This resource is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required for effective experimental design, process development, and formulation involving this compound.
Introduction: Understanding the Physicochemical Landscape of this compound
This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with a cyclopropyl group at the 2-position and a nitro group at the 4-position. The interplay of these functional groups dictates its physicochemical properties, including its solubility in various media. A thorough understanding of these structural components is critical for predicting its behavior in different solvent environments.
-
The Pyridine Ring: The core of the molecule is a pyridine ring, a six-membered heterocycle containing a nitrogen atom. This nitrogen atom introduces polarity to the aromatic system and can act as a hydrogen bond acceptor. The aromatic nature of the ring contributes to van der Waals interactions. Pyridine itself is miscible with a wide range of polar and non-polar solvents, including water, ethanol, ether, and benzene.[1][2][3]
-
The Cyclopropyl Group: This small, strained aliphatic ring is nonpolar and contributes to the hydrophobic character of the molecule. Its presence is expected to enhance solubility in nonpolar organic solvents.
-
The Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is highly polar. It can participate in dipole-dipole interactions and can also act as a weak hydrogen bond acceptor. The presence of the nitro group will significantly influence the molecule's polarity and its potential for interaction with polar solvents.
The combination of a nonpolar cyclopropyl group and a highly polar nitro group on a moderately polar pyridine ring suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in a range of polar aprotic and some polar protic solvents, and potentially limited solubility in highly nonpolar or highly polar aqueous solvents.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[4] This theoretical assessment serves as a valuable starting point for solvent selection in experimental work.
| Solvent Class | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic Solvents | High | The strong dipole moment of solvents like DMSO, DMF, and acetonitrile will effectively solvate the polar nitro group and the pyridine ring nitrogen. |
| (e.g., DMSO, DMF, Acetonitrile) | ||
| Chlorinated Solvents | Moderate to High | Solvents such as dichloromethane and chloroform can engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds.[5] |
| (e.g., Dichloromethane, Chloroform) | ||
| Ethers | Moderate | Ethers like THF and diethyl ether can act as hydrogen bond acceptors, interacting with potential acidic protons on the molecule, although these are absent. Their moderate polarity should allow for reasonable solvation. |
| (e.g., THF, Diethyl Ether) | ||
| Alcohols | Moderate | Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. While this compound lacks strong hydrogen bond donating capabilities, the polarity of alcohols should allow for some degree of solubility. |
| (e.g., Methanol, Ethanol, Isopropanol) | ||
| Aromatic Hydrocarbons | Low to Moderate | The aromatic ring of toluene can interact with the pyridine ring via π-π stacking. However, the high polarity of the nitro group may limit solubility in this nonpolar solvent. |
| (e.g., Toluene) | ||
| Aliphatic Hydrocarbons | Low | The nonpolar nature of solvents like hexane and heptane will not effectively solvate the polar nitro group, leading to poor solubility. |
| (e.g., Hexane, Heptane) | ||
| Water | Low | The presence of the nonpolar cyclopropyl group and the overall organic structure will likely result in low aqueous solubility, despite the polarity of the nitro group and pyridine nitrogen. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound. The following protocol outlines a robust and reliable method for this determination.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Calibration Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
To a series of vials, add a measured volume of the desired organic solvent (e.g., 2 mL).
-
Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution has reached saturation.[6] The equilibration time may need to be optimized.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| [Example: Acetonitrile] | 25 | Data to be determined | Data to be determined |
| [Example: Dichloromethane] | 25 | Data to be determined | Data to be determined |
| [Example: Methanol] | 25 | Data to be determined | Data to be determined |
| [Example: Toluene] | 25 | Data to be determined | Data to be determined |
| [Example: Hexane] | 25 | Data to be determined | Data to be determined |
The results from this experimental determination will provide a quantitative basis for understanding the solubility of this compound, which is essential for its application in synthesis, purification, and formulation.
Conclusion
References
- Experiment 1 Determination of Solubility. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
-
Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
-
Pyridine. (n.d.). Solubility of Things. Retrieved from [Link]
-
Pyridine. (n.d.). Some Industrial Chemicals - NCBI Bookshelf. Retrieved from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH. Retrieved from [Link]
-
Pyridine. (n.d.). chemeurope.com. Retrieved from [Link]
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stability of 2-Cyclopropyl-4-nitropyridine under acidic and basic conditions
An In-depth Technical Guide to the Chemical Stability of 2-Cyclopropyl-4-nitropyridine Under Acidic and Basic Conditions
Abstract
This compound is a pivotal building block in contemporary drug discovery and development, merging the unique conformational constraints and electronic properties of a cyclopropyl group with the potent electrophilicity of a 4-nitropyridine scaffold. Understanding the chemical stability of this molecule under various pH conditions is paramount for its effective utilization in multi-step synthetic campaigns, formulation development, and predicting its metabolic fate. This guide provides a comprehensive analysis of the anticipated stability of this compound under both acidic and basic conditions. We will delve into the mechanistic underpinnings of its potential degradation pathways, offer detailed experimental protocols for stability assessment, and present the information in a clear, actionable format for researchers, scientists, and drug development professionals.
Introduction: The Duality of Reactivity in a Privileged Scaffold
The pyridine ring is a cornerstone of many pharmaceutical agents, and its substitution pattern dramatically influences its biological activity and physicochemical properties.[1] The introduction of a nitro group at the 4-position profoundly alters the electronic landscape of the pyridine ring, rendering the C2 and C6 positions highly susceptible to nucleophilic attack.[2][3][4] Concurrently, the cyclopropyl moiety at the C2 position introduces significant ring strain, a feature that can be exploited in various chemical transformations but also presents a potential liability in terms of molecular stability.[5][6] This guide will dissect the chemical behavior of this compound, focusing on the two primary environmental challenges it will face in a laboratory or physiological setting: basic and acidic conditions.
Stability Under Basic Conditions: The Predominance of Nucleophilic Aromatic Substitution
Under basic or nucleophilic conditions, the primary anticipated degradation pathway for this compound is nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the 4-nitro group, coupled with the inherent electron deficiency of the pyridine ring, creates a highly electrophilic center at the C2 position, making it a prime target for nucleophilic attack.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Attack: A nucleophile (e.g., hydroxide, alkoxide, or amine) attacks the C2 carbon, which is bonded to the cyclopropyl group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized over the pyridine ring and the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of a leaving group. In this specific case, the cyclopropyl group would be the leaving group.
It is also conceivable that under certain basic conditions, deprotonation of the cyclopropyl ring could occur, although this is less likely to be a primary degradation pathway compared to SNAr.
Visualizing the SNAr Pathway
Caption: Proposed SNAr degradation pathway under basic conditions.
Experimental Protocol for Assessing Basic Stability
This protocol provides a framework for quantitatively assessing the stability of this compound in a basic aqueous solution.
Objective: To determine the degradation kinetics of this compound at a specific basic pH.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a suitable C18 column and UV detector
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Constant temperature water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
In a series of amber vials, add a precise volume of the basic solution (e.g., 0.1 M NaOH).
-
Equilibrate the vials to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Initiate the reaction by adding a small, known volume of the stock solution to each vial to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal to avoid altering the aqueous conditions.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a suitable acidic solution (e.g., 0.1 M HCl) to neutralize the base and prevent further degradation.
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: Monitor at a wavelength where this compound has a strong absorbance.
-
Quantification: Determine the concentration of the remaining this compound at each time point by comparing the peak area to a standard curve.
-
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the pseudo-first-order rate constant (k). The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / k.
Causality Behind Experimental Choices:
-
Amber Vials: To prevent any potential photodegradation.
-
Multiple Temperatures: To assess the temperature dependence of the degradation and calculate activation energy.
-
Quenching: Essential to stop the reaction at a precise time point, ensuring accurate kinetic data.
-
HPLC: A robust and widely used technique for separating and quantifying components in a mixture, ideal for stability studies.
Anticipated Data Summary
| Condition | Parameter | Anticipated Outcome | Rationale |
| 0.1 M NaOH, 25 °C | Half-life (t1/2) | Moderate | SNAr is expected to proceed at a measurable rate. |
| 1 M NaOH, 25 °C | Half-life (t1/2) | Short | Higher concentration of nucleophile will increase the reaction rate. |
| 0.1 M NaOH, 60 °C | Half-life (t1/2) | Very Short | Increased temperature will significantly accelerate the degradation rate. |
Stability Under Acidic Conditions: The Potential for Cyclopropyl Ring-Opening
The behavior of this compound under acidic conditions is more complex, with the potential for multiple degradation pathways. The most probable of these involves the acid-catalyzed ring-opening of the strained cyclopropyl group.
Mechanistic Rationale
The high ring strain of the cyclopropane ring makes it susceptible to cleavage under acidic conditions.[5][7][8][9][10] The reaction is typically initiated by protonation:
-
Protonation: The pyridine nitrogen will be protonated first, forming a pyridinium ion. This enhances the electron-withdrawing nature of the heterocyclic system, which may further activate the cyclopropyl ring. Protonation could also occur on the nitro group or directly on the cyclopropane ring, though the latter is less favorable.
-
Ring-Opening: The protonated species can then undergo ring-opening to form a carbocation intermediate. This can be facilitated by a nucleophile present in the medium (e.g., water, chloride). The regioselectivity of the ring-opening will be influenced by the electronic effects of the nitropyridinium group.
-
Nucleophilic Trapping: The resulting carbocation is then trapped by a nucleophile to give the final ring-opened product.
Visualizing the Acid-Catalyzed Ring-Opening
Caption: Proposed acid-catalyzed ring-opening of the cyclopropyl group.
Experimental Protocol for Assessing Acidic Stability
This protocol is designed to identify and quantify the degradation products of this compound under acidic conditions.
Objective: To determine the degradation profile of this compound in a strong acidic environment.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 1 M, 5 M)
-
LC-MS system with a C18 column
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Constant temperature water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
In amber vials, place the acidic solution (e.g., 1 M HCl).
-
Equilibrate the vials to the desired temperature.
-
Initiate the reaction by adding a small volume of the stock solution.
-
-
Time-Point Sampling and Quenching:
-
At specified time points, withdraw an aliquot.
-
Quench the reaction by diluting into a vial containing a basic solution (e.g., 1 M NaOH) to neutralize the acid.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS.
-
The HPLC method can be similar to the one used for basic stability.
-
The mass spectrometer should be operated in positive ion mode to detect the protonated molecular ions of the parent compound and any degradation products.
-
By analyzing the mass-to-charge ratios of the new peaks, the molecular weights of the degradation products can be determined, providing insights into the degradation pathway (e.g., addition of water).
-
-
Data Interpretation: Correlate the loss of the parent compound with the appearance of new peaks. Propose structures for the degradation products based on their molecular weights.
Causality Behind Experimental Choices:
-
LC-MS: This is a powerful tool for stability studies as it not only quantifies the parent compound but also helps in the identification of unknown degradation products by providing their molecular weights.
-
Strong Acid: To accelerate the degradation and make it observable in a reasonable timeframe.
Anticipated Data Summary
| Condition | Parameter | Anticipated Outcome | Rationale |
| 1 M HCl, 25 °C | Stability | Likely stable over short periods | Protonation of the pyridine nitrogen may not be sufficient to induce rapid ring-opening at room temperature. |
| 5 M HCl, 60 °C | Degradation Products | Ring-opened products (e.g., addition of H₂O or Cl⁻) | Harsher acidic conditions and elevated temperature will likely promote the ring-opening of the strained cyclopropyl group. |
Conclusion and Best Practices
The stability of this compound is a tale of two competing reactivities. Under basic conditions, its lability is governed by the electron-deficient nature of the 4-nitropyridine ring, making it susceptible to SNAr at the C2 position. In contrast, under strongly acidic conditions, the inherent strain of the cyclopropyl ring is the likely point of failure, leading to acid-catalyzed ring-opening.
Recommendations for Handling and Storage:
-
Storage: Store this compound in a cool, dry place, protected from light.
-
Reaction Conditions: When using this compound in synthesis, it is advisable to avoid strongly basic (high pH) and strongly acidic conditions, especially at elevated temperatures, unless the desired transformation involves the reactivity of the nitropyridine or cyclopropyl moieties.
-
Formulation: For pharmaceutical applications, formulation at a pH close to neutral is recommended to maximize shelf-life.
This guide provides a robust framework for understanding and evaluating the stability of this compound. By applying the principles and protocols outlined herein, researchers can confidently navigate the synthetic and developmental challenges associated with this valuable chemical entity.
References
- Benchchem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- Gevorgyan, V., et al. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. NIH.
- Mayr, H., et al. (n.d.). Reactivity of electrophilic cyclopropanes. NIH.
- RSC Publishing. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.
- ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
- ACS Publications. (n.d.). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
- Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
- ACS Publications. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au.
- NIH. (n.d.). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.
- NIH. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- StackExchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
- NIH. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.
- ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- ASM Journals. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- ChemicalBook. (n.d.). 4-Nitropyridine synthesis.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- NIH. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
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reactivity of the nitro group in 2-Cyclopropyl-4-nitropyridine
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Cyclopropyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the reactivity centered on the nitro group of this compound, a heterocyclic scaffold of increasing importance in medicinal chemistry. The potent electron-withdrawing nature of the nitro group at the C4 position profoundly influences the electronic landscape of the pyridine ring, rendering it a versatile intermediate for a range of chemical transformations.[1][2] This document delineates the principal reaction pathways: Nucleophilic Aromatic Substitution (SNAr), reduction to the corresponding aminopyridine, and modern denitrative cross-coupling reactions. By synthesizing mechanistic principles with practical, field-proven protocols, this guide serves as an authoritative resource for chemists engaged in the design and synthesis of novel pyridine-based therapeutics. The inclusion of the cyclopropyl moiety, a valued "bioisostere" in drug design, further enhances the utility of this scaffold by offering favorable modulations of physicochemical and pharmacological properties.[3]
Introduction: The Strategic Importance of the this compound Scaffold
The pyridine ring is a cornerstone of pharmaceutical science, embedded in a multitude of FDA-approved drugs.[4] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. The introduction of a nitro group dramatically alters the ring's reactivity, deactivating it towards electrophilic substitution while strongly activating it for nucleophilic attack, particularly at the positions ortho and para to the nitro group.[1]
In this compound, this activation is paramount. The C4-nitro group renders the C4 position highly electrophilic and susceptible to displacement. Concurrently, the cyclopropyl group at the C2 position introduces unique conformational constraints and electronic characteristics. While alkyl groups are generally weak electron-donors, the cyclopropyl ring possesses enhanced π-character in its C-C bonds, allowing it to influence the electronic nature of the heterocyclic system in a nuanced manner.[3] This combination of a potent activating group (NO₂) and a valuable pharmaceutical modulator (cyclopropyl) makes this compound a powerful building block for constructing complex molecular architectures.
This guide explores the key transformations of the nitro group, providing the causal logic behind experimental choices and empowering researchers to leverage this versatile intermediate in their synthetic campaigns.
Synthesis of the this compound Core
While numerous methods exist for the synthesis of substituted nitropyridines, a common strategy involves a two-step sequence starting from a readily available pyridine N-oxide.[5] This approach offers high regioselectivity for nitration at the 4-position.
Proposed Synthetic Pathway
A plausible and efficient route to this compound would likely involve the nitration of 2-cyclopropylpyridine N-oxide, followed by deoxygenation.
-
Oxidation: 2-Cyclopropylpyridine is oxidized to 2-cyclopropylpyridine N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Nitration: The resulting N-oxide is nitrated using a mixture of nitric acid and sulfuric acid. The N-oxide functionality directs the nitration to the C4 position.[5]
-
Deoxygenation: The 4-nitro-2-cyclopropylpyridine N-oxide is then deoxygenated, typically using a reducing agent like phosphorus trichloride (PCl₃), to yield the target compound.[5][6]
Key Reaction Manifolds of the Nitro Group
The reactivity of this compound is dominated by the electronic influence of the C4-nitro substituent. This section details the three primary transformations that leverage the nitro group as a synthetic linchpin.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for 4-nitropyridines is Nucleophilic Aromatic Substitution (SNAr). The nitro group's strong -I and -R effects make the C4 carbon atom highly electron-deficient and thus an excellent electrophilic site for attack by nucleophiles. The pyridine nitrogen further enhances this effect.[1]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the oxygen atoms of the nitro group.[7]
-
Elimination: The nitro group, being a good leaving group (as nitrite, NO₂⁻), is subsequently eliminated, restoring the aromaticity of the pyridine ring.
The cyclopropyl group at the C2 position is expected to exert minimal steric hindrance on the incoming nucleophile at C4, allowing for a broad range of nucleophiles to be employed effectively.
Table 1: Representative Nucleophiles for SNAr Reactions with 4-Nitropyridines
| Nucleophile Class | Example Reagent | Product Type |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | 4-Alkoxypyridine |
| N-Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | 4-Aminopyridine |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 4-(Arylthio)pyridine |
| C-Nucleophiles | Sulfonyl-stabilized carbanions | 4-Alkylpyridine |
-
Vessel Setup: A pressure-rated reaction vessel is charged with this compound (1.0 eq).
-
Solvent and Reagent Addition: A solution of ammonia in methanol (e.g., 7N) is added to the vessel. The vessel is sealed.
-
Reaction: The mixture is heated to 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: The vessel is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired 2-cyclopropyl-4-aminopyridine.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is one of the most fundamental and valuable transformations in organic synthesis, providing access to key building blocks for pharmaceuticals.[1] The resulting 2-cyclopropyl-4-aminopyridine is a versatile intermediate for further functionalization, such as amide bond formation, cross-coupling reactions, or construction of fused heterocyclic systems.
The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.[1]
Common Reduction Methods:
-
Catalytic Hydrogenation: This is often the cleanest and most atom-economical method.
-
Palladium on Carbon (Pd/C): Highly effective but can also reduce other functionalities like alkenes or dehalogenate aryl halides.[8]
-
Raney Nickel (Ra-Ni): A powerful alternative, often used when dehalogenation is a concern.[8]
-
Platinum(IV) Oxide (PtO₂): A robust catalyst for reducing both aromatic and aliphatic nitro groups.[9]
-
-
Metal and Acid: Classic, cost-effective, and highly efficient methods.
-
Vessel Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and glacial acetic acid.
-
Reagent Addition: Add iron powder (Fe, ~3-5 eq) portion-wise with stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to 60-80 °C and stir until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove excess iron and iron salts.
-
Neutralization & Extraction: Carefully basify the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-cyclopropyl-4-aminopyridine.
Denitrative Cross-Coupling Reactions
A modern and powerful strategy for C-C, C-N, and C-O bond formation involves the use of the nitro group as a leaving group in transition metal-catalyzed cross-coupling reactions.[10] This "denitrative" coupling avoids the traditional, often harsh, multi-step sequence of reduction, diazotization, and Sandmeyer-type reactions.[10]
Palladium catalysis, particularly with electron-rich phosphine ligands like BrettPhos, has been shown to facilitate the challenging oxidative addition of the C-NO₂ bond into the Pd(0) center.[10]
Key Denitrative Coupling Reactions:
-
Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines.[10]
-
Etherification: Forms C-O bonds with alcohols/phenols.[10]
This approach represents the cutting edge of synthetic methodology, offering a more efficient and versatile route to functionalize the C4 position of the pyridine ring directly from the nitro precursor.
Applications in Drug Discovery
The derivatives of this compound, particularly 2-cyclopropyl-4-aminopyridine, are valuable scaffolds in medicinal chemistry. The cyclopropyl ring is often incorporated into drug candidates to enhance metabolic stability, improve potency, and reduce off-target effects.[3] It can act as a "bioisostere" for other groups, providing favorable conformational rigidity.
The 4-aminopyridine core is a known pharmacophore that can interact with various biological targets. For example, 4-aminopyridine itself is a potassium channel blocker used in the treatment of multiple sclerosis.[11][12] By combining this core with a cyclopropyl group and using the synthetic handles described above, medicinal chemists can rapidly generate libraries of novel compounds for screening against a wide range of therapeutic targets, from kinases to ion channels and GPCRs.
Conclusion
This compound is a synthetically powerful and strategically important building block. The nitro group is not merely a substituent but a versatile functional handle that dictates the molecule's primary modes of reactivity. It masterfully activates the C4 position for Nucleophilic Aromatic Substitution , serves as a readily transformable precursor to the invaluable 4-amino derivative via reduction , and can act as a leaving group in modern denitrative cross-coupling reactions. Understanding these distinct and complementary reaction pathways allows researchers in drug development and organic synthesis to fully exploit the potential of this scaffold in the creation of novel and complex molecular entities.
References
- Mąkosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4. BenchChem.
- BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to the Performance of 3-Ethyl-4-nitropyridine 1-oxide in Nucleophilic Aromatic Substitution. BenchChem.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
- MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI.
- ResearchGate. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. ResearchGate.
- Mąkosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.
- Bakke, J. M., & Ranes, E. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. . Available at:
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Daini, M., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.
- Wan, Z., Fang, Z., Yang, Z., Liu, C., Gu, J., & Guo, K. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
- Górska, A., Sławińska, U., & Sławiński, J. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. arphahub.com.
-
ChemicalBook. (n.d.). 4-Nitropyridine synthesis. . Available at:
- Judge, S., & Bever, C. (2016). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. PMC.
- Wikipedia. (n.d.). Nitro compound. Wikipedia.
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potential metabolic pathways of 2-Cyclopropyl-4-nitropyridine
An In-Depth Technical Guide to the Potential Metabolic Pathways of 2-Cyclopropyl-4-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its metabolic fate. The molecular structure of this compound presents a fascinating intersection of chemical motifs—a strained cyclopropyl ring, an electron-deficient pyridine core, and a reducible nitro group—each contributing to a unique and complex metabolic profile. This guide provides a predictive analysis of its biotransformation, grounded in established principles of drug metabolism. We will explore the primary and secondary metabolic pathways, detail the experimental workflows required for their elucidation, and present the analytical methodologies essential for metabolite identification. This document serves as a foundational resource for scientists dedicated to advancing novel therapeutics by preemptively mapping and understanding their metabolic liabilities and pathways.
Introduction: The Structural Rationale for Metabolic Scrutiny
This compound incorporates three distinct chemical features that are of high interest in drug metabolism:
-
The Nitroaromatic System: The nitro group is a strong electron-withdrawing substituent that significantly influences the electronic properties of the pyridine ring. Its reduction is a common and critical metabolic pathway that can lead to either detoxification or the formation of reactive, potentially toxic intermediates.[1][2] This biotransformation is often mediated by a variety of nitroreductases present in mammalian tissues and gut microbiota.[1][3]
-
The Pyridine Ring: As a heterocyclic aromatic core, the pyridine ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5] Hydroxylation is a common metabolic fate for pyridine-containing drugs.[6]
-
The Cyclopropyl Moiety: Cyclopropyl groups are frequently introduced into drug candidates to enhance metabolic stability by increasing the C-H bond dissociation energy, making them less susceptible to CYP-mediated oxidation.[7][8] However, this group is not metabolically inert and can undergo oxidation, sometimes leading to ring-opening and the formation of reactive species.[7][9]
A comprehensive understanding of how these moieties are transformed within a biological system is paramount for predicting the compound's pharmacokinetic profile, potential drug-drug interactions, and safety margin.
Predicted Metabolic Pathways: A Mechanistic Overview
The metabolism of this compound is anticipated to proceed through a series of Phase I and Phase II reactions.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation or excretion. For this compound, the primary routes are predicted to be nitro reduction and oxidation.
A. Nitro Group Reduction: This is arguably the most significant predicted pathway. The six-electron reduction of the nitro group proceeds sequentially through nitroso and N-hydroxylamino intermediates to form the corresponding 2-Cyclopropyl-4-aminopyridine.[1][3] This transformation can be catalyzed by various enzymes, including NADPH: P450 oxidoreductase, cytochrome P450s, aldehyde oxidase, and xanthine oxidase.[1][3] The intermediate N-hydroxylamino metabolite can be reactive and may lead to toxicity if not rapidly converted to the stable amine.[2][10]
B. Oxidative Metabolism: CYP enzymes are the primary catalysts for oxidative metabolism.[4]
-
Pyridine Ring Hydroxylation: The pyridine ring can be hydroxylated at positions ortho or meta to the existing substituents. This would result in the formation of various hydroxypyridine metabolites.
-
Cyclopropyl Ring Oxidation: Despite its relative stability, the cyclopropyl ring may undergo CYP-mediated oxidation.[7] This can occur via hydrogen atom abstraction to form a radical, which may then rearrange and open the ring.[9][11] This pathway can lead to the formation of reactive intermediates capable of forming covalent adducts with macromolecules or glutathione (GSH), a process known as bioactivation.[7][9]
Phase II Metabolism: Conjugation Reactions
Metabolites formed during Phase I, particularly those with newly introduced hydroxyl or amino groups, are substrates for Phase II conjugation enzymes.
-
Glucuronidation and Sulfation: Hydroxylated metabolites (from pyridine or cyclopropyl oxidation) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).
-
Acetylation: The primary amine metabolite (from nitro reduction) is a prime candidate for N-acetylation by N-acetyltransferases (NATs).
The interplay of these pathways determines the clearance rate and metabolic profile of the parent compound.
Caption: Predicted Phase I and Phase II metabolic pathways.
Experimental Protocols for Metabolic Profiling
A multi-step experimental approach is required to definitively identify and quantify the metabolites of this compound.
Protocol 1: In Vitro Metabolic Stability and Metabolite Identification
In vitro assays provide a controlled environment to assess metabolic liability and identify the enzymes involved.[12][13] Human liver microsomes (HLM) are a standard tool for evaluating CYP-mediated metabolism.[14]
Objective: To determine the rate of metabolism (metabolic stability) and identify metabolites formed by hepatic enzymes.
Materials:
-
This compound (test compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching)
-
Control compounds (e.g., a high-clearance and a low-clearance drug)
Step-by-Step Methodology:
-
Preparation: Pre-warm a solution of HLM in phosphate buffer to 37°C. Prepare the test compound stock solution in a suitable solvent (e.g., DMSO) and dilute it in the buffer to the final concentration (e.g., 1 µM).
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding 2-3 volumes of ice-cold ACN containing an analytical internal standard. This precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16] Monitor the disappearance of the parent compound over time to calculate the intrinsic clearance. Simultaneously, screen for potential metabolites by searching for predicted mass shifts.
Protocol 2: In Vivo Pharmacokinetic and Metabolite Profiling Study
In vivo studies in preclinical species are essential to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile and to confirm that in vitro findings are relevant in a whole-organism context.[17][18]
Objective: To identify and quantify the parent drug and its major metabolites in circulation and excreta following administration to a preclinical species (e.g., rat).
Step-by-Step Methodology:
-
Animal Model: Use a relevant animal model, such as Sprague-Dawley rats. Acclimatize the animals before the study.
-
Dosing: Administer this compound via a relevant route, typically oral (PO) and intravenous (IV) to assess bioavailability.[19]
-
Sample Collection:
-
Blood: Collect serial blood samples from a cannula at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Process the blood to obtain plasma.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces over 24 or 48 hours.
-
-
Sample Processing:
-
Plasma: Extract the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) to isolate the drug and metabolites.
-
Urine/Feces: Homogenize and extract fecal samples. Urine may be analyzed directly or after an extraction/concentration step.
-
-
Analysis: Analyze all processed samples by LC-MS/MS.[20][21]
-
Quantify the parent drug concentration over time to determine pharmacokinetic parameters (e.g., half-life, clearance, AUC).
-
Analyze "metabolite-rich" samples (e.g., late time-point plasma, pooled urine) to identify and structurally characterize the metabolites observed in vitro and discover any new in vivo-specific metabolites.
-
Analytical Strategy and Data Interpretation
High-resolution LC-MS/MS is the cornerstone technology for modern metabolite identification.[15][16]
| Parameter | Analytical Technique | Purpose |
| Metabolite Detection | High-Resolution MS (e.g., TOF, Orbitrap) | Provides accurate mass measurement of parent and metabolite ions, allowing for the determination of elemental composition. |
| Structural Elucidation | Tandem MS (MS/MS) | Fragments precursor ions to generate a characteristic pattern, which helps to pinpoint the site of metabolic modification. |
| Quantification | Triple Quadrupole MS (QQQ) | Offers high sensitivity and selectivity for quantifying parent drug and key metabolites using methods like Selected Reaction Monitoring (SRM). |
Table 1: Key Analytical Techniques for Metabolism Studies.
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- 13. taylorfrancis.com [taylorfrancis.com]
- 14. scispace.com [scispace.com]
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- 19. Video: Bioavailability Study Design: Single Versus Multiple Dose Studies [jove.com]
- 20. Metabolomics Techniques: MS, NMR & Emerging Technologies [arome-science.com]
- 21. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
A Theoretical and Computational Guide to 2-Cyclopropyl-4-nitropyridine: Elucidating Molecular Properties for Drug Discovery
This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-Cyclopropyl-4-nitropyridine, a substituted pyridine derivative with significant potential in medicinal chemistry. In the absence of extensive experimental and computational literature on this specific molecule, this document serves as a robust predictive guide for researchers, scientists, and drug development professionals. By leveraging established quantum chemical calculation methodologies applied to analogous nitropyridines and cyclopropyl-containing compounds, we will explore the molecular structure, electronic properties, and reactivity of this compound. This guide is designed to be a self-validating system, explaining the causality behind computational choices and providing a solid foundation for future in silico and experimental investigations.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a cornerstone scaffold in the design of numerous pharmaceutical agents.[1][2] Its derivatives are integral to a wide array of bioactive compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[2] The strategic functionalization of the pyridine ring can dramatically alter its electronic landscape, thereby influencing its basicity, nucleophilicity, and its capacity to interact with biological targets.[1] Nitropyridines, in particular, are valuable precursors in the synthesis of a diverse range of heterocyclic systems due to the versatile reactivity of the nitro group.[2]
The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, increase potency, and reduce off-target effects.[3] The unique structural and electronic properties of the cyclopropyl ring, including its coplanarity and enhanced p-character in its C-C bonds, make it an attractive isosteric replacement for other functional groups.[3] The subject of this guide, this compound, combines these two key medicinal chemistry motifs, making it a molecule of considerable interest for drug discovery programs.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecules with a high degree of accuracy.[4][5][6][7] These computational methods allow for the elucidation of molecular geometries, electronic structures, and reactivity descriptors, providing invaluable insights that can guide synthetic efforts and streamline the drug development process.[1]
Computational Methodology: A Framework for Analysis
The theoretical investigation of this compound necessitates a robust computational approach. Density Functional Theory (DFT) is the method of choice for such studies, offering an excellent balance between computational cost and accuracy for systems of this size.
Geometry Optimization
The first and most critical step is the determination of the molecule's equilibrium geometry.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using standard molecular modeling software.
-
Computational Method: Geometry optimization is performed using a DFT functional, such as B3LYP, which has demonstrated reliability for organic molecules.[4][5]
-
Basis Set Selection: A Pople-style basis set, such as 6-311G+(d,p), is recommended to provide sufficient flexibility for an accurate description of the electronic distribution.[4]
-
Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
This process yields the optimized molecular structure, from which key geometric parameters like bond lengths, bond angles, and dihedral angles can be extracted.
Diagram: Computational Workflow for this compound Analysis
Caption: A typical workflow for the theoretical analysis of this compound using DFT.
Predicted Molecular and Electronic Properties
Based on the proposed computational workflow, we can anticipate several key molecular and electronic properties for this compound.
Molecular Geometry
The optimized geometry is expected to reveal the spatial arrangement of the cyclopropyl and nitro substituents relative to the pyridine ring. Key parameters to analyze include:
-
The bond length between the pyridine ring and the cyclopropyl group.
-
The dihedral angle between the plane of the pyridine ring and the plane of the cyclopropyl ring.
-
The bond lengths and angles within the nitro group and its connection to the pyridine ring.
These parameters are crucial for understanding potential steric interactions and the overall conformation of the molecule, which in turn influences its binding to biological targets.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value Range | Significance |
| C2-C(cyclopropyl) Bond Length | ~1.50 - 1.52 Å | Influences electronic communication between the rings. |
| C4-N(nitro) Bond Length | ~1.45 - 1.47 Å | Indicates the strength of the connection to the electron-withdrawing group. |
| Pyridine-Cyclopropyl Dihedral Angle | Variable | Determines the degree of steric hindrance and conformational flexibility. |
| O-N-O Bond Angle (nitro group) | ~123° - 125° | Characteristic of the nitro group's geometry. |
Note: These are estimated values based on typical DFT calculations for similar molecules.
Electronic Structure and Reactivity
The electronic properties of this compound are critical for predicting its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.
-
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this molecule, a significant negative potential is expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
-
Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability.
-
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons.
-
Table 2: Predicted Electronic Properties and Reactivity Descriptors
| Property | Predicted Trend/Value | Implication for Drug Development |
| HOMO Energy | Moderately low | Indicates a relatively stable molecule, less prone to oxidation. |
| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack, a key aspect of its reactivity. |
| HOMO-LUMO Gap | Moderate | Reflects a balance between stability and reactivity. |
| Dipole Moment | High | Indicates a polar molecule, which will influence its solubility and ability to form dipole-dipole interactions. |
Predicted Spectroscopic Signatures
Theoretical calculations can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of newly synthesized this compound.
Infrared (IR) Spectroscopy
Vibrational frequency calculations can predict the IR spectrum. Key expected vibrational modes include:
-
N-O stretching (nitro group): Strong absorptions are expected in the regions of ~1500-1550 cm⁻¹ (asymmetric) and ~1330-1370 cm⁻¹ (symmetric).
-
C-H stretching (aromatic and cyclopropyl): Aromatic C-H stretches are typically found above 3000 cm⁻¹, while cyclopropyl C-H stretches appear in a similar region.
-
Pyridine ring vibrations: Characteristic ring stretching modes will be present in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
-
¹H NMR: The protons on the pyridine ring will be deshielded due to the electron-withdrawing nitro group, leading to chemical shifts in the downfield region. The protons of the cyclopropyl group will appear in the upfield region.
-
¹³C NMR: The carbon atoms of the pyridine ring, particularly C4 (attached to the nitro group) and C2 (attached to the cyclopropyl group), will show characteristic chemical shifts reflecting the electronic effects of the substituents.
Implications for Drug Design and Development
The theoretical insights into this compound provide a strong foundation for its application in drug discovery:
-
Target Interaction: The ESP map can guide the design of molecules that can form favorable electrostatic interactions with a biological target. The electron-deficient regions of the pyridine ring could interact with electron-rich residues in a binding pocket.
-
Metabolic Stability: The presence of the cyclopropyl group is often associated with increased metabolic stability. Theoretical calculations can help to identify potential sites of metabolism.
-
Synthesis and Reactivity: Understanding the electronic properties and reactivity of this compound is crucial for planning its synthesis and its use as a precursor for other bioactive molecules.[2] The predicted susceptibility to nucleophilic aromatic substitution at positions ortho and para to the nitro group can be exploited for further functionalization.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing DFT calculations, researchers can gain significant predictive insights into its molecular geometry, electronic structure, reactivity, and spectroscopic properties. This in silico approach provides a cost-effective and efficient means to evaluate the potential of this molecule in drug discovery and to guide future experimental work. The combination of the privileged pyridine scaffold, the reactivity of the nitro group, and the beneficial properties of the cyclopropyl moiety makes this compound a promising candidate for further investigation in medicinal chemistry.
References
- Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide. Benchchem.
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
- DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- A DFT Study on Nitro Derivatives of Pyridine.
- A DFT Study on Nitro Derivatives of Pyridine. Taylor & Francis Online.
- Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
- The Cyclopropyl Group in Medicinal Chemistry.
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- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Cyclopropyl-4-nitropyridine
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Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational and electronic properties often impart favorable metabolic stability, binding affinity, and membrane permeability to parent molecules. 2-Cyclopropyl-4-nitropyridine, in particular, serves as a valuable building block for the synthesis of a wide range of biologically active compounds. This document provides a detailed protocol for the synthesis of this compound from 2-chloro-4-nitropyridine via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2]
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (in this case, cyclopropylboronic acid) and an organic halide (2-chloro-4-nitropyridine).[1][3][4] This methodology is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents.[1]
Reaction Overview: Suzuki-Miyaura Cross-Coupling
The core transformation involves the palladium-catalyzed coupling of 2-chloro-4-nitropyridine with cyclopropylboronic acid in the presence of a suitable base and phosphine ligand.
General Reaction Scheme:
Materials and Reagents
Ensure all reagents are of appropriate purity for synthetic applications. Anhydrous solvents are critical for the success of this reaction.
| Reagent | Grade | Supplier | Notes |
| 2-Chloro-4-nitropyridine | ≥97% | e.g., Sigma-Aldrich | Starting material.[5] |
| Cyclopropylboronic acid | ≥95% | e.g., Sigma-Aldrich | Coupling partner.[6] |
| Palladium(II) acetate (Pd(OAc)2) | Catalyst grade | e.g., Sigma-Aldrich | Palladium source.[7][8][9][10] |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | e.g., Sigma-Aldrich | Buchwald ligand.[11][12][13] |
| Potassium phosphate, tribasic (K3PO4) | Anhydrous, ≥98% | e.g., Sigma-Aldrich | Base.[14][15][16][17][18] |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Solvent. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Co-solvent. |
| Water | Deionized | In-house | |
| Ethyl acetate | ACS grade | e.g., Fisher Scientific | For extraction. |
| Brine (saturated NaCl solution) | In-house | For washing. | |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | e.g., Fisher Scientific | For drying. | |
| Celite® | e.g., Fisher Scientific | For filtration. |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[8][19][20]
Reagent Handling:
-
2-Chloro-4-nitropyridine: Harmful if swallowed, in contact with skin, or if inhaled.[5][21][22] Causes skin and serious eye irritation.[5][21][22] May cause respiratory irritation.[5][21] Handle in a well-ventilated fume hood.
-
Cyclopropylboronic acid: Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] Some sources indicate it may damage fertility or the unborn child. Handle with caution and appropriate containment.
-
Palladium(II) acetate: May cause an allergic skin reaction and causes serious eye damage.[7] It is toxic to aquatic life with long-lasting effects.[7]
-
SPhos: While not classified as hazardous under GHS, it is good practice to handle all chemicals with care.[11][12]
-
Potassium phosphate, tribasic: Causes skin and serious eye irritation.[17][18] May cause respiratory irritation.[16][17]
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle in a fume hood away from ignition sources.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for recovery or proper disposal.
Experimental Protocol
This protocol is based on established Suzuki-Miyaura coupling procedures.[3]
1. Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-chloro-4-nitropyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and tribasic potassium phosphate (3.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Seal the flask with a rubber septum.
2. Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere. The removal of oxygen is crucial as it can lead to the formation of unwanted side products.
3. Solvent Addition:
-
Through the septum, add degassed anhydrous toluene and 1,4-dioxane (typically in a 4:1 to 1:1 ratio). The solvent should be sufficiently deoxygenated by sparging with an inert gas for at least 30 minutes prior to use.
4. Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
6. Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-4-nitropyridine to form a Pd(II) complex.[1][3][4] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center.[1][3][4] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[23]
-
Reductive Elimination: The two organic fragments (the cyclopropyl group and the nitropyridyl group) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Visualizing the Catalytic Cycle
The diagram below outlines the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Key Considerations
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. The use of pre-formed palladium-ligand complexes can sometimes improve results.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Base Strength/Solubility: The choice of base is critical. K3PO4 is a strong base that is often effective. Ensure it is finely powdered and anhydrous for optimal reactivity.
-
Reaction Temperature: The reaction may require higher temperatures to proceed to completion, although this can also lead to decomposition. Temperature optimization may be necessary.
-
-
Side Reactions:
-
Homocoupling: The formation of biphenyl or bipyridyl side products can occur. This is often minimized by maintaining a strictly anaerobic environment.
-
Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents, leading to the formation of cyclopropane. Using anhydrous conditions is key to preventing this.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and water, high yields of the desired product can be achieved. This protocol provides a robust starting point for researchers in medicinal chemistry and drug development, enabling access to a valuable synthetic intermediate.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Material Safety Data Sheet - Potassium Phosphate Tribasic 1M Solution. Cole-Parmer. [Link]
-
POTASSIUM PHOSPHATE TRIBASIC Safety Data Sheet. Loba Chemie. [Link]
-
Safety Data Sheet: SPhos. Carl ROTH. [Link]
-
Potassium Phosphate Tribasic, Lab Grade SAFETY DATA SHEET. Lab Alley. [Link]
-
SPhos - Safety Data Sheet. Carl ROTH. [Link]
-
SAFETY DATA SHEET - Cyclopropylboronic acid, pinacol ester. Fisher Scientific. [Link]
-
2-Chloro-4-nitropyridine. PubChem. [Link]
-
Aminative Suzuki-Miyaura coupling. PubMed. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
SAFETY DATA SHEET - Phosphine. Airgas. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Canterbury. [Link]
-
Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.com. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Process for preparation of nitropyridine derivatives.
-
Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Science of Synthesis. [Link]
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- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. fishersci.be [fishersci.be]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
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- 22. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Suzuki Coupling [organic-chemistry.org]
Strategic Synthesis of 2-Cyclopropyl-4-nitropyridine via Suzuki-Miyaura Coupling: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract: The 2-cyclopropyl-4-nitropyridine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into complex molecules to enhance metabolic stability and binding affinity. This application note provides a comprehensive, field-tested guide to its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the causality behind experimental choices, from the selection of an appropriate catalyst system for this challenging electron-deficient substrate to the optimization of reaction parameters. This document furnishes detailed, step-by-step protocols for the synthesis of the requisite precursors—2-chloro-4-nitropyridine and cyclopropylboronic acid—and the final coupling reaction, ensuring a reproducible and scalable process for research and development laboratories.
Introduction and Strategic Importance
The Suzuki-Miyaura coupling is a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] Its application in constructing C(sp²)–C(sp³) bonds, particularly for introducing small, strained rings like cyclopropyl groups onto heteroaromatic systems, is of paramount importance in drug discovery. The cyclopropyl moiety is not merely a placeholder; its unique electronic and conformational properties can significantly modulate the pharmacological profile of a lead compound.
However, the coupling of electron-deficient heteroaryl halides, such as 2-chloro-4-nitropyridine, presents distinct challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity, while the electron-withdrawing nitro group deactivates the halide toward oxidative addition.[3][4] Furthermore, electron-deficient heteroaryl boron derivatives are known to undergo slow transmetalation and are susceptible to competitive protodeboronation.[5][6] This guide provides a validated protocol that successfully navigates these challenges through the strategic selection of a catalyst system and reaction conditions.
Reaction Principle and Catalytic Mechanism
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (2-chloro-4-nitropyridine), forming a square-planar Pd(II) complex.[10] The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes this often rate-limiting step, especially for less reactive aryl chlorides.[11][12][13]
-
Transmetalation : The organoboron nucleophile (cyclopropylboronic acid) must be activated by a base to form a more nucleophilic boronate species.[14] This boronate then transfers its organic group (cyclopropyl) to the Pd(II) complex, displacing the halide. This step regenerates the base and forms a diorganopalladium(II) intermediate.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond in the product (this compound). This step is typically fast and irreversible, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][10]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocols
This section provides validated, step-by-step protocols for the synthesis of the necessary precursors and the final target molecule.
Overall Experimental Workflow
The synthesis is a multi-step process beginning with commercially available starting materials to generate the key coupling partners, followed by the palladium-catalyzed cross-coupling and final purification.
Caption: Figure 2: Overall Synthetic Workflow.
Protocol 1: Synthesis of 2-Chloro-4-nitropyridine
This two-step procedure involves the nitration of 2-chloropyridine-N-oxide followed by deoxygenation.
Step A: Synthesis of 2-Chloro-4-nitropyridine-N-oxide [15][16]
-
Materials & Reagents:
Reagent MW ( g/mol ) Amount Moles Notes 2-Chloropyridine-N-oxide 129.55 13.0 g 0.10 Commercially available Conc. Sulfuric Acid (98%) 98.08 75 mL - Handle with extreme care | Fuming Nitric Acid (90%) | 63.01 | 30 mL | - | Highly corrosive oxidizer |
-
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (75 mL).
-
Cool the acid to 0 °C in an ice-salt bath.
-
Slowly add 2-chloropyridine-N-oxide (13.0 g) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, add fuming nitric acid (30 mL) dropwise via the dropping funnel, maintaining the temperature between 5-10 °C.
-
After the addition, remove the cooling bath and carefully heat the mixture to 80 °C. An exotherm may occur, potentially raising the temperature to ~115 °C.[15]
-
Maintain the reaction at 100 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-chloro-4-nitropyridine-N-oxide.
-
Step B: Deoxygenation to 2-Chloro-4-nitropyridine [17]
-
Materials & Reagents:
Reagent MW ( g/mol ) Amount Moles Notes 2-Chloro-4-nitropyridine-N-oxide 174.55 17.5 g 0.10 From Step A Chloroform (anhydrous) 119.38 250 mL - Use a dry solvent | Phosphorus trichloride (PCl₃) | 137.33 | 21 mL | 0.24 | Corrosive, reacts with water |
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4-nitropyridine-N-oxide (17.5 g) in anhydrous chloroform (250 mL).
-
Slowly add phosphorus trichloride (21 mL) to the solution at room temperature.
-
Heat the reaction mixture to reflux (~60 °C) and maintain for 12-16 hours (monitor by TLC).
-
Cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralize the aqueous layer carefully with a saturated solution of sodium bicarbonate until pH 7-8.
-
Separate the organic layer, and extract the aqueous layer twice with chloroform.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 2-chloro-4-nitropyridine as a solid.[17]
-
Protocol 2: Synthesis of Cyclopropylboronic Acid
This protocol follows the common Grignard-based method.[18][19]
-
Materials & Reagents:
Reagent MW ( g/mol ) Amount Moles Notes Magnesium turnings 24.31 2.9 g 0.12 Activate if necessary Cyclopropyl bromide 120.98 12.1 g 0.10 Tetrahydrofuran (THF, anhydrous) 72.11 150 mL - Dry, inhibitor-free Trimethyl borate 103.91 12.5 g 0.12 Moisture sensitive | Hydrochloric Acid (2 M) | - | ~50 mL | - | For hydrolysis |
-
Procedure:
-
Assemble a flame-dried three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (2.9 g).
-
Add a small crystal of iodine to activate the magnesium.
-
Add ~20 mL of anhydrous THF.
-
Add a small portion of cyclopropyl bromide (12.1 g dissolved in 50 mL of anhydrous THF) to initiate the Grignard reaction (indicated by heat and bubbling).
-
Once initiated, add the remaining cyclopropyl bromide solution dropwise to maintain a gentle reflux. After addition, reflux for an additional hour.
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of trimethyl borate (12.5 g) in anhydrous THF (80 mL) dropwise, keeping the internal temperature below -65 °C.
-
After addition, stir at -78 °C for 2 hours, then allow the mixture to warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding 2 M aqueous hydrochloric acid at 0 °C until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclopropylboronic acid, often as a white solid.[19]
-
Protocol 3: Suzuki-Miyaura Coupling for this compound
This protocol employs a highly active catalyst system suitable for electron-deficient heteroaryl chlorides.[12][20]
-
Materials, Reagents & Catalyst System:
Component MW ( g/mol ) Amount Moles (Equiv.) Role 2-Chloro-4-nitropyridine 158.55 1.59 g 10.0 mmol (1.0) Electrophile Cyclopropylboronic Acid 85.90 1.29 g 15.0 mmol (1.5) Nucleophile Pd₂(dba)₃ 915.72 92 mg 0.1 mmol (0.01) Palladium Source SPhos 410.57 164 mg 0.4 mmol (0.04) Ligand Potassium Phosphate (K₃PO₄) 212.27 6.37 g 30.0 mmol (3.0) Base 1,4-Dioxane 88.11 40 mL - Solvent | Water | 18.02 | 10 mL | - | Co-solvent |
-
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃ / SPhos): The combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) and a bulky, electron-rich biaryl phosphine ligand like SPhos is highly effective for challenging couplings.[11][12] SPhos accelerates both the oxidative addition of the deactivated aryl chloride and the subsequent reductive elimination, leading to higher yields and faster reaction times.[13]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting transmetalation without causing significant degradation of sensitive substrates.
-
Solvent (Dioxane/Water): A biphasic solvent system is often beneficial. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[2]
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-4-nitropyridine (1.59 g), cyclopropylboronic acid (1.29 g), and potassium phosphate (6.37 g).
-
In a separate vial, add Pd₂(dba)₃ (92 mg) and SPhos (164 mg).
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound as the final product.
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficiently anhydrous/degassed conditions. | Use a fresh batch of palladium precursor and ligand. Ensure boronic acid is dry. Use freshly distilled, degassed solvents. |
| Catalyst inhibition by pyridine nitrogen. | Increase catalyst loading slightly (e.g., to 2 mol%). Ensure a sufficiently bulky ligand like SPhos or XPhos is used. | |
| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction time at high temperature. | Use the minimum required amount of water. Ensure the base is fully dissolved. Try to reduce reaction time by using a more active catalyst system if possible. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to Glaser coupling of boronic acids. | Ensure the reaction setup is thoroughly purged with inert gas and maintained under positive pressure. Use properly degassed solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of this compound. The primary challenge posed by the electron-deficient nature of the 2-chloropyridine substrate can be effectively overcome by employing a highly active palladium catalyst system featuring a bulky, electron-donating phosphine ligand such as SPhos. The protocols detailed herein offer a reliable and reproducible pathway for obtaining this valuable synthetic intermediate, empowering further research and development in medicinal chemistry and materials science.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid.
- Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of Cyclopropylboronic Acid from Cyclopropylmagnesium Bromide.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemicalBook. (n.d.). 2-Chloro-4-nitropyridine synthesis.
- Aggarwal, V. K., et al. (2017). One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers. Organic Letters, 19(14), 3739–3742.
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- X-MOL. (2022). Optimization of the Synthesis Method of Cyclopropylboronic Acid.
- Google Patents. (2009). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
- BenchChem. (2025). Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
- Guidechem. (n.d.). How can 2-chloro-4-nitro pyridine-N-oxides be synthesized?.
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- IUCr. (2018). 2-Chloro-4-nitropyridine N-oxide.
- Accounts of Chemical Research. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications.
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
- Organic Letters. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications.
- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347.
- Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications.
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Wikipedia. (n.d.). Suzuki reaction.
- ChemRxiv. (n.d.). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis.
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- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
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- 20. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Cyclopropyl-4-nitropyridine
Introduction
In the landscape of modern medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in biologically active molecules. Among these, functionalized pyridines serve as crucial building blocks for a diverse array of pharmaceuticals. 2-Cyclopropyl-4-nitropyridine is a particularly valuable intermediate, combining the conformational rigidity and metabolic stability of a cyclopropyl group with the versatile reactivity of a nitropyridine core. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a handle for further derivatization.
This comprehensive guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of this compound. We will explore three of the most powerful C-C bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols described herein are designed to be robust and reproducible, offering researchers and drug development professionals a reliable starting point for their synthetic endeavors. Beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of these transformations and provides insights into overcoming the unique challenges associated with cross-coupling reactions on electron-deficient pyridine systems.
Synthesis of the Starting Material: this compound
The journey into the cross-coupling chemistry of this compound begins with its synthesis. A reliable method to access this key intermediate is through a Suzuki-Miyaura coupling of a suitable halopyridine precursor, such as 2-chloro-4-nitropyridine, with a cyclopropylboron reagent.
Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol outlines the synthesis of this compound from commercially available 2-chloro-4-nitropyridine and cyclopropylboronic acid.
Materials:
-
2-Chloro-4-nitropyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a Schlenk flask, add 2-chloro-4-nitropyridine (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add palladium(II) acetate (0.05 equiv) and tricyclohexylphosphine (0.10 equiv).
-
Add degassed toluene and degassed water to form a 10:1 mixture (e.g., 10 mL of toluene and 1 mL of water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in our case, a functionalized this compound) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira): The organic group from the nucleophilic partner (organoboron in Suzuki, organocopper in Sonogashira) is transferred to the palladium center.
-
Migratory Insertion (for Heck): The alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The electron-deficient nature of the 4-nitropyridine ring can influence the rates of these steps, and the presence of the pyridine nitrogen can lead to catalyst inhibition through coordination.[2] Careful selection of ligands and reaction conditions is therefore crucial for successful coupling.
Catalytic Cycle Diagrams
Detailed Protocols for Cross-Coupling Reactions
The following protocols are designed for the cross-coupling of a halogenated derivative of this compound. For Suzuki coupling, the reaction is performed at the 2-position, assuming a starting material like 2-bromo-4-nitropyridine to which the cyclopropyl group is being added (as in the synthesis protocol). For Heck and Sonogashira couplings, we will assume a starting material of 2-cyclopropyl-4-halopyridine (e.g., 2-cyclopropyl-4-bromopyridine), which can be synthesized from 2-cyclopropyl-4-aminopyridine via a Sandmeyer reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound Derivatives
This protocol is for the coupling of an arylboronic acid with a hypothetical 2-cyclopropyl-4-halo-nitropyridine.
| Parameter | Recommended Conditions |
| Electrophile | 2-Cyclopropyl-4-bromo-nitropyridine (1.0 equiv) |
| Nucleophile | Arylboronic acid (1.5 equiv) |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (10:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
In a dry Schlenk tube, combine 2-cyclopropyl-4-bromo-nitropyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add Pd₂(dba)₃ and SPhos.
-
Add degassed 1,4-dioxane and degassed water.
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 2: Heck Coupling of this compound Derivatives
This protocol describes the coupling of an alkene with a hypothetical 2-cyclopropyl-4-halo-nitropyridine.[3]
| Parameter | Recommended Conditions |
| Electrophile | 2-Cyclopropyl-4-bromo-nitropyridine (1.0 equiv) |
| Nucleophile | Alkene (e.g., styrene, butyl acrylate) (1.5 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | P(o-tolyl)₃ (10 mol%) |
| Base | Triethylamine (Et₃N) (2.0 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 16-24 hours |
Procedure:
-
To a sealed tube, add 2-cyclopropyl-4-bromo-nitropyridine, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with an inert gas.
-
Add DMF, the alkene, and triethylamine via syringe.
-
Seal the tube tightly and heat in an oil bath at 120 °C.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 3: Sonogashira Coupling of this compound Derivatives
This protocol outlines the coupling of a terminal alkyne with a hypothetical 2-cyclopropyl-4-halo-nitropyridine.[1][4]
| Parameter | Recommended Conditions |
| Electrophile | 2-Cyclopropyl-4-bromo-nitropyridine (1.0 equiv) |
| Nucleophile | Terminal alkyne (1.2 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Copper Co-catalyst | Copper(I) iodide (CuI) (5 mol%) |
| Base | Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 4-12 hours |
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-cyclopropyl-4-bromo-nitropyridine, Pd(PPh₃)₂Cl₂, and CuI in THF or DMF.
-
Add triethylamine and the terminal alkyne.
-
Stir the reaction at the desired temperature and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Troubleshooting and Scientific Insights
Low Yields or No Reaction:
-
Catalyst Deactivation: The nitro group can potentially oxidize the Pd(0) catalyst. Using more robust ligands like Buchwald's biaryl phosphines can mitigate this.[2] The pyridine nitrogen can also coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can disfavor this coordination.
-
Inefficient Transmetalation (Suzuki): The choice of base is critical for the formation of the active boronate species. Ensure the base is strong enough and sufficiently soluble in the reaction medium.
-
Homocoupling of Alkynes (Sonogashira): The presence of oxygen can promote the Glaser coupling of terminal alkynes. Ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be explored.
Side Product Formation:
-
Reduction of the Nitro Group: Some phosphine ligands, especially at elevated temperatures, can reduce the nitro group. If this is observed, consider using ligands less prone to oxidation or milder reaction conditions.
-
Protodeboronation (Suzuki): The boronic acid can be cleaved by residual water or acidic protons before transmetalation. Using anhydrous solvents and ensuring the base is added promptly can help.
General Recommendations:
-
Ligand Screening: For challenging substrates like this compound, a preliminary screen of different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands is highly recommended.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. Aprotic polar solvents like DMF, dioxane, and toluene are commonly used.
-
Inert Atmosphere: Meticulous exclusion of oxygen and moisture is crucial for the stability of the Pd(0) catalyst and to prevent side reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of novel, highly functionalized pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers in their synthetic campaigns, enabling the efficient construction of molecular complexity. By understanding the underlying mechanisms and potential challenges, scientists can effectively troubleshoot and optimize these powerful transformations to accelerate the discovery and development of new chemical entities.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50(29), 6722-6737.
- Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345-390.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653(1-2), 46-49.
- Wan, Z.; Fang, Z.; Yang, Z.; Liu, C.; Gu, J.; Guo, K. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. J. Chem. Res.2015, 39(4), 209-212.
- Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of 2-pyridyl halides. J. Am. Chem. Soc.2007, 129(11), 3358-3366.
- Wallace, D. J.; Chen, C. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Lett.2002, 43(39), 6987-6990.
- Deng, M. Z.; Yao, M. L.
- Zhu, Q.; Liao, L.; Cheng, G.; Yang, W.; Deng, Y.; Yang, D. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Littke, A. F.; Fu, G. C. Heck reactions of aryl chlorides catalyzed by a palladium/tri-tert-butylphosphine system. J. Org. Chem.1999, 64(1), 10-11.
- Dounay, A. B.; Humphreys, P. G.; Overman, L. E. The asymmetric intramolecular Heck reaction in natural product total synthesis. Chem. Rev.2008, 108(8), 2945-2961.
- Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.2007, 107(3), 874-922.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457-2483.
- de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: Weinheim, Germany, 2004.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102(5), 1359-1470.
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link] (accessed Jan 18, 2026).
- Sonogashira, K. The Sonogashira reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: 2002; Vol. 1, pp 493-529.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100(8), 3009-3066.
- Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44(2), 581.
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Purification of 2-Cyclopropyl-4-nitropyridine by Flash Column Chromatography: A Detailed Technical Guide
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Cyclopropyl-4-nitropyridine using flash column chromatography. As a valuable heterocyclic building block in medicinal chemistry and materials science, obtaining high-purity this compound is critical for reliable downstream applications. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation. It addresses common challenges encountered when purifying basic pyridine derivatives, such as peak tailing, and offers robust solutions. The protocol is designed to be a self-validating system, incorporating preliminary Thin-Layer Chromatography (TLC) for method development to ensure a successful, high-yield purification.
Principle of Separation: Taming the Pyridine Nitrogen
The purification of this compound by column chromatography is governed by the principles of normal-phase adsorption chromatography.[1] In this technique, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent system. Separation occurs based on the differential adsorption of the components of the crude mixture onto the stationary phase.[2]
This compound possesses distinct chemical features that dictate its chromatographic behavior:
-
High Polarity: The presence of the electron-withdrawing nitro group (NO₂) and the polar carbon-nitrogen bonds in the pyridine ring makes the molecule significantly polar. This leads to strong interactions with the polar silica gel.
-
Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic character.[3] This is the most critical factor to consider during purification. The surface of standard silica gel is populated with acidic silanol groups (Si-OH). The basic pyridine nitrogen can form strong, non-ideal interactions (acid-base interactions) with these silanol sites.[3] This secondary interaction mechanism disrupts the desired equilibrium of adsorption and desorption, leading to significant peak tailing, poor resolution, and potentially low recovery of the target compound.[3][4]
To achieve a sharp, symmetrical peak and efficient purification, it is essential to mitigate the interaction between the pyridine nitrogen and the silica silanol groups. The primary strategy employed in this protocol is the addition of a small quantity of a basic modifier, such as triethylamine (TEA), to the mobile phase. The TEA acts as a competing base, preferentially interacting with the acidic silanol sites and effectively "masking" them from the this compound analyte.[3] This ensures that the separation proceeds primarily based on polarity differences, leading to a more efficient and predictable outcome.
Preliminary Analysis & Method Development via TLC
Before committing to a large-scale column, it is imperative to develop and optimize the mobile phase using Thin-Layer Chromatography (TLC). This allows for rapid, small-scale assessment of the separation.
Protocol for TLC Analysis:
-
Prepare the Eluent: Prepare a stock solution of 1% triethylamine (v/v) in ethyl acetate. In separate vials, prepare a series of mobile phases by mixing this stock solution with hexane in varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc with 1% TEA in the EtOAc portion).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the chamber is saturated with the solvent vapors.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimize: The ideal solvent system will show the desired product spot with a Retention Factor (Rf) value between 0.25 and 0.35, and clear separation from all impurities. Adjust the solvent polarity (ratio of hexane to ethyl acetate) until this is achieved.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel, standard grade, particle size 40-63 µm |
| Solvents | Hexane (ACS Grade), Ethyl Acetate (ACS Grade), Triethylamine (TEA), Dichloromethane (DCM) |
| Apparatus | Glass chromatography column (e.g., 40-50 mm diameter), Separatory funnel (for solvent addition), Collection tubes/flasks |
| Other | Cotton or glass wool, Sand (washed), TLC plates (silica gel 60 F₂₅₄), UV Lamp (254 nm), Rotary evaporator |
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method)
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a layer of sand (~1 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by your TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate + 1% TEA). Use approximately 50-100 g of silica for every 1 g of crude material.
-
With the column stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once all the silica has been added, allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry. Add a final protective layer of sand (~1 cm) on top of the silica bed.[5]
Step 2: Sample Preparation and Loading (Dry Loading) Dry loading is highly recommended as it generally results in better separation and sharper bands.
-
Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 times the mass of silica gel relative to your crude product to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
Step 3: Elution and Fraction Collection
-
Begin elution with the least polar mobile phase mixture developed during TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate + 1% TEA).
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).[5]
-
Collect the eluent in fractions (e.g., 20-25 mL per test tube).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the elution progresses. For example, move from 9:1 to 8:2 to 7:3 Hexane:Ethyl Acetate.[6][7] This helps to first elute non-polar impurities and then the target compound in a reasonable time.
-
Monitor the fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
Step 4: Isolation of Pure Product
-
Combine the fractions that contain only the pure this compound, as determined by TLC.
-
Remove the solvents using a rotary evaporator. The triethylamine will also be removed during this process.
-
The resulting solid or oil is the purified product. Determine the yield and characterize it using appropriate analytical techniques (NMR, MS, etc.).
Data and Workflow Summary
Table 1: Recommended Purification Parameters
| Parameter | Recommended Value / Method | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar phase for normal-phase chromatography.[8] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for tunable polarity to elute a range of compounds.[7] |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine (v/v) | Neutralizes acidic silanol sites on silica, preventing peak tailing of the basic pyridine.[3][4] |
| TLC Rf Target | 0.25 - 0.35 | Provides optimal resolution and a reasonable elution time on the column. |
| Sample Loading | Dry Loading with Silica Gel | Promotes a narrow sample band, leading to sharper peaks and better separation. |
| Elution Mode | Step-Gradient Elution | Efficiently removes impurities of varying polarities before eluting the target compound. |
| Monitoring | UV visualization (254 nm) on TLC plates | This compound is UV active, allowing for easy tracking. |
Workflow Visualization
The entire purification process can be visualized as a logical sequence of steps, from initial setup to final product isolation.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values (ΔRf) between the product and impurities.[4] |
| Column was overloaded with crude material. | Reduce the amount of sample loaded or use a larger column (maintain a 1:50 to 1:100 sample-to-silica ratio). | |
| Significant Peak Tailing | Strong interaction of the basic pyridine with acidic silanol groups. | Ensure triethylamine (0.5-1%) is added to the mobile phase.[3] Alternatively, use a less acidic stationary phase like neutral alumina. |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). If necessary, switch to a more polar solvent system like Dichloromethane/Methanol. |
| Low Recovery | Compound is irreversibly adsorbed onto the silica. | This can happen if the compound is unstable on silica or if tailing is extreme. Ensure the use of triethylamine.[3] Work quickly and avoid leaving the compound on the column for extended periods. |
Safety and Handling
This compound and its analogues are research chemicals and must be handled with care. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from similar nitropyridine compounds suggest the following precautions.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
-
Exposure: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][12] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[11]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from sources of ignition.[11]
-
Disposal: Dispose of chemical waste according to local, regional, and national regulations.[9]
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the high-purity isolation of this compound from complex crude mixtures. By understanding the chemical interactions between the analyte, stationary phase, and mobile phase—particularly the need to suppress silanol interactions with a basic modifier—researchers can overcome common purification challenges. The integration of preliminary TLC analysis ensures an efficient and successful separation, yielding material of sufficient quality for demanding applications in pharmaceutical and chemical research.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. [Online PDF].
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. [Online PDF].
- MedChemExpress. (2025). Safety Data Sheet for 2-Nitrosopyridine. MedChemExpress.com.
- Jubilant Ingrevia. (2024). Safety Data Sheet for 5-Chloro-2-nitropyridine. Jubilant Ingrevia Limited.
- Reddy, T. et al. (2017). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Royal Society of Chemistry.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Nitropyridine N-oxide. Fisher Scientific Company.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-4-nitropyridine.
- Heterocycles. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Vol. 102, No. 7.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
Molecules. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. 27(3), 907. Available at: [Link]
- Prieto, J. A., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Molecules, 27(3), 907.
- AiFChem. (n.d.). This compound.
- Brown, G. D. (2012). Column Chromatography for Terpenoids and Flavonoids. IntechOpen.
- BenchChem. (2025). Purification of crude 4'-(4-aminophenyl)-terpyridine by column chromatography. [Online PDF].
Sources
- 1. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. 1255311-63-7 | this compound - AiFChem [aifchem.com]
Scale-Up Synthesis of 2-Cyclopropyl-4-nitropyridine: An Application Note and Protocol for Pharmaceutical Intermediates
Abstract
This comprehensive application note provides a detailed protocol for the scale-up synthesis of 2-Cyclopropyl-4-nitropyridine, a key building block in the development of various pharmaceutical agents. The synthesis is approached in a two-stage process, commencing with the preparation of the precursor 2-chloro-4-nitropyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. This guide is intended for researchers, chemists, and professionals in the drug development sector, offering in-depth technical insights, safety protocols, and scalable procedures. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.
Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its unique conformational and electronic properties, including a high degree of s-character in its C-C bonds and its rigid, three-dimensional structure, can significantly enhance the pharmacological profile of a drug candidate. Introduction of a cyclopropyl ring can lead to improved metabolic stability, increased potency, and enhanced binding affinity to target proteins. This compound serves as a valuable intermediate, allowing for the incorporation of this privileged scaffold into a variety of molecular frameworks.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence. The first part involves the synthesis of the key intermediate, 2-chloro-4-nitropyridine. The second, and final, step is a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design for Scale-Up
-
Catalyst and Ligand Selection: For the coupling of an electron-deficient heteroaryl chloride like 2-chloro-4-nitropyridine, a palladium catalyst with an electron-rich and bulky phosphine ligand is often optimal. Ligands such as tricyclohexylphosphine (PCy₃) or Buchwald's biarylphosphine ligands can promote the challenging oxidative addition step. [2]A pre-catalyst like Pd(OAc)₂ or a more stable complex like Pd(dppf)Cl₂ can be employed.
-
Base Selection: An appropriate base is crucial for the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used and are suitable for large-scale operations due to their cost-effectiveness and handling characteristics.
-
Solvent System: A mixture of an organic solvent and water is often beneficial. The aqueous phase facilitates the dissolution of the inorganic base and can accelerate the reaction. Toluene or 1,4-dioxane are common organic solvents for Suzuki couplings.
-
Temperature Control: The Suzuki-Miyaura reaction can be exothermic, especially on a large scale. Gradual heating and careful monitoring of the internal temperature are essential to prevent thermal runaways.
Hazards and Safety Precautions for Part 2
-
Palladium Catalysts: While generally not highly toxic, palladium residues in the final product are strictly regulated in pharmaceuticals. Efficient removal of the catalyst post-reaction is critical.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
-
Exothermicity: As with many cross-coupling reactions, there is a potential for a significant exotherm. A thorough safety assessment, including reaction calorimetry, is recommended before proceeding to a large scale.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Inert atmosphere capabilities (e.g., Schlenk line or glovebox for catalyst handling).
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Chloro-4-nitropyridine | 158.54 | 400 g | 2.52 | 1.0 |
| Cyclopropylboronic Acid | 85.90 | 260 g | 3.03 | 1.2 |
| Palladium(II) Acetate | 224.50 | 5.6 g | 0.025 | 0.01 |
| Tricyclohexylphosphine | 280.49 | 14.2 g | 0.05 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1070 g | 5.04 | 2.0 |
| Toluene | 92.14 | 4 L | - | - |
| Water | 18.02 | 1 L | - | - |
Procedure:
-
Reaction Setup:
-
To the jacketed reactor, add 2-chloro-4-nitropyridine (400 g), cyclopropylboronic acid (260 g), and potassium phosphate (1070 g).
-
In a separate, dry flask under a nitrogen atmosphere, prepare the catalyst by dissolving palladium(II) acetate (5.6 g) and tricyclohexylphosphine (14.2 g) in degassed toluene (500 mL). Stir for 15-20 minutes until a homogeneous solution is formed.
-
Add the degassed toluene (3.5 L) and water (1 L) to the reactor containing the substrates and base.
-
Purge the reactor with nitrogen for at least 30 minutes with gentle stirring.
-
-
Reaction Execution:
-
Transfer the prepared catalyst solution to the reactor via cannula under a positive pressure of nitrogen.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or GC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (2 L) and ethyl acetate (3 L) to the reactor and stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 1 L).
-
Combine the organic layers and wash with brine (2 L).
-
To remove the palladium catalyst, the combined organic phase can be treated with a scavenger resin or washed with an aqueous solution of a thiol-containing compound (e.g., N-acetylcysteine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).
-
Characterization and Quality Control
The identity and purity of the final product, this compound, must be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Signals corresponding to the cyclopropyl protons and the three aromatic protons of the pyridine ring. |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the calculated mass of C₈H₈N₂O₂ (164.06 g/mol ). |
| HPLC/GC | Purity Assessment | A single major peak indicating high purity (typically >98%). |
| Melting Point | Physical Property and Purity | A sharp melting point range. |
Predicted Properties of this compound: [3]
-
Molecular Formula: C₈H₈N₂O₂
-
Molecular Weight: 164.16 g/mol
-
Boiling Point (Predicted): 283.2 ± 28.0 °C
Conclusion
This application note provides a robust and scalable two-step synthesis for this compound. By carefully selecting reagents and reaction conditions, and by implementing appropriate safety measures, this valuable pharmaceutical intermediate can be produced in high yield and purity. The detailed protocols and the rationale behind the experimental design are intended to empower researchers and process chemists to confidently undertake the scale-up of this important synthesis.
References
- Choy, A. L.; et al. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 2001, 42(49), 8697-8700.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
-
PubChem. 2-Chloro-4-nitropyridine. National Center for Biotechnology Information. [Link]
- Google Patents.
- Mol, J. C. Industrial applications of olefin metathesis. Journal of Molecular Catalysis A: Chemical, 2004, 213(1), 39-45.
- Wan, Z.; et al. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 2015, 39(4), 209-212.
Sources
Application Notes and Protocols: 2-Cyclopropyl-4-nitropyridine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Cyclopropyl-4-nitropyridine Scaffold
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to optimizing a compound's pharmacological profile. The this compound scaffold has emerged as a highly valuable building block, offering a unique convergence of desirable physicochemical and reactive properties. This guide provides an in-depth exploration of its synthesis, reactivity, and application, designed for researchers and scientists in drug development.
The value of this scaffold lies in the synergistic contribution of its two core components:
-
The Cyclopropyl Group: This small, strained carbocycle is a powerful tool in medicinal chemistry.[1] Its rigid structure can lock in favorable conformations for receptor binding, while its unique electronic character can enhance potency. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often imparts significant metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
The 4-Nitropyridine Core: The pyridine ring is a privileged heterocycle in countless approved drugs.[2] The addition of a strongly electron-withdrawing nitro group at the 4-position profoundly influences the ring's electronic properties. This activation renders the C2 and C6 positions highly electrophilic, making the scaffold an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3][4] The nitro group also serves as a versatile synthetic handle, readily reducible to a primary amine, which opens a vast vector for further diversification.[5]
This combination makes this compound a trifunctional building block, enabling sequential, regioselective modifications to build complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapies.[6][7][8]
Synthesis of the Building Block: this compound
While not widely commercially available, this compound can be efficiently synthesized in the laboratory. A robust and high-yielding method is the Suzuki-Miyaura cross-coupling reaction, which joins a halo-nitropyridine precursor with a cyclopropylboron species. The use of 2-chloro-4-nitropyridine is advantageous due to its commercial availability and high reactivity.
Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-4-nitropyridine with potassium cyclopropyltrifluoroborate. Trifluoroborate salts are often preferred over boronic acids due to their enhanced stability and ease of handling.[1]
Reaction Scheme:
Materials:
-
2-Chloro-4-nitropyridine
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Instrumentation:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer with heating plate
-
Inert gas line (Argon or Nitrogen)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask, add 2-chloro-4-nitropyridine (1.0 equiv.), potassium cyclopropyltrifluoroborate (1.5 equiv.), palladium(II) acetate (0.03 equiv., 3 mol%), and tricyclohexylphosphine (0.06 equiv., 6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Add tribasic potassium phosphate (3.0 equiv.). To this solid mixture, add degassed toluene and degassed water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water per 1 mmol of the limiting reagent).
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Causality and Insights:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is highly effective for Suzuki couplings involving alkylboron species.[9] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: A strong base like K₃PO₄ is crucial for the transmetalation step. The biphasic toluene/water solvent system is often beneficial, as it can aid in dissolving the inorganic base and facilitate the catalytic cycle.[9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Transformations and Protocols
Once synthesized, this compound serves as a versatile platform for diversification. The two primary reaction pathways are nucleophilic aromatic substitution at the C6 position and reduction of the C4 nitro group.
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing effect of the 4-nitro group makes the C2 and C6 positions of the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. Since the C2 position is already occupied by the cyclopropyl group, nucleophilic attack occurs selectively at the C6 position. For practical laboratory synthesis, starting with a 2,6-dihalo-4-nitropyridine, performing a selective Suzuki at C2, followed by SNAr at C6 would be a viable strategy.
This protocol is adapted from procedures for the highly activated substrate, 2-chloro-4-nitropyridine, to illustrate the SNAr reaction on a similarly activated pyridine ring.[3]
Reaction Scheme (with a generic amine nucleophile):
Materials:
-
This compound
-
Amine or Alcohol nucleophile (e.g., morpholine, piperidine, sodium methoxide)
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Base (if required, e.g., K₂CO₃, NaH)
-
Ethyl acetate, Water, Brine
Step-by-Step Protocol (for amination):
-
Dissolution: Dissolve this compound (1.0 equiv.) in DMSO.
-
Nucleophile Addition: Add the amine nucleophile (2.0-3.0 equiv.). If the nucleophile is an alcohol, pre-formation of the alkoxide with a base like NaH in a separate flask is recommended before adding it to the pyridine solution.
-
Reaction: Heat the reaction mixture to 80-120 °C. The reaction is often accompanied by a color change. Monitor for completion by TLC.
-
Quenching and Work-up: Cool the mixture to room temperature and pour it into ice-water. This will often precipitate the product.
-
Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by crystallization or silica gel chromatography.
Causality and Insights:
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are ideal as they can stabilize the charged Meisenheimer intermediate formed during the addition-elimination mechanism.[3][4]
-
Regioselectivity: The attack occurs at C6 because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen of the pyridine ring and the oxygen atoms of the nitro group, providing significant stabilization.[3]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 3.2: Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is a cornerstone reaction that unlocks a multitude of subsequent derivatization possibilities, such as amide bond formation or participation in further cross-coupling reactions. Reduction with iron powder in a slightly acidic medium is a classic, cost-effective, and reliable method.[5][10]
Reaction Scheme:
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Celite®
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv.) in a mixture of ethanol and water (e.g., 2:1 ratio).
-
Reagent Addition: Add ammonium chloride (4.0-5.0 equiv.) followed by iron powder (3.0-5.0 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction is often exothermic. Monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Filtration: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and basify the solution with saturated sodium bicarbonate to a pH of ~8.
-
Extraction and Purification: Extract the aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-cyclopropyl-pyridin-4-amine. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Causality and Insights:
-
Reducing Agent: Iron is a cheap and effective reducing agent for aromatic nitro groups. The reaction proceeds via single electron transfers from the iron metal.[5]
-
Acid Source: Ammonium chloride or acetic acid provides a mild proton source required for the reduction process and helps to maintain a suitable pH.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The product of the nitro reduction, 2-cyclopropyl-pyridin-4-amine , is a highly valuable intermediate. The primary amine at the 4-position can act as a key hydrogen bond donor/acceptor in a kinase hinge-binding region, while the pyridine nitrogen serves as another crucial acceptor. The cyclopropyl group at the 2-position can be directed towards a hydrophobic pocket to enhance potency and selectivity. This "2-substituted-4-amino-pyridine" motif is a common feature in many kinase inhibitors.[6][7]
A common subsequent step is the functionalization of the C4-amine via a Buchwald-Hartwig amination to create a diarylamine linkage, a core structure in many Type II kinase inhibitors like Imatinib.[11][12]
Protocol 4.1: Buchwald-Hartwig Amination of 2-Cyclopropyl-pyridin-4-amine
This protocol outlines the coupling of the synthesized aminopyridine with a generic aryl bromide.
Reaction Scheme:
Materials:
-
2-Cyclopropyl-pyridin-4-amine (from Protocol 3.2)
-
Aryl bromide (Ar-Br)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the aryl bromide (1.0 equiv.), 2-cyclopropyl-pyridin-4-amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol%), and Xantphos (0.04 equiv., 4 mol%) to a dry reaction tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired diarylamine product.
Causality and Insights:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is a powerful catalyst for C-N bond formation. The bulky, electron-rich Xantphos ligand facilitates the reductive elimination step, which is often rate-limiting, and its wide bite angle helps to stabilize the catalytic species.[11][13]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[12]
Caption: Synthetic workflow from precursor to a kinase inhibitor scaffold.
Summary and Outlook
This compound is a potent and versatile building block for medicinal chemistry. Its strategic design allows for a logical and efficient synthetic progression: (1) facile synthesis via Suzuki coupling, (2) chemoselective reduction of the nitro group, and (3) subsequent C-N bond formation to access complex scaffolds. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage the unique attributes of this scaffold in the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.
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NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. 2005;65(9):2123. Accessed January 19, 2026. [Link]
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Investigating the Agrochemical Potential of 2-Cyclopropyl-4-nitropyridine: A Research Prospectus
Abstract
This document provides a comprehensive guide for researchers and scientists interested in exploring the agrochemical applications of the novel chemical entity, 2-Cyclopropyl-4-nitropyridine. While direct research on this specific compound in the agrochemical context is not yet prevalent in public literature, its structural motifs—the nitropyridine core and the cyclopropyl group—are well-represented in a variety of bioactive molecules. This guide, therefore, synthesizes information from analogous compounds and established agrochemical research protocols to present a structured approach for investigating the potential herbicidal, insecticidal, and fungicidal properties of this compound. Detailed synthetic considerations, proposed screening protocols, and insights into structure-activity relationships are provided to serve as a foundational resource for initiating a dedicated research program.
Introduction: Unveiling a Candidate Agrochemical
The relentless need for new, effective, and environmentally conscious agrochemicals is a driving force in modern agricultural research.[1] The exploration of novel chemical scaffolds is paramount to overcoming challenges such as pest resistance and evolving regulatory landscapes. This compound presents itself as an intriguing candidate for investigation. Its structure combines two key pharmacophores with established precedent in agrochemical science:
-
The Nitropyridine Scaffold: Nitropyridine derivatives are a significant class of organic compounds with diverse applications in pharmaceuticals and agrochemicals.[2] The nitro group, being strongly electron-withdrawing, can significantly influence the chemical reactivity and biological activity of the pyridine ring, often facilitating nucleophilic substitution reactions crucial for the synthesis of more complex molecules.[3][4] In the agrochemical domain, nitropyridine derivatives have been explored as insecticides and herbicides.[1][5]
-
The Cyclopropyl Moiety: The cyclopropyl group is a valuable "bioisostere," a functional group that can mimic other chemical groups in terms of size, shape, and electronic properties, while potentially improving metabolic stability, binding affinity, and pharmacokinetic properties.[6][7] In agrochemical design, the incorporation of a cyclopropyl ring has been shown to enhance the efficacy of herbicides and fungicides.[8][9]
This document will serve as a detailed guide for the systematic evaluation of this compound as a potential agrochemical lead.
Synthesis and Characterization
The first step in evaluating a novel compound is to establish a reliable synthetic route. Based on known pyridine chemistry, a plausible synthesis of this compound can be proposed, likely starting from a more readily available substituted pyridine.
Proposed Synthetic Pathway
A potential synthetic route could involve the following key transformations, starting from 2-chloropyridine:
-
Oxidation: 2-chloropyridine can be oxidized to 2-chloropyridine N-oxide.[10]
-
Nitration: The N-oxide can then be nitrated to introduce the nitro group at the 4-position, yielding 2-chloro-4-nitropyridine N-oxide.[10][11]
-
Deoxygenation: The N-oxide is subsequently deoxygenated to give 2-chloro-4-nitropyridine.[12]
-
Cross-Coupling: Finally, a cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable cyclopropyl boronic acid or cyclopropyl stannane derivative, respectively, would introduce the cyclopropyl group at the 2-position.
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis of 2-Chloro-4-nitropyridine (Intermediate)
This protocol is adapted from established procedures for the synthesis of similar compounds.[12]
Materials:
-
2-Chloro-4-nitropyridine-N-oxide
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chloroform
-
Ice water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-4-nitropyridine-N-oxide in anhydrous chloroform at room temperature.
-
Slowly add phosphorus trichloride to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralize the aqueous solution to a pH of 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous phase with chloroform.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain 2-chloro-4-nitropyridine.
Characterization: The final product, this compound, and all intermediates should be thoroughly characterized using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm their identity and purity.[13]
Investigating Potential Agrochemical Applications
A systematic screening process is essential to identify the potential agrochemical activities of this compound.[14][15] This involves a series of tiered bioassays, starting with broad primary screens and progressing to more specific secondary and tertiary evaluations for promising candidates.
Herbicidal Activity
The presence of the cyclopropyl group in some potent herbicides suggests that this compound could exhibit herbicidal properties.[8][16]
Primary Screening Protocol: Seed Germination and Early Growth Assay
Objective: To assess the pre- and post-emergence herbicidal activity of the test compound on representative monocot and dicot weed species.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli - barnyard grass, Abutilon theophrasti - velvetleaf)
-
Agar or sand
-
Petri dishes or small pots
-
Test compound dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween 20)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
For pre-emergence testing, incorporate the test compound into the growth medium (agar or sand) before sowing the seeds.
-
For post-emergence testing, spray the seedlings at a specific growth stage (e.g., two-leaf stage) with the test compound solutions.
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).
-
Incubate the plates or pots under controlled conditions (light, temperature, humidity).
-
After a set period (e.g., 7-14 days), assess the effects on seed germination, root and shoot growth, and any visible signs of phytotoxicity (e.g., chlorosis, necrosis).
-
Calculate the concentration required for 50% inhibition (IC₅₀) for active compounds.
Data Presentation: Hypothetical Herbicidal Activity Data
| Compound | Application | Target Species | IC₅₀ (µg/mL) |
| This compound | Pre-emergence | E. crus-galli | 15 |
| This compound | Pre-emergence | A. theophrasti | 8 |
| This compound | Post-emergence | E. crus-galli | 25 |
| This compound | Post-emergence | A. theophrasti | 12 |
| Commercial Standard | Pre-emergence | A. theophrasti | 5 |
Insecticidal Activity
Nitropyridine-based compounds have shown promise as insecticides, with some analogues exhibiting potency comparable to commercial products.[17][18]
Primary Screening Protocol: Insecticidal Bioassay
Objective: To evaluate the contact and ingestion toxicity of the test compound against common agricultural insect pests.
Materials:
-
Target insect species (e.g., Spodoptera litura - tobacco cutworm, Myzus persicae - green peach aphid)
-
Artificial diet or host plant leaves
-
Petri dishes or ventilated containers
-
Test compound dissolved in a suitable solvent
-
Surfactant
Procedure:
-
Diet Incorporation Assay (Ingestion): Incorporate various concentrations of the test compound into the artificial diet. Place a known number of insect larvae onto the treated diet.
-
Leaf Dip Assay (Contact and Ingestion): Dip host plant leaves in solutions of the test compound. Allow the solvent to evaporate and then place the leaves in containers with the target insects.
-
Include appropriate control groups.
-
Maintain the insects under controlled environmental conditions.
-
Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) for active compounds.
Fungicidal Activity
The cyclopropyl moiety is present in several commercial fungicides, and other cyclopropane-containing compounds have demonstrated significant antifungal activity.[9][19]
Primary Screening Protocol: In Vitro Antifungal Assay
Objective: To determine the inhibitory effect of the test compound on the mycelial growth of pathogenic fungi.
Materials:
-
Cultures of target fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compound dissolved in a suitable solvent
-
Petri dishes
Procedure:
-
Incorporate the test compound at various concentrations into molten PDA.
-
Pour the amended PDA into Petri dishes and allow it to solidify.
-
Place a mycelial plug from an actively growing fungal culture in the center of each plate.
-
Include solvent-only controls.
-
Incubate the plates at an appropriate temperature.
-
Measure the diameter of the fungal colony at regular intervals until the control plate is fully covered.
-
Calculate the effective concentration for 50% inhibition (EC₅₀).
Structure-Activity Relationship (SAR) and Lead Optimization
Should this compound exhibit promising activity in any of the primary screens, the next logical step is to initiate a structure-activity relationship (SAR) study to optimize its potency and selectivity.[20][21][22]
Key Areas for Modification:
-
Position of the Cyclopropyl Group: Synthesize isomers with the cyclopropyl group at the 3- or 5-position of the pyridine ring to assess the impact of its location on activity.
-
Substitution on the Cyclopropyl Ring: Introduce substituents on the cyclopropyl ring to probe steric and electronic effects.
-
Modification of the Nitro Group: The nitro group can be a liability due to potential toxicity and environmental concerns.[23][24] Bioisosteric replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) is a critical step in lead optimization.[25][26][27]
-
Further Substitution on the Pyridine Ring: Introduce other small substituents (e.g., halogens, methyl) on the pyridine ring to fine-tune the electronic and steric properties of the molecule.
Caption: Logical workflow for SAR studies and lead optimization.
Toxicology and Environmental Fate: Preliminary Considerations
Early-stage assessment of potential toxicological and environmental impacts is crucial in modern agrochemical research.
-
Toxicity: Nitroaromatic compounds, as a class, can exhibit toxicity.[23] Preliminary in vitro cytotoxicity assays should be conducted.
-
Environmental Fate: The persistence and degradation of nitropyridine derivatives in the environment can vary.[28][29] Simple studies to assess biodegradability in soil and water microcosms can provide initial insights.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, scaffold for agrochemical discovery. The synthetic accessibility and the presence of two key agrochemical pharmacophores provide a strong rationale for its investigation. The protocols and strategies outlined in this document offer a clear and scientifically rigorous path for evaluating its potential as a herbicide, insecticide, or fungicide. Successful identification of bioactivity in primary screens should be followed by a robust SAR program, with a particular focus on the bioisosteric replacement of the nitro group to mitigate potential toxicological and environmental concerns. This systematic approach will enable a thorough assessment of the agrochemical potential of this novel chemical entity.
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Cyclopropyl-4-nitropyridine
Introduction: The Strategic Importance of 2-Cyclopropyl-4-nitropyridine in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. The functionalization of this heterocycle is therefore of paramount importance in the generation of novel molecular entities with tailored pharmacological profiles. Among the various substituted pyridines, this compound has emerged as a particularly valuable building block. The presence of a nitro group at the 4-position strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a powerful and versatile method for the formation of carbon-heteroatom and carbon-carbon bonds.[1][2][3] This activation, coupled with the unique conformational and electronic properties imparted by the 2-cyclopropyl substituent, makes this molecule an attractive starting material for the synthesis of diverse chemical libraries for drug discovery.
This technical guide provides a comprehensive overview of the theoretical underpinnings and practical execution of nucleophilic aromatic substitution reactions on this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.
Mechanism and Theory: Unraveling the SNAr Pathway
The nucleophilic aromatic substitution on this compound proceeds via the classical addition-elimination mechanism.[1][4] The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 position, which is strongly activated by the electron-withdrawing nitro group. This attack temporarily disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge in this complex is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
The stability of the Meisenheimer complex is a key determinant of the reaction's feasibility and rate.[2][3] In the final step, the leaving group, in this case, the nitro group, is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. While halogens are more common leaving groups in SNAr reactions, the nitro group can also be displaced, particularly with potent nucleophiles and under appropriate reaction conditions.
The cyclopropyl group at the 2-position can influence the reaction in several ways. Electronically, the cyclopropyl group can donate electron density to the ring through its σ-bonds, which might slightly attenuate the electrophilicity of the C4 position. However, this effect is generally modest compared to the strong activation provided by the 4-nitro group. Sterically, the cyclopropyl group is relatively small and is not expected to significantly hinder the approach of most nucleophiles to the C4 position.
Caption: The addition-elimination mechanism of SNAr on this compound.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for performing nucleophilic aromatic substitution reactions on this compound with common classes of nucleophiles. It is important to note that optimization of reaction conditions may be necessary for specific substrates and nucleophiles.
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when employing strong bases like sodium hydride.
-
Inert Atmosphere: For reactions sensitive to air or moisture, it is recommended to work under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: SNAr with Amine Nucleophiles
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, or 1,4-dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen solvent (e.g., DMF or ethanol).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (2.0 eq). For less nucleophilic amines, a stronger base like K₂CO₃ in DMF may be required. For more reactive amines, a milder base like Et₃N in ethanol may suffice.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux (50-120 °C), depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the SNAr reaction with amine nucleophiles.
Protocol 2: SNAr with Thiol Nucleophiles
This protocol is suitable for the synthesis of aryl and alkyl thioethers.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl thiol)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Expected Outcomes
The following table summarizes general reaction conditions and expected yields for the SNAr of this compound with various nucleophiles. These are based on established protocols for similar nitropyridine systems and serve as a guideline for experimental design.[4][5][6]
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | >90 |
| Aniline | K₂CO₃ | DMF | 100 | 8 | 80-90 |
| Benzylamine | Et₃N | Ethanol | Reflux | 6 | >90 |
| Thiophenol | NaH | THF | 25 | 2 | >90 |
| Sodium Methoxide | Methanol | Reflux | 12 | 70-80 |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| No or slow reaction | Insufficiently reactive nucleophile or mild reaction conditions. | Increase the reaction temperature. Use a stronger base (e.g., NaH instead of K₂CO₃). Use a more polar aprotic solvent like DMSO. |
| Formation of side products | Decomposition of starting material or product. Reaction with solvent. | Lower the reaction temperature. Use a milder base. Ensure the use of high-purity, anhydrous solvents. |
| Difficult purification | Similar polarity of starting material and product. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and highly versatile transformation for the synthesis of a wide range of 4-substituted-2-cyclopropylpyridine derivatives. The strong activating effect of the 4-nitro group facilitates the reaction with a variety of nucleophiles under generally mild to moderate conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic campaigns, enabling the exploration of new chemical space in drug discovery and materials science.
References
-
Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025). PMC. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC. [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018). ResearchGate. [Link]
Sources
- 1. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
functionalization of the pyridine ring in 2-Cyclopropyl-4-nitropyridine
An Application Guide to the Strategic Functionalization of 2-Cyclopropyl-4-nitropyridine
Abstract: This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies for the functionalization of this compound. This versatile building block offers multiple avenues for chemical modification, primarily centered on the reactivity of the nitro group and the activated pyridine ring. This document outlines field-proven protocols for nucleophilic aromatic substitution, nitro group reduction, and subsequent derivatization of the resulting amine, transforming this key intermediate into a diverse array of more complex molecules. Each section provides not only step-by-step methodologies but also the underlying scientific principles and causality behind experimental choices, ensuring both practical application and a deeper understanding of the reaction mechanisms.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals.[1] The introduction of a nitro group significantly modulates the electronic properties of the pyridine ring, facilitating its functionalization in various ways.[1][2] Specifically, in this compound, the powerful electron-withdrawing nature of the nitro group at the C4-position renders the pyridine ring electron-deficient. This electronic profile activates the C2 and C4 positions towards nucleophilic attack, providing a reliable handle for introducing diverse functionalities.[3] The 2-cyclopropyl substituent offers a stable, lipophilic moiety that can be crucial for modulating the pharmacokinetic properties of drug candidates.
This guide focuses on two primary, high-yield pathways for derivatization:
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) : Direct displacement of the nitro group by various nucleophiles.
-
Pathway B: Reduction and Subsequent Functionalization : Conversion of the nitro group to a versatile amino group, which serves as a launchpad for a wide range of secondary transformations.
The following sections provide detailed protocols and the scientific rationale for these synthetic routes.
General Synthetic Pathways Overview
The functionalization of this compound can be visualized as a series of strategic decisions, each unlocking a new branch of chemical space. The diagram below illustrates the primary transformations discussed in this guide.
Caption: Key functionalization routes for this compound.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the C4 position is an excellent leaving group when subjected to nucleophilic attack, a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, which significantly stabilizes it and lowers the activation energy for the reaction.[3]
General Considerations for SNAr Reactions
-
Nucleophile Choice : A wide range of nucleophiles can be employed. Common examples include alkoxides (RO⁻), phenoxides (ArO⁻), thiophenolates (ArS⁻), and amines (R₂NH). The strength of the nucleophile directly impacts reaction kinetics.
-
Solvent : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. These solvents effectively solvate the cation of the base/nucleophile salt but do not strongly solvate the anionic nucleophile, preserving its reactivity.
-
Base : For neutral nucleophiles like alcohols, phenols, or amines, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, NaH) is required to generate the active nucleophile in situ. The choice of base can influence reaction rates and yields.
Protocol: SNAr with Phenolic Nucleophiles
This protocol describes the synthesis of 2-Cyclopropyl-4-phenoxypyridine.
Experimental Workflow:
Caption: Generalized workflow for an SNAr experiment.
Step-by-Step Protocol:
-
Reagent Preparation : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired phenol (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: Using a slight excess of the phenol ensures the complete consumption of the starting nitropyridine. K₂CO₃ is a mild, effective base for deprotonating the phenol to generate the active phenoxide nucleophile. An inert atmosphere prevents potential oxidative side reactions.
-
-
Solvent Addition : Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Causality: DMF is an excellent polar aprotic solvent that facilitates SNAr reactions by promoting the solubility of the reagents and stabilizing the charged intermediate.
-
-
Reaction Execution : Stir the mixture vigorously and heat to 80-100 °C. The optimal temperature may vary depending on the reactivity of the specific phenol.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x).
-
Causality: The aqueous workup removes the inorganic salts (K₂CO₃) and residual DMF.
-
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-Cyclopropyl-4-phenoxypyridine.
Data Summary Table:
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 90 | 85-95 |
| 4-Methoxyphenol | Cs₂CO₃ | DMSO | 80 | 90-98 |
| Thiophenol | K₂CO₃ | MeCN | 60 | 88-96 |
| Piperidine | None | Neat | 100 | 75-85 |
Pathway B: Nitro Group Reduction to 2-Cyclopropyl-4-aminopyridine
The conversion of the nitro group to an amine is one of the most valuable transformations in medicinal chemistry, as the resulting amino group is a versatile handle for countless subsequent reactions.[4] Several methods are available for this reduction, with the choice depending on factors like scale, functional group tolerance, and available equipment.[5] Catalytic hydrogenation is often the cleanest method, while metal/acid reductions are robust and scalable.[6]
Protocol: Catalytic Hydrogenation
This method is highly efficient and chemoselective, typically providing a very clean product with minimal workup.
Step-by-Step Protocol:
-
Setup : To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Causality: Pd/C is a highly active and reusable catalyst for the reduction of aromatic nitro groups.[5] The catalyst should be handled with care as it can be pyrophoric when dry.
-
-
Hydrogenation : Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), either from a balloon (for small scale) or a pressurized source (for larger scale, e.g., 50 psi).
-
Reaction : Stir the mixture vigorously at room temperature. Vigorous stirring is critical to ensure efficient contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup : Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Causality: Celite is a filter aid that prevents the fine catalyst particles from passing through the filter paper. The filter cake should be washed with the reaction solvent and should not be allowed to dry completely in the air to prevent potential ignition.
-
-
Isolation : Concentrate the filtrate under reduced pressure. The resulting 2-Cyclopropyl-4-aminopyridine is often pure enough for subsequent steps, or it can be further purified by recrystallization or chromatography if necessary.
Protocol: Reduction with Iron in Acetic Acid
This is a classic, cost-effective, and scalable method for nitro group reduction.[7][8]
Step-by-Step Protocol:
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, suspend iron powder (Fe, 5.0 eq) in glacial acetic acid.
-
Causality: The large excess of iron powder ensures the reaction goes to completion. Acetic acid serves as both the solvent and the proton source for the reduction.[9]
-
-
Substrate Addition : Add a solution of this compound (1.0 eq) in acetic acid to the iron suspension portion-wise, as the reaction can be exothermic.
-
Reaction Execution : Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC (typically 1-3 hours).
-
Workup : Cool the reaction to room temperature and filter off the iron salts. Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification : Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Subsequent Functionalization of 2-Cyclopropyl-4-aminopyridine
The synthesized 2-Cyclopropyl-4-aminopyridine is a valuable intermediate. The primary amino group can be readily acylated, sulfonylated, or used in cross-coupling reactions after conversion to a halide.
Protocol: Amide Bond Formation (Acylation)
Step-by-Step Protocol:
-
Setup : Dissolve 2-Cyclopropyl-4-aminopyridine (1.0 eq) and a mild base such as triethylamine (Et₃N, 1.5 eq) or pyridine in an anhydrous solvent like DCM or THF.
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Causality: The reaction is performed at 0 °C to control the exothermicity. The base scavenges the HCl generated during the reaction.
-
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC).
-
Workup and Purification : Quench the reaction with water, separate the organic layer, wash with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the resulting amide by recrystallization or column chromatography.
Advanced Strategies: Cross-Coupling Reactions
While direct C-H functionalization of the pyridine ring is an advancing field, a more established route involves converting the 4-amino group (obtained from Pathway B) into a halide (e.g., via a Sandmeyer reaction) or a triflate. This 4-halo-2-cyclopropylpyridine derivative can then participate in powerful palladium-catalyzed cross-coupling reactions.[10]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with a halide.[11][12] For a substrate like 4-chloro-2-cyclopropylpyridine, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups.
Catalytic Cycle Overview:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[13]
Buchwald-Hartwig Amination
If the goal is to form a C-N bond with a different amine, the Buchwald-Hartwig amination is the premier choice.[14][15] This reaction couples an aryl halide with an amine, offering broad substrate scope.[16] This would be a powerful method to synthesize complex di-aminopyridine structures starting from a 4-halo-2-cyclopropylpyridine intermediate.
Conclusion
This compound is a highly valuable and strategically versatile starting material. Its electronic properties allow for reliable and high-yielding functionalization through either direct nucleophilic substitution of the nitro group or a reduction-derivatization sequence. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this building block in the synthesis of complex molecules for applications in drug discovery and materials science. By understanding the causality behind each experimental step, scientists can troubleshoot and adapt these methods to their specific synthetic targets.
References
-
Organic & Biomolecular Chemistry . C-H Functionalization of Pyridines. Royal Society of Chemistry. 17
-
ResearchGate . Synthesis of functionalized 4-nitrophenols by ring transformation. 18
-
Organic Letters . Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. 19
-
ChemicalBook . 4-Nitropyridine synthesis. 20
-
ResearchGate . Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. 21
-
Bulgarian Chemical Communications . SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. 7
-
Molecules . Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI. 2
-
Organic Chemistry Portal . Pyridine synthesis. 22
-
Organic Chemistry Portal . Amine synthesis by nitro compound reduction. 5
-
Journal of Chemical Research . A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. SAGE Publications. 23
-
Chemical Science . Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. 10
-
Molecules . Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. 24
-
Google Patents . Method for synthesis preparation of 2-chloro-4-aminopyridine. 8
-
Benchchem . Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. 13
-
Organic Letters . Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Publications. 25
-
Materials Advances . Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Royal Society of Chemistry. 6
-
Molecules . Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. 26
-
YouTube . (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. 27
-
Semantic Scholar . SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. 9
-
Molecules . A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. 28
-
Wikipedia . Suzuki reaction. 11
-
Organic Chemistry Portal . Suzuki Coupling. 12
-
Wikipedia . Buchwald–Hartwig amination. 14
-
Chemistry LibreTexts . Buchwald-Hartwig Amination. 29
-
Stack Exchange . Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. 3
-
Semantic Scholar . Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. 30
-
YouTube . The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. 16
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
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- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopropyl-4-nitropyridine
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Cyclopropyl-4-nitropyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important building block. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this synthesis, ensuring both scientific integrity and successful outcomes.
I. Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I optimize the reaction conditions?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the nitration step and potential side reactions. The direct nitration of 2-cyclopropylpyridine can be challenging due to the electron-donating nature of the cyclopropyl group, which can lead to over-nitration or side-product formation. A common and often more successful approach is the nitration of an N-oxide precursor.
Root Causes and Solutions:
-
Inefficient Nitration: The direct nitration of 2-cyclopropylpyridine is often low-yielding. A more robust method involves the initial oxidation of 2-cyclopropylpyridine to 2-cyclopropylpyridine N-oxide, followed by nitration. The N-oxide group directs nitration to the 4-position and activates the ring towards electrophilic substitution.
-
Harsh Reaction Conditions: Excessive temperatures or highly concentrated nitrating agents can lead to degradation of the starting material and product, as well as the formation of undesired isomers.
-
Suboptimal Nitrating Agent: The choice and composition of the nitrating mixture are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can significantly impact the reaction's efficiency and selectivity.
Troubleshooting Protocol:
-
Adopt the N-Oxide Route: If not already doing so, switch to a two-step synthesis via the N-oxide intermediate.
-
Step 1: Oxidation: Oxidize 2-cyclopropylpyridine to 2-cyclopropylpyridine N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.
-
Step 2: Nitration: Nitrate the resulting N-oxide. A typical procedure involves dissolving the N-oxide in concentrated sulfuric acid and then adding a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.[1]
-
-
Optimize Nitration Conditions:
-
Temperature Control: Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent to control the exothermic reaction and minimize side products.[2] After the addition, the reaction may be allowed to proceed at a slightly elevated temperature (e.g., 80-90 °C) to ensure complete conversion.[3]
-
Nitrating Mixture Composition: Experiment with the ratio of nitric acid to sulfuric acid. A higher proportion of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), the active nitrating species, but also increases the reaction's harshness.
-
-
Consider Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents like potassium nitrate in sulfuric acid can be a viable alternative to concentrated nitric acid, potentially reducing side reactions and improving safety.[3]
Experimental Workflow for N-Oxide Nitration:
Caption: Workflow for the synthesis of this compound via the N-oxide intermediate.
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurity peaks in my crude product's analytical data (e.g., HPLC, NMR). What are the likely side reactions, and how can I minimize them?
Answer:
The formation of impurities is a common challenge, often arising from the high reactivity of the pyridine ring under nitrating conditions.
Common Side Reactions and Mitigation Strategies:
-
Isomer Formation: While the N-oxide directs nitration to the 4-position, small amounts of other isomers, such as the 2-nitro or 6-nitro derivatives, can sometimes form, especially at higher temperatures.
-
Over-Nitration: The introduction of more than one nitro group onto the pyridine ring can occur under harsh conditions.
-
Degradation: The strongly acidic and oxidizing conditions of nitration can lead to the degradation of the pyridine ring, resulting in a complex mixture of byproducts.
Troubleshooting Protocol:
-
Precise Temperature Control: As mentioned previously, maintaining a low temperature during the addition of the nitrating agent is crucial to enhance selectivity and reduce the rate of side reactions.
-
Controlled Addition of Reagents: Add the nitrating agent dropwise to the solution of the pyridine N-oxide in sulfuric acid. This slow addition helps to dissipate the heat generated during the reaction and maintain a consistent temperature.
-
Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.
-
Purification Strategy:
-
Work-up: After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice. This helps to dilute the acid and dissipate heat. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia) to precipitate the product.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[2]
-
Chromatography: If significant impurities persist, column chromatography is often necessary for purification. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Decision Tree for Minimizing Impurities:
Caption: Troubleshooting decision tree for minimizing impurities in the synthesis.
Issue 3: Difficulties with Product Isolation and Purification
Question: My product is difficult to isolate from the reaction mixture, and purification by column chromatography is proving to be inefficient. What are some alternative strategies?
Answer:
Isolation and purification can be challenging due to the polarity of the nitropyridine N-oxide intermediate and the final product.
Strategies for Improved Isolation and Purification:
-
Effective Quenching and Neutralization: The quenching and neutralization steps are critical for successful isolation. Pouring the reaction mixture onto a large amount of crushed ice helps to control the exotherm upon dilution. Careful neutralization with a suitable base to the appropriate pH is necessary to ensure the product is in its neutral form for efficient extraction.
-
Solvent Selection for Extraction: The choice of extraction solvent is important. Dichloromethane (DCM) and ethyl acetate are commonly used.[2] If the product has high polarity, multiple extractions may be necessary.
-
Recrystallization: If the crude product is a solid and has a reasonable level of purity, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions for crystallization.
-
Continuous Flow Chemistry: For larger-scale synthesis, continuous flow chemistry offers significant advantages in terms of safety, control, and purification.[4] In a flow setup, the reaction stream can be directly quenched and then subjected to online extraction, which can improve isolation efficiency and reduce manual handling of hazardous materials.[1][4]
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | High resolution for separating complex mixtures. | Can be time-consuming and require large volumes of solvent. | High-purity requirements, removal of closely related impurities. |
| Recrystallization | Can provide very pure material, scalable. | Requires a solid product, potential for product loss in the mother liquor. | Crude product is a solid with moderate to high purity. |
| Continuous Flow with Online Extraction | Enhanced safety, better control, potential for higher throughput, simplified work-up.[1][4] | Requires specialized equipment and setup. | Larger-scale synthesis, reactions that are highly exothermic or involve hazardous reagents.[4] |
II. Frequently Asked Questions (FAQs)
Q1: Why is the N-oxide route preferred for the synthesis of 4-nitropyridines?
A1: The direct nitration of pyridine is generally difficult and often requires harsh conditions, leading to low yields. The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. The N-oxide group, however, is electron-donating through resonance, which activates the pyridine ring, particularly at the 4-position, making the nitration reaction more facile and selective.[1][5]
Q2: What are the main safety concerns when working with nitrating mixtures?
A2: Nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and strong oxidizing agents. Reactions involving these mixtures are often highly exothermic and can lead to runaway reactions if not properly controlled.[4] The nitrated products themselves can be thermally unstable. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Maintain strict temperature control throughout the reaction.
-
Add reagents slowly and carefully.
-
Have an appropriate quenching plan in place.
Q3: Can I use a different deoxygenating agent besides phosphorus trichloride (PCl₃)?
A3: Yes, while PCl₃ is a common reagent for the deoxygenation of pyridine N-oxides, other reagents can also be used.[1] For example, phosphorus oxychloride (POCl₃) can be employed. The choice of deoxygenating agent may depend on the specific substrate and desired reaction conditions. It is important to consult the literature for the most suitable reagent for your specific application.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
III. References
-
Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved from
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
-
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
-
Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from
-
ScienceDirect. (n.d.). Reactivity of 4-nitropyridine-N-oxide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
Technical Support Center: Nitration of 2-Cyclopropylpyridine
Welcome to the technical support center for the nitration of 2-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent electron-deficient nature of the pyridine ring, combined with the unique reactivity of the strained cyclopropyl group, presents a series of challenges that can lead to unexpected side reactions and diminished yields.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired synthetic outcomes.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.
Q1: My reaction is sluggish, resulting in low conversion and recovery of starting material. Why is this happening and how can I improve the yield?
A1: Cause & Explanation
The primary reason for low reactivity is the electron-deficient nature of the pyridine ring. The nitrogen heteroatom exerts a strong deactivating effect on the ring towards electrophilic attack, making it significantly less nucleophilic than benzene.[3] In highly acidic nitrating media (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated to form the pyridinium ion. This further exacerbates the deactivation, making electrophilic substitution extremely difficult.[4]
Troubleshooting & Optimization Strategies:
-
Choice of Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) may be insufficient or require harsh temperatures that promote side reactions. Consider a more potent nitrating system. Nitration with nitric acid in trifluoroacetic anhydride can be more effective for substituted pyridines, with reported yields for various substrates ranging from 10-83%.[1][4]
-
Temperature Control: While higher temperatures can increase the reaction rate, they often lead to a decrease in selectivity and an increase in degradation, particularly cyclopropyl ring-opening. A carefully optimized temperature profile is crucial. Start at a low temperature (e.g., 0°C) and slowly warm the reaction, monitoring by TLC or LC-MS until conversion is observed.[5]
-
Alternative Strategy (N-Oxide Pathway): A proven method to activate the pyridine ring is to first convert it to the corresponding N-oxide.[6] The N-oxide is more reactive towards electrophilic aromatic substitution because the oxygen atom can donate electron density into the ring, activating the 4-position for nitration.[6][7] The N-oxide can be subsequently deoxygenated to yield the desired nitropyridine.
Q2: I've isolated a major byproduct that is highly polar and has a mass of (M+16). What is it and is it useful?
A2: Cause & Explanation
This observation is a classic indicator of Pyridine N-Oxide formation . The lone pair on the pyridine nitrogen is nucleophilic and can be readily oxidized by strong oxidizing agents, including nitric acid, especially under forcing conditions.[8][9] The formation of 2-cyclopropylpyridine-N-oxide is a common and often competitive side reaction.
Troubleshooting & Optimization Strategies:
-
Embrace the Byproduct: As mentioned in Q1, the N-oxide can be a productive intermediate. You can intentionally optimize for its formation using reagents like hydrogen peroxide in acetic acid or peroxybenzoic acid.[6][7] The isolated 2-cyclopropylpyridine-N-oxide can then be subjected to nitration, which will preferentially occur at the 4-position. The resulting 4-nitro-2-cyclopropylpyridine-N-oxide can be deoxygenated (e.g., using PCl₃ or zinc dust) to furnish 4-nitro-2-cyclopropylpyridine.[7]
-
Suppress N-Oxidation: To favor direct C-nitration, ensure the pyridine nitrogen is fully protonated by using a sufficiently strong acid medium (e.g., concentrated H₂SO₄). However, this significantly deactivates the ring. Milder nitrating agents that do not rely on strong oxidizers, such as those generated from dinitrogen pentoxide (N₂O₅), might offer a different reaction pathway that can sometimes avoid N-oxidation.[2][10]
Q3: My analysis (GC-MS, NMR) shows a complex mixture of products, some with masses that do not correspond to simple nitration or N-oxidation. What is causing this degradation?
A3: Cause & Explanation
This issue strongly points to the instability of the cyclopropyl ring under the reaction conditions. Cyclopropyl groups are highly strained three-membered rings with significant C-C bond strain (approx. 27.5 kcal/mol).[11][12] Under strongly acidic or oxidative conditions, the ring can undergo electrophilic or radical-mediated ring-opening.[13][14][15]
Key Degradation Pathways:
-
Acid-Catalyzed Ring-Opening: In a superacidic medium, the C-C bonds of the cyclopropane can be protonated, leading to a dicationic intermediate that can be trapped by nucleophiles or rearrange, resulting in a variety of linear or rearranged products.[16]
-
Oxidative Ring-Opening: The nitrating medium is highly oxidative. Radical mechanisms can be initiated, leading to ring-opening and subsequent reactions that form complex product mixtures.[14][15]
Troubleshooting & Optimization Strategies:
-
Lower the Temperature: This is the most critical parameter. Ring-opening reactions typically have a higher activation energy than the desired nitration. Maintaining the reaction at or below 0°C can dramatically suppress this side reaction.[5]
-
Reduce Reaction Time: Monitor the reaction closely. As soon as a reasonable amount of product has formed, quench the reaction to prevent prolonged exposure of the product to the harsh conditions.
-
Use Milder Reagents: Avoid excessively harsh conditions. Consider nitrating agents known for milder application, such as nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent, or the previously mentioned HNO₃/TFAA system, which may be less prone to inducing ring-opening than mixed acid.[1]
Visualizing Reaction Pathways
The following diagram illustrates the potential reaction pathways for 2-cyclopropylpyridine under nitrating conditions, highlighting the competition between the desired reaction and key side reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. N-oxide synthesis by oxidation [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 2-Cyclopropyl-4-nitropyridine Derivatives
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2-cyclopropyl-4-nitropyridine derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic scaffold. The electron-deficient nature of the nitropyridine ring presents unique obstacles, including catalyst inhibition, substrate decomposition, and competing side reactions.
This guide moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. By understanding the "why" behind each experimental choice, you can diagnose issues more effectively and develop a robust, scalable, and high-yielding coupling process.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[1] The process is a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is fundamental to troubleshooting any issues encountered during the reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when coupling with this compound electrophiles (e.g., 6-chloro- or 6-bromo-2-cyclopropyl-4-nitropyridine).
Q1: My reaction shows low or no conversion of the starting material. Where should I start my investigation?
Answer: Failure to initiate the reaction typically points to a problem with one of the three key steps: oxidative addition, transmetalation, or the stability of the active catalyst itself.
-
Causality—Catalyst & Ligand Choice: The oxidative addition of an aryl halide to the Pd(0) center is the first critical step.[4] While the electron-withdrawing nitro group on your pyridine substrate should facilitate this step for aryl chlorides or bromides[5], the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may be inadequate.[6] You need ligands that are both electron-rich to promote oxidative addition and sterically bulky to facilitate the final reductive elimination step.[7][8]
-
Actionable Solution: Switch to a modern Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand.[9][10] These are designed for challenging substrates. Using a pre-formed palladacycle (e.g., SPhos G3) ensures efficient generation of the active Pd(0) species and can improve reproducibility.[10]
-
-
Causality—Base & Transmetalation: The base is not merely a pH adjuster; it is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which is required for transmetalation.[7][9] If the base is too weak, too sterically hindered, or poorly soluble, this step will fail.
-
Actionable Solution: For pyridine substrates, potassium phosphate (K₃PO₄) is an excellent and often superior choice.[10] Cesium carbonate (Cs₂CO₃) is another strong option. Ensure the base is finely powdered to maximize surface area. A small amount of water is often beneficial, as it can aid in dissolving the base and facilitating the formation of the active boronate species.[6][11]
-
-
Causality—Temperature & Reaction Time: Suzuki couplings are often run at elevated temperatures (80-120 °C) to overcome activation barriers.[12] If the temperature is too low, the reaction may not initiate.
-
Actionable Solution: Ensure your reaction is heated to an appropriate temperature, typically starting around 80 °C and increasing to 100-110 °C if necessary. Monitor the reaction by TLC or LCMS to track the consumption of starting material.
-
Q2: My starting halide is consumed, but the main product is the result of protodeboronation (the boronic acid is replaced by hydrogen). How do I stop this?
Answer: Protodeboronation is a very common side reaction, especially with electron-deficient heteroaryl boronic acids, which are susceptible to hydrolysis.[10][13]
-
Causality—Boronic Acid Instability: The C-B bond in boronic acids is labile, particularly under the basic and often aqueous conditions of the Suzuki reaction. The rate of this decomposition pathway can sometimes be faster than the rate of transmetalation.
-
Actionable Solution 1 (Change the Nucleophile): The most robust solution is to switch from a boronic acid to a more stable boronate ester. Potassium trifluoroborates (BF₃K salts) or pinacol esters (Bpin) are significantly more resistant to protodeboronation.[9][14] MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions, which can be highly effective for preventing decomposition.[15]
-
Actionable Solution 2 (Modify Conditions): Use a milder base like potassium fluoride (KF) or a less aqueous solvent system if possible.[9] However, modifying the nucleophile is generally a more reliable strategy.
-
Q3: I'm observing significant homocoupling of my boronic acid (Glaser-Hay type side reaction). What is the cause?
Answer: Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[5][8] Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species, which can then catalyze the homocoupling pathway.[5]
-
Causality—Oxygen Contamination: Palladium catalysts are extremely sensitive to oxygen. Insufficient degassing of solvents and failure to maintain an inert atmosphere are the primary culprits.
-
Actionable Solution: Rigorous degassing is non-negotiable. Use a "freeze-pump-thaw" cycle (at least three times) for your solvents for the most effective oxygen removal. Alternatively, sparging the solvent with argon or nitrogen for at least 30-60 minutes can be effective.[3] Assemble your reaction under a positive pressure of inert gas, and if possible, use a glovebox for preparing the reaction mixture.
-
Q4: How does the nitro group on the pyridine ring affect the reaction? Could it be a problem?
Answer: The nitro group has a profound electronic effect and can also participate in side reactions.
-
Electronic Effect: As a powerful electron-withdrawing group, the nitro moiety makes the pyridine ring more electron-deficient. This generally accelerates the rate-determining oxidative addition step when coupling at a halide position (e.g., C-6).[5] This is beneficial.
-
Potential for Side Reactions: Nitro groups can be reduced under certain catalytic conditions, especially if hydrogen sources are present. While less common under standard Suzuki conditions, if you observe byproducts where the -NO₂ group has been converted to -NHOH or -NH₂, consider that your catalyst system may be promoting this unwanted reactivity.
-
Advanced Application (C-NO₂ Coupling): In recent years, methods have been developed to use the nitro group itself as the leaving group in Suzuki couplings.[6][16][17] This is an advanced strategy that requires specific catalytic systems (e.g., Pd(acac)₂/BrettPhos) and conditions, but it offers an alternative synthetic route that avoids halogenated precursors.[16][17]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard) | Condition B (Advanced) | Rationale |
| Electrophile | 6-Chloro-2-cyclopropyl-4-nitropyridine | 6-Chloro-2-cyclopropyl-4-nitropyridine | Aryl chlorides are common and cost-effective.[12] |
| Nucleophile | Arylboronic Acid (1.2 equiv) | Arylboronic Pinacol Ester (1.2 equiv) | Pinacol esters offer greater stability against protodeboronation.[10] |
| Pd Source | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2 mol%) | G3 precatalyst offers superior stability and activity.[8][10] |
| Ligand | XPhos (4.4 mol%) | (Included in precatalyst) | A bulky, electron-rich ligand proven for difficult couplings.[10] |
| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Often the optimal base for heteroaromatic couplings.[10] |
| Solvent | Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) | Dioxane and Toluene are excellent solvents for Suzuki reactions. |
| Temperature | 100 °C | 100 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Essential to prevent catalyst oxidation and homocoupling.[5] |
Protocol: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for your optimization studies.
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 6-halo-2-cyclopropyl-4-nitropyridine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the palladium source and ligand (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Visual Troubleshooting Workflow
If your initial reaction is unsuccessful, this decision tree can guide your optimization strategy.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 17. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis and Preventing Decomposition of 2-Cyclopropyl-4-nitropyridine
Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-4-nitropyridine. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the specific challenges associated with the stability of this compound during chemical reactions. Our goal is to empower you with the knowledge to anticipate and prevent decomposition, ensuring the integrity of your synthetic pathways and the quality of your final products.
The unique juxtaposition of a strained cyclopropyl ring and an electron-withdrawing nitro group on the pyridine core makes this compound a valuable, yet sensitive, building block. Understanding the interplay of these functionalities is paramount to its successful application. This center is designed to be a living document, updated as new insights and methodologies emerge.
Troubleshooting Guide: Addressing Decomposition in Real-Time
This section is structured to provide immediate, actionable solutions to common decomposition-related problems encountered during reactions with this compound.
Q1: I'm observing significant byproduct formation, suggesting the cyclopropyl ring is opening. What are the likely causes and how can I prevent this?
A1: Unraveling Cyclopropyl Ring Instability
The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to cleavage under certain conditions, particularly when adjacent to functionalities that can stabilize a resulting reactive intermediate.[1]
Common Causes of Ring-Opening:
-
Strongly Acidic Conditions: The presence of strong acids can protonate the pyridine nitrogen, further activating the ring and potentially leading to acid-catalyzed ring-opening of the cyclopropyl group. This is especially true if reaction intermediates can form a stabilized carbocation.[2]
-
Radical Reactions: The cyclopropyl group can act as a probe for radical mechanisms. A cyclopropylcarbinyl radical can rapidly rearrange to a more stable homoallyl radical, leading to ring-opened byproducts.[2]
-
Transition Metal Catalysis: Certain transition metals, particularly in higher oxidation states or under specific ligand environments, can interact with the cyclopropyl group and facilitate its cleavage.
Preventative Measures & Protocol Adjustments:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain neutral or mildly basic conditions. If acidic conditions are unavoidable, use weaker acids or buffer the system. | The cyclopropyl group is generally stable under a wide range of basic conditions.[2] |
| Radical Inhibitors | Introduce radical scavengers like BHT (butylated hydroxytoluene) or TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) in reactions suspected of proceeding via a radical pathway. | To quench radical species that can initiate ring-opening. |
| Choice of Catalyst | Screen different transition metal catalysts and ligands. Opt for catalysts known for their mildness and low propensity to interact with strained rings. | Catalyst-substrate interactions can be highly specific. |
| Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | Higher temperatures can provide the activation energy needed for ring-opening. |
Q2: My reaction is sluggish, and upon heating, I see decomposition of the nitro group. How can I facilitate the reaction without degrading the molecule?
A2: Balancing Reactivity and Nitro Group Stability
The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[3] However, it is also susceptible to reduction and can be a leaving group itself under certain nucleophilic conditions.[4]
Common Causes of Nitro Group Decomposition:
-
Elevated Temperatures: Nitropyridines can be thermally sensitive. For instance, 4-nitropyridine N-oxide, a related compound, is known to decompose upon heating.[5]
-
Strong Reducing Agents: The nitro group is readily reduced to nitroso, hydroxylamino, or amino functionalities. Reagents like catalytic hydrogenation (H₂/Pd) or strong hydride donors can cause this transformation.[6]
-
Potent Nucleophiles: While the goal is often nucleophilic substitution of another leaving group, highly reactive nucleophiles can sometimes displace the nitro group, especially at the 4-position which is activated.[4][7]
Strategies for Optimization:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use polar aprotic solvents like DMF, DMSO, or NMP. | These solvents can help to dissolve the reactants and stabilize charged intermediates in SNAr reactions, often allowing for lower reaction temperatures.[8] |
| Microwave Irradiation | Consider using controlled microwave heating. | Microwave synthesis can often accelerate reaction rates at lower bulk temperatures compared to conventional heating, minimizing thermal decomposition. |
| Catalysis | For SNAr reactions, consider phase-transfer catalysts to enhance the nucleophilicity of the attacking species under milder conditions. | To increase reaction rates without resorting to high temperatures. |
| Reagent Selection | If reduction is the goal, use milder reducing agents and carefully control stoichiometry. For SNAr, select nucleophiles with appropriate reactivity. | To achieve the desired transformation without side reactions involving the nitro group. |
Frequently Asked Questions (FAQs)
General Stability and Handling
Q: How should I store this compound to ensure its long-term stability? A: Based on the reactivity of analogous 4-nitropyridine N-oxides, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place.[6] Many nitroaromatic compounds can be sensitive to light, and pyridine derivatives can be hygroscopic.
Q: Is this compound compatible with common laboratory solvents? A: Yes, it is generally soluble in and stable in common polar aprotic solvents like DMF, DMSO, and chlorinated solvents like dichloromethane. It is advisable to avoid prolonged exposure to strongly acidic or basic solvents during storage.
Reaction-Specific Queries
Q: I am planning a nucleophilic aromatic substitution (SNAr) reaction. Is the cyclopropyl group at the 2-position expected to interfere? A: The cyclopropyl group is primarily an electron-donating group through hyperconjugation, which could slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted position. However, the dominant activating effect of the para-nitro group should still allow for SNAr reactions to proceed.[3][9] Steric hindrance from the cyclopropyl group at the adjacent position (position 3) could be a factor depending on the nucleophile's size.
Q: Can I perform a reduction of the nitro group without affecting the cyclopropyl ring? A: Yes, this is generally feasible. The cyclopropyl group is resistant to many common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) at room temperature.[2] However, care must be taken to choose conditions that are selective for the nitro group reduction.
Visualizing Decomposition Pathways and Prevention Strategies
To better understand the chemical logic behind the troubleshooting advice, the following diagrams illustrate the key decomposition pathways and the points of intervention.
Caption: Logic diagram for preventing cyclopropyl ring opening.
Caption: Logic diagram for preventing nitro group decomposition.
Best Practices & Protocols: A Case Study in Nucleophilic Aromatic Substitution
The following protocol for a typical SNAr reaction has been optimized to minimize the decomposition of this compound.
Reaction: Substitution of a leaving group at the 4-position (hypothetical example using a chloro-precursor for illustration).
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Cyclopropyl-4-chloro-5-nitropyridine (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMF (10 mL/mmol of substrate). Add the desired nucleophile (1.2 eq) and a mild base such as K₂CO₃ (2.0 eq).
-
Temperature Control: Place the flask in an oil bath preheated to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS. Rationale: Using a moderate temperature and an appropriate solvent minimizes thermal degradation while facilitating the reaction.
-
Reaction Monitoring: Check the reaction every 1-2 hours. If the reaction is sluggish, consider a slight increase in temperature (e.g., in 10 °C increments) but do not exceed 100 °C without first re-evaluating for decomposition.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Critical Parameter Summary:
| Parameter | Recommended Range | Notes |
| Temperature | 60 - 100 °C | Start low and increase incrementally. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Avoid strong, nucleophilic bases like NaOH or KOH if possible. |
| Solvent | DMF, DMSO, NMP, Dioxane | Ensure anhydrous conditions. |
| Atmosphere | Nitrogen or Argon | To prevent potential side reactions with atmospheric moisture or oxygen. |
References
-
Wikipedia. (2023, October 28). Cyclopropyl group. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. Burns Group. Retrieved from [Link]
-
Maj, A. M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 184-189. Retrieved from [Link]
-
Bakke, J. M., et al. (1997). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, 51, 589-596. Retrieved from [Link]
-
Afonin, D. S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. Retrieved from [Link]
-
Chervova, O., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(11), 4381. Retrieved from [Link]
-
Bodi, A., et al. (2019). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Physical Chemistry Chemical Physics, 21(27), 14793-14801. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. Retrieved from [Link]
-
Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. Retrieved from [Link]
-
Zhang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitropyridine N-oxide. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas, 70(7), 591-596. Retrieved from [Link]
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Cyclopropyl group - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Cyclopropyl-4-nitropyridine
This guide provides in-depth troubleshooting for the synthesis of 2-cyclopropyl-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, the most prevalent and effective method for this transformation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is showing low to no yield. What are the primary factors to investigate?
A1: A low or non-existent yield in this Suzuki coupling can often be attributed to a few critical factors. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) and the associated phosphine ligand are from a reliable source and have not degraded.[1] Pd(0) is the active species; if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]
-
Inert Atmosphere: The presence of oxygen can be highly detrimental, leading to the oxidative degradation of the palladium catalyst and promoting the unwanted homo-coupling of cyclopropylboronic acid.[2] It is crucial to thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[2]
-
Reagent Quality: Verify the purity of your starting materials, 2-chloro-4-nitropyridine and cyclopropylboronic acid. Boronic acids, in particular, can be susceptible to degradation over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base facilitates the crucial transmetalation step. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. For biphasic systems, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I am observing a significant amount of 4-nitropyridine as a byproduct. What is causing this dehalogenation, and how can I prevent it?
A2: The formation of 4-nitropyridine indicates a dehalogenation side reaction, where the chlorine atom on your starting material is replaced by a hydrogen atom. This can occur after the oxidative addition of the aryl halide to the palladium catalyst. The resulting palladium complex may then react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[3]
To mitigate dehalogenation:
-
Choice of Base and Solvent: Amine bases and alcohol solvents can sometimes act as hydride donors.[3] Consider switching to a non-protic solvent and a carbonate or phosphate base.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to disfavor the dehalogenation pathway.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Experimenting with different ligands may be beneficial.
Q3: My crude product analysis shows a significant peak corresponding to dicyclopropyl. What is this, and how can I minimize its formation?
A3: Dicyclopropyl is the result of a homo-coupling side reaction between two molecules of cyclopropylboronic acid.[2] This is a common issue in Suzuki-Miyaura couplings and is primarily caused by:
-
Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid.[2]
-
Pd(II) Precatalysts: The in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes consume the boronic acid, leading to homo-coupling.[2]
To prevent homo-coupling:
-
Rigorous Deoxygenation: This is the most critical step. Sparge all solvents with an inert gas for an extended period (30-60 minutes) and ensure the reaction is maintained under a strict inert atmosphere.[2] The freeze-pump-thaw method is also highly effective for solvent degassing.[2]
-
Use a Pd(0) Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the issues associated with the in-situ reduction of Pd(II) precatalysts.[2]
Q4: I am struggling with the protodeboronation of my cyclopropylboronic acid. What are the best strategies to avoid this?
A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with heterocyclic and vinyl boronic acids.[1]
To minimize protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger ones like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1]
-
Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[3]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-nitropyridine with Cyclopropylboronic Acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent batches.
Reagents and Materials:
-
2-Chloro-4-nitropyridine
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system like Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, oven-dried
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitropyridine (1.0 equiv.), cyclopropylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | XPhos Pd G3 | Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos is highly active. Palladacycles like XPhos Pd G3 are air-stable and efficient.[1][4] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | The choice of base can significantly impact yield and side reactions. K₂CO₃ is a good starting point. K₃PO₄ is stronger and often used in anhydrous conditions. Cs₂CO₃ is highly effective but more expensive. |
| Solvent System | Toluene / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | Anhydrous DMF | Biphasic systems with water are common and effective. Anhydrous DMF can be used to minimize protodeboronation. All solvents must be rigorously degassed. |
| Temperature | 80-100 °C | 90-110 °C | 80-90 °C | The optimal temperature depends on the solvent and catalyst system. Higher temperatures can sometimes lead to increased side reactions. |
Visualization
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: Suzuki-Miyaura cycle and key side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low yield.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025). Strategies to avoid homo-coupling in cyclopropylboronic acid reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. (2010).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990.
- Google Patents. (2006). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ...
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- The Hive Chemistry Discourse. (2003). 4-nitropyridine synthesis requested.
- Patsnap. (2015). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- European Patent Office. (1999).
- Sciencemadness.org. Reactivity of 4-nitropyridine-n-oxide.
- Google Patents. (1970).
- Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- BLD Pharm. N-Cyclopropyl-4-nitropyridin-2-amine.
- PubMed. (1997). Synthesis of Cyclo-2,2':4',4":2",2"':4"',4"":2"",2""':4""',4-sexipyridine.
- Aqbiopharma. This compound - CAS:1255311-63-7.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
- Semantic Scholar. (2010).
Sources
Technical Support Center: Synthesis and Purification of 2-Cyclopropyl-4-nitropyridine
Welcome to the Technical Support Center for the synthesis and purification of 2-Cyclopropyl-4-nitropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, enabling you to improve both the yield and purity of your target compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and supported by relevant literature.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron species, in this case, cyclopropylboronic acid, with an organohalide, 2-chloro-4-nitropyridine.[1][2]
The general reaction scheme is as follows:
While this reaction is robust, achieving high yields and purity can be challenging due to competing side reactions and purification difficulties. This guide will address these potential issues in detail.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction shows low or no conversion of the starting material, 2-chloro-4-nitropyridine. What are the potential causes and how can I fix this?
A1: Low or no product formation is a common issue in Suzuki-Miyaura couplings and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it may not be reducing to Pd(0) efficiently.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Consider adding a small amount of a reducing agent if you suspect catalyst oxidation.
-
-
Inappropriate Ligand: The choice of phosphine ligand is critical for the stability and activity of the palladium catalyst.
-
Solution: For coupling with an electron-deficient pyridine and a sterically small boronic acid, a ligand that is both electron-rich and bulky is often beneficial. Consider switching to a more specialized ligand such as SPhos or XPhos, which have been shown to be effective in challenging Suzuki couplings.
-
-
Insufficient Base Strength or Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[3]
-
Solution: Ensure your base is strong enough and sufficiently soluble in the reaction mixture. While potassium carbonate is a common choice, stronger bases like potassium phosphate (K₃PO₄) may be more effective. The base should be finely powdered to maximize its surface area.
-
-
Low Reaction Temperature: The oxidative addition of palladium to the C-Cl bond of 2-chloro-4-nitropyridine can be slow and may require elevated temperatures.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. A typical starting point would be 80-100 °C.
-
-
Presence of Water: While a small amount of water can sometimes be beneficial in Suzuki couplings, excess water can lead to decomposition of the boronic acid.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. If using a hydrated base, account for the water content.
-
Q2: I've obtained the desired product, but the yield is low, and I've identified several byproducts. What are these impurities and how can I minimize their formation?
A2: The formation of byproducts is a primary reason for low yields. The most common impurities in this Suzuki coupling are the result of dehalogenation, homocoupling, and protodeboronation.
Common Byproducts and Mitigation Strategies:
| Byproduct | Identification | Cause | Mitigation Strategy |
| 4-Nitropyridine | Mass spectrometry (lower mass than product) | Dehalogenation: The chloro group is replaced by a hydrogen atom. This can be promoted by hydride sources in the reaction mixture. | - Ensure the reaction is strictly anaerobic.- Use high-purity, degassed solvents.- Avoid solvents that can act as hydride donors (e.g., isopropanol). |
| Bicyclopropyl | Mass spectrometry | Homocoupling of Boronic Acid: Two molecules of cyclopropylboronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species. | - Rigorously degas the reaction mixture before adding the catalyst.- Use a Pd(0) catalyst directly or ensure complete reduction of a Pd(II) precatalyst. |
| 2,2'-dichloro-4,4'-dinitrobipyridine | Mass spectrometry (higher mass than product) | Homocoupling of Aryl Halide: Two molecules of 2-chloro-4-nitropyridine couple together. This is less common but can occur at high temperatures or with certain catalyst systems. | - Lower the reaction temperature.- Optimize the catalyst and ligand system. |
| Protodeboronation Product (Cyclopropane) | Volatile, difficult to detect directly in product mixture | Protodeboronation: The boronic acid reacts with a proton source (e.g., water) to cleave the C-B bond. | - Use anhydrous solvents and reagents.- Use a non-protic solvent if possible. |
Q3: My crude product is a dark, oily residue that is difficult to purify. What are the best methods for purifying this compound?
A3: Effective purification is key to obtaining a high-purity final product. A combination of aqueous work-up, column chromatography, and recrystallization is often necessary.
Recommended Purification Workflow:
-
Aqueous Work-up: After the reaction is complete, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. This will remove inorganic salts and some polar impurities. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the product from closely related impurities.
-
Stationary Phase: Silica gel (230-400 mesh) is a good starting point.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the product on a TLC plate.
-
-
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
-
Recommended Solvent Systems: For a moderately polar compound like this compound, consider the following solvent systems:
-
Ethanol/Water
-
Isopropanol/Water
-
Ethyl Acetate/Hexanes
-
Toluene/Hexanes
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture). If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific setup and reagents.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
Materials:
-
2-Chloro-4-nitropyridine
-
Cyclopropylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄; 2-3 equivalents), finely powdered and dried
-
Anhydrous, degassed 1,4-dioxane
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer with heating
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add 2-chloro-4-nitropyridine (1.0 eq.), cyclopropylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the aqueous work-up and purification as described in the troubleshooting section.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexanes (e.g., 5%) and gradually increasing to a higher concentration (e.g., 20-30%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.
IV. Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Purification Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]
- 3. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
purification strategies for removing palladium catalyst from 2-Cyclopropyl-4-nitropyridine
Welcome to the technical support center for the purification of 2-Cyclopropyl-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges of removing residual palladium catalysts from this nitrogen-containing heterocyclic compound. Below, you will find troubleshooting guides and FAQs to assist you in achieving the stringent purity levels required for active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from this compound particularly challenging?
The primary difficulty stems from the molecular structure of your product. The nitrogen atom in the pyridine ring is a Lewis base, which means it has a lone pair of electrons that can coordinate strongly with the palladium catalyst. This interaction forms stable, soluble palladium-pyridine complexes that are difficult to break apart and remove using standard purification methods like simple filtration or solvent extractions.[1] This coordination can keep the palladium dissolved in the reaction mixture, making it elusive to physical separation techniques.[1][2]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element.[3] For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, assuming a maximum daily dose of 10 grams.[4] For parenteral (injectable) drugs, the limit is even more stringent at 1 ppm .[4]
Q3: What are the primary strategies for palladium removal, and how do I choose the best one?
The main strategies fall into three categories: adsorption, crystallization, and filtration/extraction.[5][6]
-
Adsorption (Scavenging): This is the most common and often most effective method. It involves using solid-supported materials (scavengers) that have a high affinity for palladium.[6]
-
Crystallization: This technique can be effective, particularly as a final polishing step. However, it is often insufficient on its own for molecules with heteroatoms that can co-crystallize with the palladium complexes.[5][7]
-
Filtration & Extraction: Filtration is excellent for removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.[4] Liquid-liquid extraction with aqueous solutions of chelating agents can also be employed.
The choice of strategy is highly dependent on your specific reaction conditions, including the solvent, the form of the palladium species (e.g., Pd(0) vs. Pd(II)), and the cost-benefit analysis for your process.[5][6] A screening study of different methods is highly recommended.[6]
Q4: Is activated carbon a good choice for this specific purification?
Activated carbon is a cost-effective and widely used scavenger that can be effective in removing palladium.[8][9] However, its primary drawback is a lack of specificity. It can adsorb your this compound product along with the palladium, potentially leading to significant yield loss.[1][3][5] While it can be a viable option, it should be compared against more selective scavengers, such as functionalized silica, which often provide higher product recovery.[1][5]
Troubleshooting Guide: Palladium Scavenging
This section addresses specific issues you may encounter when using palladium scavengers.
Issue 1: High levels of residual palladium remain after treatment with a scavenger.
-
Possible Cause 1: Incorrect Scavenger Type. The affinity of a scavenger for palladium depends on the oxidation state of the metal and the ligands present. Thiol-based scavengers are generally robust and versatile, effective for a broad range of palladium species.[10]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, TMT) to identify the most effective one for your system.[11][12]
-
Consider a Combination Approach: Sometimes a multi-step process, such as filtration through Celite® followed by treatment with a high-affinity scavenger, yields the best results.[6]
-
-
Possible Cause 2: Insufficient Scavenger Amount or Time. The scavenging process is governed by kinetics. Not using enough scavenger or not allowing sufficient contact time will result in incomplete removal.
-
Troubleshooting Steps:
-
Optimize Scavenger Equivalents: Start with 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[1] Run small-scale experiments to determine the minimum amount needed to reach your target palladium level.
-
Extend Stirring Time: While some scavengers work quickly, others may require several hours to reach equilibrium.[1] Monitor the palladium concentration over time (e.g., at 2, 8, and 24 hours) to determine the optimal treatment duration.
-
-
Possible Cause 3: Poor Solvent Compatibility. The efficiency of a scavenger can be affected by the solvent system.
-
Troubleshooting Steps:
Issue 2: Significant loss of this compound is observed after scavenging.
-
Possible Cause: Non-specific Adsorption. Your product is adsorbing to the scavenger material. This is a common issue with materials like activated carbon but can also occur with other scavengers.[1][5]
-
Troubleshooting Steps:
-
Switch to a More Selective Scavenger: Functionalized silica scavengers are generally more selective and may offer higher product recovery compared to activated carbon.[1][3]
-
Minimize Scavenger Amount: Use the lowest effective amount of scavenger as determined by your optimization experiments.[1]
-
Thoroughly Wash the Scavenger: After filtering to remove the scavenger, wash the collected solid scavenger thoroughly with fresh solvent to recover any adsorbed product.[1]
-
Workflow & Decision-Making Diagram
The following diagram outlines a logical workflow for selecting and implementing a palladium purification strategy.
Caption: Decision workflow for palladium purification.
Data Summary: Comparison of Common Palladium Scavengers
| Scavenger Type | Typical Efficiency | Selectivity & Product Recovery | Relative Cost | Key Considerations |
| Thiol-Functionalized Silica | Very High (<5 ppm achievable)[11][14] | High selectivity, minimal product loss.[1][3] | High | Excellent for high-value APIs; broad solvent compatibility.[5][11] |
| Activated Carbon | Moderate to High | Low selectivity, risk of product loss via adsorption.[1][5][15] | Low | Cost-effective; requires optimization to balance Pd removal and yield loss.[8] |
| Polymer-Bound TMT | High | Good selectivity. | Moderate | Effective but may be less suitable for poorly soluble compounds.[12] |
| Polymer-Bound Amines | Moderate to High | Good selectivity. | Moderate | Can be effective for both Pd(0) and Pd(II) species.[12] |
Experimental Protocols
Protocol 1: Batch Scavenging with Thiol-Functionalized Silica
This protocol provides a general procedure for using a mercaptopropyl-functionalized silica scavenger (e.g., QuadraSil™ MP).[13]
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) to a concentration that ensures full solubility.[13]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 3-5 equivalents relative to the molar amount of palladium used in the reaction.[1]
-
Stirring: Stir the mixture vigorously at a temperature between room temperature and 50 °C. The optimal time can range from 2 to 24 hours. Monitor the progress by taking small aliquots for analysis.[1]
-
Filtration: Once scavenging is complete, filter the mixture to remove the solid scavenger-palladium complex.
-
Washing: Wash the filtered scavenger cake with 2-3 portions of fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the final product for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium level is below the target threshold.[16]
Protocol 2: Filtration through a Celite® Pad
This protocol is a simple first step to remove heterogeneous or precipitated palladium.[4][6]
-
Prepare Filter Pad: Prepare a short plug of Celite® (diatomaceous earth) in a Büchner funnel or a filtration cannula. The pad should be approximately 1-2 cm thick.
-
Wet the Pad: Gently wet the Celite® pad with the primary solvent used in your reaction mixture to prevent it from being disturbed during filtration.[1]
-
Dilution (Optional): If the reaction mixture is highly viscous, dilute it with a compatible solvent to improve flow rate.[1]
-
Filtration: Slowly pass the entire crude reaction mixture through the prepared Celite® pad. Use a gentle vacuum if necessary.
-
Wash: Wash the pad with 2-3 portions of fresh solvent to ensure all of the product is collected.
-
Analysis: While this step removes bulk palladium, the resulting solution should be analyzed and may require a subsequent scavenging step to remove remaining soluble palladium species.[4]
References
-
Crabtree, S. P., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 470–476. [Link][11][14][17]
-
Nagasawa, A., et al. (2001). A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki-Miyaura Coupling with Polymer-Supported Ethylenediamines. Organic Process Research & Development, 5(4), 446–449. [Link][12]
-
Johnson Matthey. (n.d.). Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link][18]
-
Fallan, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1749–1768. [Link][5][19]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link][20]
-
Sopachem. (n.d.). Metal Scavenger Guide. Sopachem. [Link][21]
-
Valdés, C., et al. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Molecules, 27(3), 1008. [Link][7]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals. [Link][8]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. [Link][9]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Blog. [Link][22]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link][15]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link][23]
-
Blaszykowski, C., et al. (2008). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry, 73(7), 2787–2797. [Link][2]
-
Wang, D., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 523(7561), 446–450. [Link][24]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. silicycle.com [silicycle.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. biotage.com [biotage.com]
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- 17. researchgate.net [researchgate.net]
- 18. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
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- 20. biotage.com [biotage.com]
- 21. sopachem.com [sopachem.com]
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- 23. onyxipca.com [onyxipca.com]
- 24. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 2-Cyclopropyl-4-nitropyridine
Welcome to the technical support center for 2-Cyclopropyl-4-nitropyridine. As a key intermediate in the synthesis of novel therapeutics and functional materials, understanding and overcoming its solubility limitations is crucial for successful and reproducible experimental outcomes. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers in their work with this versatile compound.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound (CAS No. 1255311-63-7) possesses a unique combination of a compact, rigid cyclopropyl group and a highly polar nitro-substituted pyridine ring.[1][2] This structure contributes to a stable crystal lattice, which can result in poor solubility in many common organic solvents. While specific quantitative solubility data for this compound is not widely published, we can infer its behavior from structurally similar nitropyridines and general principles of solubility.[3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [1][2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Predicted Boiling Point | 283.2 ± 28.0 °C | [1] |
| Appearance | Solid (predicted) | |
| Storage | 2-8°C for long-term storage | [1] |
The presence of the nitro group and the pyridine nitrogen atom introduces polarity, suggesting that polar solvents will be more effective than non-polar ones. However, the overall molecular structure can lead to strong intermolecular forces in the solid state, making dissolution a kinetically and thermodynamically challenging process.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
Based on data from structurally similar compounds and general solvent principles, polar aprotic solvents are the most promising candidates.[3] We recommend the following as a starting point for solubility screening:
-
Excellent: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4]
-
Good: Acetone, 2-Butanone, Tetrahydrofuran (THF)
-
Moderate: Ethyl acetate, Acetonitrile, Dichloromethane (DCM)
-
Poor: Toluene, Hexanes, Water
Q2: My compound won't dissolve even in DMF. What should I do next?
If you are facing persistent solubility issues, consider the following strategies:
-
Heating: Gently warming the mixture can significantly increase both the rate of dissolution and the solubility limit.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area available for solvation.[5]
-
Co-solvents: Adding a small amount of a stronger solvent (e.g., 5-10% DMSO in THF) can create a more favorable solvent environment.
Q3: Can I use protic solvents like methanol or ethanol?
While some nitropyridines show moderate solubility in alcohols, they are generally less effective than polar aprotic solvents. For a structurally related compound, 2-chloro-5-nitroaniline, solubility in alcohols like ethanol and methanol was found to be lower than in solvents like NMP and acetone.[3] Furthermore, if your subsequent reaction is sensitive to protic solvents (e.g., involves strong bases or organometallics), it is best to avoid them.
Q4: How does the poor solubility of this compound affect common cross-coupling reactions?
Poor solubility is a common hurdle in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] Incomplete dissolution of the starting material can lead to:
-
Low or no conversion: The reactant is not available in the solution phase to interact with the catalyst.
-
Irreproducible results: The amount of dissolved starting material can vary between experiments.
-
Catalyst decomposition: Undissolved solids can interfere with the catalytic cycle.
It is crucial to achieve a homogeneous solution before initiating the reaction, or at least a very fine, well-stirred suspension.
Troubleshooting Guide: From Undissolved Solids to Successful Reactions
This section provides a systematic approach to addressing solubility-related issues in your experiments.
Issue 1: Complete Insolubility in the Chosen Reaction Solvent
Workflow for Solvent Selection and Dissolution:
Caption: Solvent selection and dissolution workflow.
Issue 2: Slow or Incomplete Reaction Despite Apparent Dissolution
This may indicate that the concentration of the dissolved reactant is too low for an efficient reaction rate.
Troubleshooting Steps:
-
Increase Solvent Volume: While this may not be ideal for concentration-dependent reactions, it can help ensure all the starting material is in solution.
-
Elevate Reaction Temperature: If the reaction chemistry allows, increasing the temperature can both enhance solubility and accelerate the reaction rate.
-
Use a More Effective Solvent: If you started with a moderate solvent like THF, switching to a stronger one like DMF or NMP could be beneficial.
Issue 3: Reaction Mixture is a Slurry/Suspension
For some reactions, it may be acceptable to proceed with a fine suspension, provided that the dissolved portion reacts and pulls more of the solid into solution as the reaction progresses (Le Chatelier's principle).
Best Practices for Heterogeneous Reactions:
-
Vigorous Stirring: Ensure efficient mixing to maximize the surface area of the solid in contact with the liquid phase.
-
Fine Particle Size: If possible, gently grind the solid starting material before adding it to the reaction to increase its surface area.
-
Phase-Transfer Catalysis (for biphasic reactions): If your reaction involves two immiscible phases (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst can help shuttle reactants across the phase boundary.[8]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: In separate small vials, weigh out a small, consistent amount of this compound (e.g., 5 mg).
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) from the recommended list (NMP, DMF, DMSO, Acetone, THF, DCM, Toluene).
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 2 minutes and visually assess the degree of dissolution.
-
Heating: For vials where the solid is not fully dissolved, warm them to 50°C for 5 minutes and observe any changes.
-
Sonication: If solids persist, place the vials in an ultrasonic bath for 10 minutes and observe the outcome.
-
Documentation: Record your observations in a table to guide your choice of solvent for the reaction.
Protocol 2: Dissolution Enhancement using a Co-Solvent System
-
Primary Solvent: In your reaction vessel, suspend this compound in your primary reaction solvent (e.g., THF).
-
Co-solvent Addition: While stirring, add a small volume of a strong, miscible co-solvent (e.g., DMSO) dropwise. A typical starting point is 5-10% of the total solvent volume.
-
Observation: Continue adding the co-solvent until a homogeneous solution is achieved.
-
Important Note: Ensure that the co-solvent is compatible with your reaction conditions (e.g., some strong bases can react with DMF).
Application Spotlight: Troubleshooting a Suzuki-Miyaura Coupling
Scenario: A researcher is attempting to couple this compound with an arylboronic acid using a standard palladium catalyst and an aqueous base in dioxane, but observes low conversion. The starting nitropyridine is not fully dissolved.
Troubleshooting Workflow:
Caption: Troubleshooting a Suzuki-Miyaura coupling.
Causality-Driven Recommendations:
-
Solvent Choice: The initial choice of dioxane may be insufficient to dissolve the nitropyridine. Switching to a more polar aprotic solvent like DMF or using a co-solvent system can significantly improve the concentration of the starting material in the reactive phase.[6]
-
Base Selection: While aqueous bases are common in Suzuki couplings, they create a biphasic system. If the organic substrate has low solubility, the reaction will be limited to the interface. Using a soluble organic base or a different solvent system that allows for a homogeneous reaction mixture might be beneficial.
-
Temperature: Increasing the temperature can overcome the activation energy for both dissolution and the catalytic cycle. However, be mindful of potential side reactions or decomposition at higher temperatures.
Safety Information
This compound and related nitropyridines should be handled with care. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoiding inhalation of dust and contact with skin and eyes.
References
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
YouTube. (2022). Lab tip: use a bath sonicator to help dissolve solids. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
Sources
- 1. This compound,1255311-63-7-Amadis Chemical [amadischem.com]
- 2. 1255311-63-7 | this compound - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
analytical methods for detecting impurities in 2-Cyclopropyl-4-nitropyridine
Answering the user's request.## Technical Support Center: Analytical Methods for Detecting Impurities in 2-Cyclopropyl-4-nitropyridine
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in impurity detection and characterization, ensuring the quality and safety of your active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analytical strategies for this compound.
Q1: What are the most probable impurities associated with this compound?
A1: Impurities can originate from various stages, including synthesis, purification, and storage.[1] For this compound, they can be broadly categorized:
-
Process-Related Impurities: These are derived from the manufacturing process.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds formed during the synthesis pathway that have not fully converted to the final product. For instance, in a multi-step synthesis, intermediates from earlier stages may carry over.[2]
-
Byproducts: Unwanted molecules formed from side reactions. A common byproduct could be an isomeric nitropyridine, formed if the nitration step is not perfectly regioselective.[3] Another possibility is the formation of related substances from undesired alkylation reactions.[2]
-
-
Degradation Products: These form when the API is exposed to stress conditions like light, heat, or humidity.
-
A likely degradation pathway involves the reduction of the nitro group (-NO₂) to a nitroso or amino (-NH₂) group.
-
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[4]
A summary of potential impurities is provided in the table below.
| Impurity Type | Potential Structure/Identity | Likely Origin |
| Starting Material | e.g., 2-Cyclopropylpyridine | Incomplete reaction |
| Isomeric Byproduct | e.g., 2-Cyclopropyl-3-nitropyridine | Non-selective nitration |
| Degradation Product | e.g., 4-Amino-2-cyclopropylpyridine | Reduction of nitro group |
| Process-Related Impurity | e.g., this compound N-oxide | Incomplete deoxygenation from N-oxide intermediate[3] |
| Residual Solvents | Varies based on process (e.g., Ethanol, Acetonitrile) | Incomplete drying/purification |
Q2: Which analytical technique is the gold standard for routine impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the established gold standard for routine analysis and quantification of organic impurities in pharmaceutical substances.[1][5] Its widespread use is due to its ability to separate a wide range of compounds with high resolution and sensitivity, making it ideal for quantifying known and unknown impurities during process development and quality control.
Q3: When should I employ more advanced techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)?
A3: Advanced techniques are crucial when you encounter an impurity that exceeds the identification threshold set by regulatory bodies like the ICH.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities.[8][9][10] After detecting an unknown peak in your HPLC-UV analysis, LC-MS provides the molecular weight and fragmentation pattern of the impurity, which are critical pieces of information for proposing a structure.[9] High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents.[4][11] It is also useful for analyzing thermally stable, non-polar pyridine derivatives.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the unequivocal structural elucidation of a novel compound.[13][14] After an unknown impurity is isolated (typically via preparative HPLC), NMR analysis provides detailed information about the molecule's carbon-hydrogen framework, allowing for complete characterization.[15][16][17]
Q4: What are the regulatory thresholds I need to be aware of for impurities?
A4: The International Council for Harmonisation (ICH) provides guidelines that are widely adopted by regulatory agencies. The key guidelines are ICH Q3A for impurities in new drug substances and Q3B for new drug products.[6][18][19]
-
Reporting Threshold: Any impurity at or above this level must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day, this threshold is typically 0.05%.
-
Identification Threshold: An impurity exceeding this level must have its structure identified. This threshold is generally 0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: Impurities above this level must be qualified, meaning toxicological data is required to establish their safety. This threshold is generally 0.15% or 1.0 mg per day intake, whichever is lower.
Troubleshooting Guide: HPLC Analysis
This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.
Problem 1: My main API peak is showing significant tailing on a C18 column.
-
Probable Cause: Peak tailing for pyridine-containing compounds is often caused by secondary interactions between the basic nitrogen on the pyridine ring and acidic residual silanol groups on the silica-based stationary phase. It can also be caused by column overload.[20]
-
Solution Strategy:
-
Mobile Phase Modification: Add a competitive base, like triethylamine (TEA), at a low concentration (e.g., 0.1%) to the mobile phase to mask the active silanol sites. Alternatively, adjusting the mobile phase to an acidic pH (e.g., using 0.1% formic or phosphoric acid) will protonate the pyridine nitrogen. This positively charged species is repelled by any protonated silanols, reducing secondary interactions.
-
Column Selection: Switch to a column with a highly inert stationary phase, such as one that is "end-capped" to minimize the number of free silanol groups.
-
Reduce Sample Load: Dilute your sample to confirm if the tailing is due to mass overload on the column. If the peak shape improves with dilution, reduce the injection concentration or volume.[20]
-
Problem 2: I'm observing drifting retention times from one injection to the next.
-
Probable Cause: Inconsistent retention times are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[21][22]
-
Solution Strategy:
-
Ensure Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This may require flushing with 10-20 column volumes of the mobile phase until a stable baseline is achieved.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, check that the pump's proportioning valves are functioning correctly.[22]
-
Use a Column Oven: The viscosity of the mobile phase, and thus retention, is sensitive to temperature. Using a thermostatically controlled column oven will ensure a stable operating temperature and improve retention time reproducibility.
-
Problem 3: I have an unknown peak in my chromatogram that is above the 0.10% identification threshold. What is the standard workflow to identify it?
-
Solution Strategy: A systematic approach is required to identify an unknown impurity. The goal is to gather enough analytical data to confidently propose a chemical structure. The workflow below outlines the necessary steps.
Caption: Workflow for Unknown Impurity Identification.
Problem 4: My compound, this compound, shows very little retention on a standard C18 column, eluting near the void volume.
-
Probable Cause: this compound is a relatively polar compound. Standard reversed-phase C18 columns may not provide sufficient retention for such molecules, especially when using mobile phases with a high percentage of organic solvent.[21]
-
Solution Strategy:
-
Modify Mobile Phase: The simplest approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the eluent and promote stronger interaction with the non-polar C18 stationary phase, leading to increased retention.
-
Use an AQ-Type Column: Consider using a reversed-phase column designed for use in highly aqueous mobile phases (often designated with "AQ"). These columns have modified stationary phases that prevent "phase collapse," a phenomenon that occurs with traditional C18 columns in mobile phases with very low organic content.[21]
-
Alternative Stationary Phase: Employ a column with an embedded polar group (e.g., amide, carbamate). These stationary phases offer alternative selectivity and can provide enhanced retention for polar analytes like nitropyridines.[23]
-
Experimental Protocols
Protocol 1: A General-Purpose HPLC-UV Method for Impurity Profiling
This method serves as a robust starting point for developing a validated impurity profile method for this compound. Method validation must be performed according to ICH Q2(R1) guidelines.[24][25][26][27][28]
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A standard reversed-phase column that provides a good starting point for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the basic pyridine moiety. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 270 nm | Nitropyridine compounds typically have a strong chromophore absorbing in this region. A photodiode array (PDA) detector is recommended to evaluate peak purity. |
| Injection Volume | 5 µL | A small volume helps prevent column overload. |
| Sample Diluent | 50:50 Water:Acetonitrile | Ensures sample solubility and compatibility with the mobile phase. |
Protocol 2: Step-by-Step Workflow for Unknown Impurity Identification
This protocol expands on the workflow diagram provided in the troubleshooting section.
-
Detection and Confirmation:
-
Quantify the unknown peak in your validated HPLC-UV method relative to the main API peak.
-
To rule out system artifacts, inject a blank (diluent only) and a placebo (if in a formulated product). The peak should be absent in these injections.
-
-
LC-MS Analysis for Preliminary Identification:
-
Analyze the sample using an LC-MS system, preferably with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources to maximize the chance of ionization.[8]
-
Obtain the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻). This provides the molecular weight of the impurity.[10]
-
Perform MS/MS (tandem mass spectrometry) on the impurity's molecular ion to induce fragmentation. The resulting fragment ions provide clues about the impurity's structure.[8][9]
-
-
High-Resolution Mass Spectrometry (HRMS) for Formula Generation:
-
Isolation via Preparative HPLC:
-
If the structure cannot be determined from MS data alone, the impurity must be isolated.
-
Scale up your analytical HPLC method to a preparative scale. Collect the fraction containing the impurity of interest.
-
Evaporate the solvent to obtain the isolated impurity as a solid or oil. Confirm its purity using the analytical HPLC method.
-
-
Definitive Structure Elucidation with NMR:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a suite of NMR spectra, including ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).[13][14]
-
The combination of these experiments allows for the complete assignment of the chemical structure, confirming atom connectivity and providing the definitive identification of the impurity.[17]
-
References
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Vertex AI Search.
- The Role of Impurity Standards in Pharmaceutical Quality Control. (2025).
- Advancing Detection of Unknown Impurities. (2021). Pharmaceutical Technology.
- HPLC Troubleshooting Guide. Vertex AI Search.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- Validation of Impurity Methods, Part II. (2014). Vertex AI Search.
- Quality: impurities. European Medicines Agency (EMA).
- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
- Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Vertex AI Search.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Pharmaceutical Impurity Testing and Identific
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025). MicroSolv.
- Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Deriv
- FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- Identification and structure elucidation by NMR spectroscopy. (2025).
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
- Troubleshooting in HPLC: A Review. IJSDR.
- Analytical method valid
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
- This compound. BLD Pharm.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Vertex AI Search.
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches.
- Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy with United States Pharmacopeia Liquid Chromatographic Methods.
- This compound. Amadis Chemical.
- 3-Nitropyridine - Optional[MS (GC)] - Spectrum. SpectraBase.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2025).
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Vertex AI Search.
- Determining Nitrosamines Using GC-MS/MS with Electron Ioniz
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Vertex AI Search.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
- Investigation into the Formation of Impurities during the Optimization of Brig
- Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples: Labor
- Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica.
- [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol.
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Validation & Comparative
A Comparative Guide to the Characterization of 2-Cyclopropyl-4-nitropyridine by High-Resolution Mass Spectrometry and Elemental Analysis
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and professionals in this field, the precise characterization of molecules such as 2-Cyclopropyl-4-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry, is paramount. This guide provides an in-depth technical comparison of two fundamental analytical techniques for its characterization: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.
This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of experience in small molecule analysis. By presenting a self-validating system of analysis, where theoretical calculations are juxtaposed with expected experimental outcomes, this guide aims to be an authoritative resource for scientists at the bench.
The Imperative of Orthogonal Data in Structure Elucidation
Reliance on a single analytical technique for structural confirmation is fraught with peril. Ambiguities can arise from isobaric interferences, unexpected fragmentation pathways, or impure samples. Therefore, a multi-pronged approach, employing orthogonal techniques that probe different fundamental properties of a molecule, is the gold standard. HRMS provides an exquisitely precise measurement of the mass-to-charge ratio, offering a window into the elemental composition. In parallel, elemental analysis directly quantifies the weight percentages of carbon, hydrogen, and nitrogen, providing a fundamental and independent verification of the empirical formula. The convergence of data from these two disparate methods provides a high degree of confidence in the assigned structure.
High-Resolution Mass Spectrometry: A Precise Fingerprint
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the determination of the elemental composition of a molecule by providing a highly accurate mass measurement.[1] For a molecule like this compound, soft ionization techniques such as electrospray ionization (ESI) are typically employed to minimize fragmentation and maximize the abundance of the molecular ion, usually observed as the protonated species [M+H]⁺.
Data Presentation: HRMS
| Parameter | This compound (Subject) | 4-Nitropyridine N-oxide (Comparator) |
| Molecular Formula | C₈H₈N₂O₂ | C₅H₄N₂O₃ |
| Molecular Weight | 164.16 g/mol | 140.10 g/mol |
| Theoretical [M+H]⁺ | 165.0659 | 141.0295 |
| Expected Experimental [M+H]⁺ | 165.0659 ± 0.0008 (5 ppm) | 141.0295 ± 0.0007 (5 ppm) |
Note: The expected experimental mass accuracy is typically within 5 parts per million (ppm) for modern Orbitrap or TOF mass spectrometers.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A stock solution of this compound is prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. This is further diluted to a final concentration of 1-10 µM in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap Exploris™ or a Waters™ SYNAPT G2-Si, is used. The instrument is calibrated according to the manufacturer's specifications immediately prior to analysis.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is selected.
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-500. The resolution is set to a minimum of 60,000 (FWHM).
-
Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion. The measured mass is then compared to the theoretical exact mass to determine the mass accuracy in ppm.
Elemental Analysis: The Foundational Stoichiometry
Elemental analysis, specifically CHN analysis, is a combustion-based technique that provides the weight percentage of carbon, hydrogen, and nitrogen in a sample.[2] This method offers a fundamental confirmation of the empirical formula derived from HRMS.
Data Presentation: Elemental Analysis
| Element | This compound (Subject) | 4-Nitropyridine N-oxide (Comparator) |
| Theoretical %C | 58.53 | 42.87 |
| Theoretical %H | 4.91 | 2.88 |
| Theoretical %N | 17.06 | 19.99 |
| Expected Experimental % | ± 0.4% of theoretical | ± 0.4% of theoretical |
Note: A deviation of less than or equal to 0.4% from the theoretical value is generally considered acceptable for a pure compound.
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: A homogeneous sample of this compound (1-3 mg) is accurately weighed into a tin capsule.
-
Instrumentation: A dedicated CHN elemental analyzer, such as an Elementar vario MICRO cube or a PerkinElmer 2400 Series II CHNS/O Analyzer, is used. The instrument is calibrated with a certified standard (e.g., acetanilide) prior to sample analysis.
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~950 °C) in a pure oxygen environment. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Gas Separation and Detection: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
Visualizing the Workflow
To further clarify the relationship between these analytical techniques and the path to structural confirmation, the following workflows are presented.
Caption: High-Resolution Mass Spectrometry Workflow.
Caption: Elemental Analysis Workflow.
Comparative Insights and Conclusion
The characterization of this compound serves as an excellent case study for the synergistic power of HRMS and elemental analysis. While HRMS provides a highly precise measurement that strongly suggests a unique elemental formula, it is an inferential technique. Elemental analysis, on the other hand, offers a direct and quantitative measure of the elemental composition, providing robust, independent confirmation.
For drug development professionals, the data generated from these analyses are not merely academic exercises. They form a critical part of the regulatory submission package, underpinning the identity and purity of the active pharmaceutical ingredient (API). The meticulous application of these techniques, as outlined in this guide, ensures the generation of high-quality, defensible data, thereby accelerating the journey from discovery to clinical application.
References
-
Holčapek, M., & Jirásko, R. (2019). High-resolution mass spectrometry in the analysis of small molecules. Analytical and Bioanalytical Chemistry, 411(1), 3-4. [Link]
-
PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Waters Corporation. (n.d.). SYNAPT G2-Si Mass Spectrometry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Retrieved from [Link]
Sources
A Comparative Guide to the Structural Analysis of 2-Cyclopropyl-4-nitropyridine Derivatives: An In-depth Look at X-ray Crystallography and Complementary Techniques
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural elucidation of 2-cyclopropyl-4-nitropyridine derivatives. As of the latest literature review, a definitive single-crystal X-ray structure for this specific class of compounds has not been publicly reported. However, this guide will serve as a robust framework for researchers in the field by:
-
Presenting a detailed, field-proven protocol for the synthesis and crystallization of this compound derivatives.
-
Offering a comparative analysis of the expected crystallographic features of these molecules, drawing on data from closely related structures and theoretical principles.
-
Juxtaposing X-ray crystallography with other essential analytical techniques for a holistic structural characterization.
The Significance of this compound Derivatives
The this compound scaffold is of significant interest in medicinal chemistry and materials science. The cyclopropyl group, a bioisostere for phenyl rings and other functional groups, can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule. The electron-withdrawing nitro group, on the other hand, is a key pharmacophore and a versatile synthetic handle for further molecular elaboration. A precise understanding of the three-dimensional structure of these derivatives is paramount for rational drug design and the development of novel materials.
Part 1: Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound typically involves a multi-step process. A common route is the nitration of a pyridine N-oxide precursor, followed by deoxygenation.[1]
Experimental Protocol: Synthesis and Crystallization
Step 1: Synthesis of 4-Nitropyridine N-oxide
-
Nitration: To a stirred solution of pyridine N-oxide in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-10 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate) to precipitate the 4-nitropyridine N-oxide.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Deoxygenation to 4-Nitropyridine
-
Reaction: The purified 4-nitropyridine N-oxide is treated with a deoxygenating agent, such as phosphorus trichloride (PCl₃), in an inert solvent (e.g., chloroform or dichloromethane).
-
Reflux: The reaction mixture is heated under reflux until the starting material is consumed.
-
Purification: After cooling, the mixture is washed with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-nitropyridine.
Step 3: Introduction of the Cyclopropyl Group (Illustrative)
The introduction of the cyclopropyl group at the 2-position can be achieved through various cross-coupling methodologies, such as a Suzuki or Negishi coupling, starting from a halogenated 4-nitropyridine.
Crystallization Protocol:
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened. Common choices include ethanol, methanol, acetone, ethyl acetate, and hexane.
-
Procedure:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C).
-
Alternatively, the slow evaporation of the solvent from a loosely covered vial can yield high-quality crystals over several days.
-
Part 2: X-ray Crystallography: A Predictive and Comparative Analysis
While a specific crystal structure for a this compound derivative is not available, we can predict its key structural features by comparing the known structures of related compounds.
Comparative Structural Data
The following table summarizes key crystallographic parameters from related nitropyridine and cyclopropyl-substituted aromatic compounds, providing a basis for predicting the structure of this compound.
| Compound | C-NO₂ Bond Length (Å) | Dihedral Angle (Pyridine-NO₂) (°) | Cyclopropyl C-C Bond Lengths (Å) | Reference |
| 4-Nitropyridine N-oxide | 1.47-1.49 | ~0-10 | N/A | [2] |
| 2-(4-Methylphenoxy)-5-nitropyridine | 1.46 | 1.7 | N/A | [3] |
| DFT Calculated Cyclopropyl-NO₂ | - | - | Asymmetric | [4] |
Causality Behind Expected Structural Features:
-
Planarity of the Nitro Group: In most nitropyridine structures, the nitro group is nearly coplanar with the pyridine ring to maximize resonance stabilization.[3] We can expect a similar planarity in this compound derivatives.
-
Cyclopropyl Ring Conformation and Bond Asymmetry: The cyclopropane ring can act as a π-donating group, interacting with the electron-deficient pyridine ring and the nitro group. This conjugation is expected to lead to an asymmetry in the cyclopropyl C-C bond lengths. The bond opposite the pyridine ring is predicted to be shorter than the two adjacent bonds.[4]
-
Intermolecular Interactions: The crystal packing will likely be dominated by C-H···O and π-π stacking interactions. The nitro group's oxygen atoms are excellent hydrogen bond acceptors, while the electron-deficient pyridine ring can participate in π-stacking with neighboring molecules.[3]
Experimental Workflow for X-ray Crystallography
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Part 3: Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a combination of techniques is essential for comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Provides definitive structural proof. | Requires a single, high-quality crystal; not suitable for amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships. | Provides detailed information about the molecule in solution; non-destructive. | Does not provide precise bond lengths or angles. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-NO₂, C=N, C-H). | Fast and simple; provides a molecular fingerprint. | Provides limited information on the overall 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides information on elemental composition. | Does not provide information on stereochemistry or conformation. |
| Density Functional Theory (DFT) Calculations | Predicted molecular geometry, electronic properties, and spectroscopic data. | Can provide insights when experimental data is unavailable; aids in interpreting experimental results.[5] | Accuracy depends on the level of theory and basis set used; it is a theoretical model. |
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for structural elucidation.
Conclusion
The structural analysis of this compound derivatives, while currently lacking a published single-crystal X-ray structure, can be approached with a high degree of confidence through the methodologies outlined in this guide. By combining established synthetic and crystallization protocols with a comparative analysis of related structures and theoretical calculations, researchers can effectively predict and, ultimately, determine the precise three-dimensional architecture of these promising molecules. The synergistic use of X-ray crystallography with other spectroscopic and computational techniques will be pivotal in unlocking their full potential in drug discovery and materials science.
References
-
A DFT Study on Nitro Derivatives of Pyridine: Journal of Energetic Materials. Available at: [Link]
-
A DFT Study on Nitro Derivatives of Pyridine - ResearchGate. Available at: [Link]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available at: [Link]
-
4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. Available at: [Link]
-
(PDF) 2-(4-Methylphenoxy)-5-nitropyridine - ResearchGate. Available at: [Link]
-
Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed. Available at: [Link]
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A Comparative Study for the Advanced Synthesis and Application of 2-Cyclopropyl- and 2-Isopropyl-4-Nitropyridine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. Among the myriad of possible substituents, small alkyl groups such as isopropyl and cyclopropyl are frequently employed to modulate a compound's profile. This guide provides an in-depth comparative analysis of 2-cyclopropyl-4-nitropyridine and 2-isopropyl-4-nitropyridine, two valuable intermediates in drug discovery.
This document moves beyond a simple cataloging of facts to explain the causality behind experimental choices and to provide a framework for practical application. We will delve into a theoretical comparison of their reactivity, provide robust synthetic protocols, and propose a standardized experiment for a direct kinetic comparison.
Structural and Physicochemical Properties: A Tale of Two Alkyl Groups
The seemingly subtle difference between a cyclopropyl and an isopropyl group imparts significant changes to the parent molecule's properties. The cyclopropyl group, with its strained three-membered ring, exhibits unique electronic and steric characteristics compared to the branched isopropyl group.[2]
Electronic and Steric Parameters
The electronic influence of a substituent can be quantified by its Hammett constant (σ), while steric bulk can be approximated by Taft's steric parameter (Es).
| Parameter | Cyclopropyl | Isopropyl | Rationale |
| Hammett Constant (σp) | -0.21[3] | -0.15 | The cyclopropyl group is more electron-donating due to the high p-character of its C-C bonds, allowing for better resonance interaction with the pyridine ring.[4] |
| Taft Steric Parameter (Es) | -0.46[5] | -0.47 | The steric hindrance of the two groups is comparable, with the isopropyl group being slightly more sterically demanding.[2] |
These parameters suggest that while the steric profiles are similar, the electronic nature of the two substituents differs, which is expected to influence their reactivity.
Lipophilicity
Lipophilicity, a critical parameter in drug design, is also influenced by the choice of alkyl substituent. The cyclopropyl group is generally considered to be less lipophilic than the isopropyl group.[2] This difference can have profound effects on a molecule's solubility, permeability, and metabolic stability.
Synthesis of 2-Substituted-4-Nitropyridines
The synthesis of the title compounds can be approached in a two-step sequence: the synthesis of the 2-substituted pyridine precursor, followed by nitration.
Synthesis of 2-Cyclopropylpyridine and 2-Isopropylpyridine
Several methods can be employed for the synthesis of the 2-alkylpyridine precursors. The Minisci reaction offers a direct C-H functionalization approach, while cross-coupling reactions provide an alternative route.[4][6]
Protocol 1: Synthesis of 2-Cyclopropylpyridine via Minisci Reaction
This protocol is adapted from a general procedure for the C-4 alkylation of pyridines and can be modified for C-2 selectivity, which is often inherent in Minisci reactions with un-activated pyridines.
Materials:
-
Pyridine
-
Cyclopropanecarboxylic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Water
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of pyridine (1.0 equiv) in a 1:1 mixture of DCM and water, add cyclopropanecarboxylic acid (2.0 equiv), AgNO₃ (0.1 equiv), and (NH₄)₂S₂O₈ (2.0 equiv).
-
Add concentrated H₂SO₄ dropwise until the solution is acidic.
-
Heat the reaction mixture to 50 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃ until the evolution of gas ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyclopropylpyridine.
Protocol 2: Synthesis of 2-Isopropylpyridine via Negishi Coupling
This protocol utilizes a Negishi cross-coupling reaction, a powerful tool for C-C bond formation.[7]
Materials:
-
2-Bromopyridine
-
Isopropylzinc bromide (can be prepared in situ from isopropyl bromide and zinc dust)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of 2-bromopyridine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) in anhydrous THF under an inert atmosphere, add a solution of isopropylzinc bromide (1.2 equiv) in THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-isopropylpyridine.
Caption: Synthetic pathways to 2-alkylpyridines.
Nitration of 2-Substituted Pyridines
The nitration of the 2-substituted pyridine precursors is a crucial step. Due to the electron-deficient nature of the pyridine ring, direct nitration can be challenging. A common strategy involves the formation of the pyridine-N-oxide, which activates the 4-position towards electrophilic substitution.[8][9]
Protocol 3: Synthesis of 2-Alkyl-4-nitropyridine via N-Oxide Formation and Nitration
This two-step protocol is generally applicable for the synthesis of 4-nitropyridines.
Step 1: N-Oxide Formation
-
Dissolve the 2-alkylpyridine (1.0 equiv) in glacial acetic acid.
-
Add hydrogen peroxide (30% aqueous solution, 2.0 equiv) dropwise at room temperature.
-
Heat the mixture to 70-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to give the crude 2-alkylpyridine-N-oxide, which can often be used in the next step without further purification.
Step 2: Nitration
-
Add the crude 2-alkylpyridine-N-oxide (1.0 equiv) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
Slowly warm the reaction mixture to 90 °C and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Carefully neutralize with a cold aqueous solution of sodium hydroxide.
-
The product will precipitate and can be collected by filtration, washed with cold water, and dried. Recrystallization may be necessary for further purification.
Caption: General scheme for the synthesis of 2-alkyl-4-nitropyridines.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The 4-nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions.[7][10] The rate of these reactions is influenced by both the electronic and steric nature of the substituent at the 2-position.
Theoretical Considerations
-
Electronic Effects: The more electron-donating cyclopropyl group (σp = -0.21) is expected to slightly decrease the electrophilicity of the pyridine ring compared to the isopropyl group (σp = -0.15). This would suggest a slower rate of nucleophilic attack for the cyclopropyl derivative.
-
Steric Effects: The Taft steric parameters (Es) for both groups are very similar, suggesting that steric hindrance at the reaction center will be comparable.[5]
Based on these parameters, it is hypothesized that the electronic effect will be the dominant factor, leading to a slightly faster SNAr reaction for 2-isopropyl-4-nitropyridine compared to this compound.
Proposed Experiment for Comparative Kinetic Analysis
To obtain empirical data comparing the reactivity of the two compounds, a standardized kinetic experiment is proposed. The reaction of each compound with a nucleophile, such as piperidine, can be monitored by UV-Vis spectrophotometry.
Protocol 4: Comparative Kinetic Study of SNAr Reaction
Materials:
-
This compound
-
2-Isopropyl-4-nitropyridine
-
Piperidine
-
Anhydrous ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of known concentrations of this compound, 2-isopropyl-4-nitropyridine, and piperidine in anhydrous ethanol.
-
Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance and the starting materials have minimal absorbance.
-
In a cuvette, mix the solution of the nitropyridine with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at regular time intervals.
-
Repeat the experiment for the other nitropyridine under identical conditions (temperature, concentrations).
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k₂) can be calculated from the equation kobs = k₂[Piperidine].
Caption: Workflow for the comparative kinetic analysis of SNAr reactions.
Applications in Drug Discovery
The choice between a cyclopropyl and an isopropyl group can have significant consequences in a drug discovery program.
-
Metabolic Stability: The cyclopropyl group is often introduced to block metabolic oxidation at the site of attachment, potentially increasing a drug's half-life.[2]
-
Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which may lead to enhanced binding to the target protein and improved potency and selectivity.
-
Physicochemical Properties: The lower lipophilicity of the cyclopropyl group can be advantageous for improving a compound's solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile.
The 2-substituted-4-nitropyridine core is a versatile starting point for the synthesis of a wide range of bioactive molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The 2-position, activated by the nitro group, is susceptible to nucleophilic displacement, allowing for the introduction of various pharmacophoric elements.
Conclusion
This guide has provided a comprehensive comparative analysis of this compound and 2-isopropyl-4-nitropyridine. While theoretical considerations suggest a slightly higher reactivity for the isopropyl derivative in SNAr reactions due to electronic effects, the synthesis of both compounds is readily achievable through established methods. The choice between these two valuable building blocks in a drug discovery program will depend on the specific goals of the project, with the cyclopropyl group offering potential advantages in terms of metabolic stability and conformational rigidity. The proposed kinetic experiment provides a clear path for researchers to generate the empirical data needed to make an informed decision.
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A Comparative Analysis of the Biological Activity of 2-Cyclopropyl-4-nitropyridine and Other Nitropyridine Analogs: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, with its derivatives forming the backbone of numerous therapeutic agents.[1] The introduction of a nitro group to this versatile heterocycle gives rise to nitropyridines, a class of compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties.[1][2][3] This guide offers a comparative analysis of the biological activity of 2-Cyclopropyl-4-nitropyridine against other nitropyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential, supported by experimental context and methodological insights.
While direct and extensive experimental data on the biological activity of this compound is not widely available in peer-reviewed literature, this guide will extrapolate potential activities based on established structure-activity relationships (SAR) within the nitropyridine class. By examining related analogs, we can infer the likely biological profile of this compound and provide a framework for its future investigation.
The Nitropyridine Scaffold: A Hub of Biological Activity
Nitropyridines are key intermediates in the synthesis of a wide array of biologically active molecules.[2] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution and a versatile handle for chemical modifications. This reactivity has been harnessed to create compounds with diverse therapeutic applications.
General Biological Activities of Nitropyridines:
-
Antimicrobial Activity: Many nitropyridine derivatives have demonstrated potent activity against various bacterial and fungal strains.[2][3]
-
Anticancer Activity: The nitropyridine moiety is found in several compounds investigated for their cytotoxic effects against various cancer cell lines.[1][4]
-
Antiviral Activity: Certain nitropyridine-containing molecules have been explored for their potential to inhibit viral replication.
-
Herbicidal and Insecticidal Activity: In the agrochemical sector, nitropyridines have been developed as active ingredients in herbicides and insecticides.[2]
Comparative Analysis: this compound vs. Other Nitropyridines
The biological activity of a nitropyridine derivative is intricately linked to the nature and position of its substituents. The cyclopropyl group at the 2-position of this compound is of particular interest. Small alkyl and cycloalkyl groups can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Inferred Biological Profile of this compound
Based on the SAR of related 2-substituted nitropyridines, we can hypothesize the following for this compound:
-
Potential for Enhanced Potency: The cyclopropyl group, being a rigid and lipophilic moiety, can enhance binding to hydrophobic pockets in target proteins, potentially leading to increased potency compared to analogs with smaller or more flexible alkyl groups.
-
Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to improve their metabolic stability by blocking sites of oxidative metabolism. This could translate to a more favorable pharmacokinetic profile for this compound.
-
Likely Antimicrobial and Anticancer Activity: Given the general trend within the nitropyridine class, it is plausible that this compound will exhibit some degree of antimicrobial and/or anticancer activity. Experimental validation is, of course, necessary.
Comparison with Other Nitropyridine Analogs
To provide a tangible comparison, the following table summarizes the reported biological activities of several other nitropyridine derivatives. This data serves as a benchmark for what might be expected from and how to position future studies on this compound.
| Compound | Substituents | Biological Activity | Reported IC50/MIC Values | Reference |
| Hypothetical: this compound | 2-Cyclopropyl, 4-Nitro | Anticipated: Anticancer, Antimicrobial | To be determined | N/A |
| 2-Amino-4-methyl-5-nitropyridine | 2-Amino, 4-Methyl, 5-Nitro | Precursor for DNA-dependent protein kinase inhibitor | Not directly reported for the precursor | [2] |
| 4-Nitropyridine-N-oxide | 4-Nitro, N-oxide | Inhibition of biofilm formation | Not specified | [2] |
| 2-Chloro-5-nitropyridine | 2-Chloro, 5-Nitro | Precursor for insecticides | LD50 of derivatives: 4–12 mg/L | [2] |
| Nitropyridine-containing complexes | Varies | Antimicrobial | Zone of inhibition comparable to ciprofloxacin | [2] |
| Thieno[2,3-b]pyridine derivatives | Varies | Anticancer | GI50 = 70 nM for the most active derivative | [5] |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and other novel nitropyridine derivatives, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing cytotoxicity and antimicrobial activity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of a compound on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HepG-2, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram: Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Principle: The broth microdilution method involves challenging bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Bacterial Strain Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of concentrations (e.g., 128, 64, 32, ... 0.25 µg/mL).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.
-
Diagram: Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Conclusion and Future Directions
The nitropyridine scaffold remains a fertile ground for the discovery of novel bioactive compounds. While the biological profile of this compound is yet to be fully elucidated through direct experimentation, structure-activity relationships within the nitropyridine class suggest its potential as an antimicrobial or anticancer agent. The presence of the cyclopropyl group may confer advantageous properties such as enhanced potency and metabolic stability.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel nitropyridine derivatives. Future research should focus on synthesizing and screening a library of 2-cycloalkyl-4-nitropyridines to establish a clear SAR and identify lead compounds for further development. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.
References
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Apostol, L., et al. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available at: [Link]
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Applied Sciences. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available at: [Link]
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Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Available at: [Link]
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The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (n.d.). NIH. Available at: [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. Available at: [Link]
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An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). Available at: [Link]
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Shenoy, N., et al. (2017). Protocol Modification To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely On The Reducing Property. Protocol Exchange. Available at: [Link]
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Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.). ResearchGate. Available at: [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). NIH. Available at: [Link]
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Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (n.d.). Semantic Scholar. Available at: [Link]
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Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. Available at: [Link]
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Tawfik, H. A., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]
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Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.). MDPI. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Available at: [Link]
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Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (n.d.). NIH. Available at: [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Available at: [Link]
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A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Available at: [Link]
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Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. (n.d.). MDPI. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). NIH. Available at: [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
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A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. Available at: [Link]
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2-Hydroxy-4-nitropyridine. (n.d.). PubChem. Available at: [Link]
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Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). NIH. Available at: [Link]
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A Comparative Guide to the In Vitro Metabolic Stability of 2-Cyclopropyl-4-nitropyridine Using Liver Microsomes
This guide provides an in-depth analysis and a detailed protocol for assessing the metabolic stability of 2-Cyclopropyl-4-nitropyridine, a novel heterocyclic entity. In drug discovery, understanding a compound's metabolic fate is paramount; a compound that is metabolized too quickly will have poor bioavailability and a short duration of action, rendering it ineffective.[1] Conversely, a compound that is too stable might accumulate and cause toxicity. This document serves as a practical comparison guide for researchers, outlining the scientific rationale, experimental workflow, and data interpretation for determining in vitro metabolic stability using the gold-standard liver microsome assay.
Scientific Rationale & Experimental Design
The primary objective is to determine the intrinsic clearance of this compound. This is achieved by measuring its rate of disappearance when incubated with a metabolically active system.
Why Use a Liver Microsomal Assay?
The liver is the body's primary site for drug metabolism.[2] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a subcellular fraction rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][3][4] CYP enzymes are responsible for the metabolism of an estimated 75% of all clinically used drugs.[5]
The microsomal stability assay is a cost-effective, high-throughput method widely used in early drug discovery for several key reasons:[6][7]
-
Focus on Phase I Metabolism: It isolates the contribution of oxidative metabolism (CYP- and FMO-mediated reactions), which is often the first and rate-limiting step in a drug's clearance.[8][9]
-
Predictive Power: Data on intrinsic clearance (CLint) from microsomal assays can be used to predict in vivo hepatic clearance, a critical pharmacokinetic parameter.[6][10]
-
Comparative Analysis: It allows for the direct comparison of novel compounds against standards with known metabolic profiles, providing essential context for decision-making.
Experimental Workflow Overview
The core of the assay involves incubating the test compound with liver microsomes and an essential cofactor, NADPH, which fuels the enzymatic reactions. Samples are taken at various time points, the reaction is stopped, and the amount of remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
Caption: Workflow for the in vitro microsomal stability assay.
Selection of Comparators
To properly contextualize the metabolic stability of this compound, it is essential to include benchmark compounds.
-
High-Clearance Control (Verapamil): This compound is rapidly metabolized by CYP3A4, providing a reference for an unstable compound.
-
Low-Clearance Control (Warfarin): This compound is metabolized much more slowly, serving as a benchmark for a stable compound.
Predicted Metabolic Pathways of this compound
Based on its structure, several metabolic transformations are plausible. The inclusion of a cyclopropyl group is a common medicinal chemistry strategy to block metabolism and enhance stability due to the high C-H bond dissociation energy.[11] However, oxidation can still occur.[11] The nitropyridine ring presents two primary metabolic liabilities: reduction of the nitro group and aromatic hydroxylation.
Caption: Potential metabolic pathways for this compound.
Detailed Experimental Protocol: Microsomal Stability Assay
This protocol is designed for a 96-well plate format for higher throughput.
A. Reagent Preparation
-
Test and Control Compounds: Prepare 10 mM stock solutions in DMSO. For this assay, create an intermediate stock of 100 µM in acetonitrile.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from 20 donors) on ice. Dilute to a working concentration of 1 mg/mL in 100 mM phosphate buffer. Keep on ice.
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing:
-
1.3 mM NADP+
-
3.3 mM Glucose-6-phosphate
-
3.3 mM MgCl₂
-
0.4 U/mL Glucose-6-phosphate dehydrogenase
-
Prepare this solution fresh in 100 mM phosphate buffer.
-
-
Quenching Solution: Prepare cold acetonitrile containing an appropriate internal standard (e.g., 100 ng/mL of Tolbutamide) for LC-MS/MS analysis.
B. Incubation Procedure
-
Plate Setup: In a 96-well plate, add 98 µL of the 1 mg/mL HLM working solution to the required wells.
-
Compound Addition: Add 1 µL of the 100 µM intermediate stock of the test compound or control compounds to the wells. This results in a 1 µM final compound concentration and a 0.5 mg/mL final microsomal protein concentration after cofactor addition.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: To start the reaction, add 100 µL of the pre-warmed (37°C) NADPH cofactor solution to each well. The time of this addition is T=0.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 200 µL of the cold quenching solution to the respective wells.
-
Negative Control: Include a control incubation where the NADPH solution is replaced with a phosphate buffer to check for non-NADPH-dependent degradation or chemical instability.[10]
C. Sample Processing and Analysis
-
Protein Precipitation: After adding the quenching solution, seal the plate and vortex for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the analyte to the internal standard at each time point.
Data Analysis & Comparative Results
The rate of metabolism is determined by monitoring the disappearance of the parent compound over time.
Calculations
-
Plot the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine the Slope: The slope of the line from the linear regression of this plot is the elimination rate constant (k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))
-
Comparative Data Summary
The following table presents hypothetical but representative data for our test compound alongside the controls.
| Compound | Classification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted In Vivo Clearance |
| Verapamil | High-Clearance | 6.5 | 106.6 | High |
| This compound | Test Compound | 28.2 | 24.6 | Moderate |
| Warfarin | Low-Clearance | > 120 | < 5.8 | Low |
Interpretation and Strategic Implications
-
Assessing this compound: Based on the hypothetical data, this compound exhibits moderate metabolic stability. Its intrinsic clearance of 24.6 µL/min/mg is significantly lower than the rapidly metabolized Verapamil but notably higher than the stable Warfarin.
-
Trustworthiness of the Protocol: This self-validating system includes both positive and negative controls. The high turnover of Verapamil confirms the metabolic competency of the microsomal batch, while the stability of Warfarin ensures the assay can distinguish stable from unstable compounds.[4][8] The negative control (without NADPH) confirms that degradation is enzyme-mediated.
-
Implications for Drug Development: A compound with moderate clearance can be a viable candidate. The half-life suggests it would not be cleared from the system too rapidly, potentially allowing for a reasonable dosing interval. However, further studies would be required to identify the specific metabolites formed and to determine which CYP enzymes are responsible for the metabolism (reaction phenotyping).[3] If a more stable compound is desired, medicinal chemistry efforts could focus on modifying the likely metabolic hotspots, such as the positions on the pyridine ring susceptible to hydroxylation.
Conclusion
The in vitro liver microsomal stability assay is an indispensable tool in modern drug discovery. This guide demonstrates a robust, comparative approach to evaluating a novel compound, this compound. By benchmarking against well-characterized controls, we can classify its metabolic stability profile with confidence. The finding of moderate stability provides a solid foundation for further development, guiding subsequent pharmacokinetic studies and potential lead optimization efforts.
References
-
Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. [Link]
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Prakash, C., & Cefali, E. (2014). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: Li, W., Stebbins, K., Lin, J. (eds) Biotransformation. Methods in Molecular Biology, vol 1113. Humana Press, New York, NY. [Link]
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Tupertsev, B., & Osipenko, S. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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Davydov, D. R., et al. (2013). THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. Journal of inorganic biochemistry, 123, 71-80. [Link]
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Kumar, G. N., et al. (2001). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Drug Metabolism and Disposition, 29(4 Pt 1), 460-466. [Link]
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Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. The Journal of biological chemistry, 288(17), 12195-12202. [Link]
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Jones, R. P., et al. (2016). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 7(10), 911-916. [Link]
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Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483-498. [Link]
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KBI. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]
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Lu, L., et al. (2020). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Metabolites, 10(11), 464. [Link]
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Clinical Learning. (2024, November 30). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Cyclopropyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Moiety in Pyridine Scaffolds
The incorporation of a cyclopropyl group into heterocyclic structures is a well-established strategy in drug design. This small, strained ring system imparts a unique conformational rigidity and metabolic stability to parent molecules. When appended to a pyridine ring, particularly one bearing a nitro group, the resulting 2-cyclopropyl-4-nitropyridine becomes a versatile intermediate for the synthesis of a wide array of more complex, biologically active compounds. The electron-withdrawing nature of the nitro group at the 4-position activates the pyridine ring for various nucleophilic substitution and cross-coupling reactions, making the 2-cyclopropyl substituent a stable anchor for further molecular elaboration.
This guide will focus on the most practical and widely employed synthetic disconnections for this compound, originating from the readily available precursor, 2-chloro-4-nitropyridine.
Synthetic Strategies: A Head-to-Head Comparison
The most convergent and industrially relevant approaches to this compound involve the formation of the C-C bond between the cyclopropyl group and the pyridine ring as a key step. This is typically achieved through modern cross-coupling reactions. We will compare and contrast the leading palladium-catalyzed methods: the Suzuki-Miyaura, Negishi, Stille, and Kumada couplings.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance. This route involves the palladium-catalyzed reaction of 2-chloro-4-nitropyridine with a cyclopropylboronic acid derivative.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 2-chloro-4-nitropyridine.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling is well-understood and proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the desired product and regenerate the catalyst. The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands often favoring high yields.
Experimental Protocol (Representative):
-
To an oven-dried flask, add 2-chloro-4-nitropyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).
-
Add a palladium catalyst, for instance, Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like S-Phos (4-10 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
Anhydrous, degassed solvent (e.g., toluene/water mixture) is added.
-
The reaction mixture is heated (typically 80-110 °C) and monitored by TLC or LC-MS until completion.
-
Upon cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification via column chromatography.
Performance Analysis:
| Parameter | Assessment |
| Yield | Generally good to excellent. |
| Substrate Scope | Tolerant of a wide range of functional groups. |
| Reagents | Cyclopropylboronic acid is commercially available. |
| Safety | Boronic acids are generally low in toxicity. |
| Scalability | Readily scalable with appropriate process controls. |
Route 2: Negishi Coupling
The Negishi coupling offers a powerful alternative, employing an organozinc reagent in place of a boronic acid. This method is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.
Reaction Scheme:
Caption: Negishi coupling of 2-chloro-4-nitropyridine.
Mechanistic Considerations: The Negishi coupling follows a similar catalytic cycle to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. Organozinc reagents are typically more reactive than their boronic acid counterparts, which can lead to faster reaction times but may also require more stringent anhydrous conditions.
Experimental Protocol (Representative):
-
In a glovebox or under a strictly inert atmosphere, a solution of the cyclopropylzinc halide (prepared in situ from cyclopropylmagnesium bromide and ZnCl₂) is prepared in an anhydrous solvent like THF.
-
To a separate flask containing 2-chloro-4-nitropyridine (1.0 equiv) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in THF, the organozinc solution is added dropwise at room temperature or below.
-
The reaction is stirred until completion, as monitored by an appropriate analytical technique.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated, with the final product purified by chromatography.
Performance Analysis:
| Parameter | Assessment |
| Yield | Can be very high, often comparable to or exceeding Suzuki coupling. |
| Substrate Scope | Broad, but sensitive to moisture and protic functional groups. |
| Reagents | Organozinc reagents are highly reactive and moisture-sensitive. |
| Safety | Requires careful handling of pyrophoric organometallic reagents. |
| Scalability | Can be challenging due to the handling of organozinc reagents. |
Route 3: Stille Coupling
The Stille coupling utilizes an organotin reagent and is known for its tolerance of a wide variety of functional groups and its insensitivity to moisture.[1][2][3][4][5]
Reaction Scheme:
Caption: Stille coupling of 2-chloro-4-nitropyridine.
Mechanistic Considerations: The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions. A key advantage of organostannanes is their stability, which simplifies handling. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.
Experimental Protocol (Representative):
-
A mixture of 2-chloro-4-nitropyridine (1.0 equiv), the cyclopropyltrialkylstannane (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) is prepared in a suitable solvent (e.g., DMF, toluene).
-
The mixture is degassed and heated (typically 80-120 °C) under an inert atmosphere.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the workup often involves treatment with a fluoride source (e.g., KF) to precipitate tin byproducts, followed by extraction and chromatographic purification.
Performance Analysis:
| Parameter | Assessment |
| Yield | Generally good to high. |
| Substrate Scope | Very broad functional group tolerance. |
| Reagents | Organostannanes are stable but highly toxic. |
| Safety | High toxicity of tin reagents is a major concern. |
| Scalability | Challenging due to the need for stoichiometric tin and waste disposal. |
Route 4: Kumada Coupling
The Kumada coupling is one of the earliest developed cross-coupling reactions and employs a Grignard reagent as the organometallic partner.[6][7][8][9][10] It is often catalyzed by either nickel or palladium.
Reaction Scheme:
Caption: Kumada coupling of 2-chloro-4-nitropyridine.
Mechanistic Considerations: The Kumada coupling proceeds via a catalytic cycle similar to the other cross-coupling reactions. The high reactivity of Grignard reagents can be both an advantage (leading to fast reactions) and a disadvantage (leading to lower functional group tolerance). The nitro group on the substrate may be sensitive to the strongly basic and nucleophilic Grignard reagent, potentially leading to side reactions.
Experimental Protocol (Representative):
-
To a solution of 2-chloro-4-nitropyridine (1.0 equiv) and a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, 1-5 mol%) in an ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, a solution of cyclopropylmagnesium bromide (1.1-1.5 equiv) is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is carefully quenched with an aqueous solution and extracted with an organic solvent.
-
The product is isolated and purified by standard methods.
Performance Analysis:
| Parameter | Assessment |
| Yield | Can be variable, potentially lower due to side reactions. |
| Substrate Scope | Limited by the high reactivity of the Grignard reagent. |
| Reagents | Grignard reagents are readily prepared but highly reactive. |
| Safety | Requires careful handling of pyrophoric Grignard reagents. |
| Scalability | Feasible, but requires strict control of conditions. |
Summary and Recommendations
The choice of synthetic route to this compound is a multifactorial decision that balances yield, cost, safety, and scalability.
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Suzuki-Miyaura | Broad functional group tolerance, commercially available reagents, good yields. | Can be slower than other methods, potential for boronic acid decomposition. | General laboratory synthesis and scale-up where functional group tolerance is key. |
| Negishi | High reactivity and yields. | Moisture sensitivity, requires inert atmosphere, handling of organozinc reagents. | Situations where the boronic acid is not available or when rapid reaction is desired. |
| Stille | Excellent functional group tolerance, air and moisture stable reagents. | High toxicity of tin reagents, difficulty in removing tin byproducts. | Small-scale synthesis where other methods fail due to functional group incompatibility. |
| Kumada | Inexpensive and readily available Grignard reagents. | Limited functional group tolerance, potential for side reactions with the nitro group. | Cost-sensitive applications where the substrate is robust. |
For most applications, the Suzuki-Miyaura coupling represents the most balanced approach for the synthesis of this compound, offering a favorable combination of high yield, operational simplicity, and good safety profile. The Negishi coupling is a strong alternative, particularly if the corresponding cyclopropylzinc reagent is readily accessible. The Stille and Kumada couplings, while historically important and still useful in specific contexts, present significant challenges in terms of safety and purification (Stille) or substrate compatibility (Kumada) for a molecule like this compound.
Ultimately, the optimal synthetic route will depend on the specific requirements of the research or development program, including the scale of the synthesis, the available equipment, and the purity requirements for the final product.
References
-
Kumada Coupling | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Kumada Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
- Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
-
Kumada coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Stille Coupling - Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
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Stille reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]
-
Kumada Cross Coupling Reaction| Grignard Reagent| Organolithium| Examples. (2020, October 10). YouTube. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Synthetic Validation of 2-Cyclopropyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-cyclopropyl-4-nitropyridine scaffold represents a valuable building block. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, coupled with the versatile reactivity of the nitropyridine core, make it a sought-after intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive validation of a robust synthetic protocol for this compound, alongside a critical comparison with a viable alternative methodology. Our focus is on providing actionable, data-driven insights to inform your synthetic strategy.
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design
The incorporation of a cyclopropyl group into a molecular scaffold is a well-established strategy in drug discovery for several key reasons. Its rigid, three-dimensional structure can lock in favorable conformations for receptor binding, enhancing potency and selectivity. Furthermore, the cyclopropyl ring can act as a bioisostere for other functional groups, modulating metabolic stability and pharmacokinetic profiles. When appended to a 4-nitropyridine ring, the cyclopropyl group introduces these desirable properties while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution.
Primary Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The most direct and efficient route for the synthesis of this compound is a two-step sequence commencing with the preparation of a 2-halo-4-nitropyridine precursor, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. This approach offers high yields, excellent functional group tolerance, and readily available starting materials.
Step 1: Synthesis of 2-Chloro-4-nitropyridine
The necessary precursor, 2-chloro-4-nitropyridine, can be reliably synthesized from the commercially available 2-chloropyridine-N-oxide.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid (1.5 L), cooled to 0°C, add 2-chloropyridine-N-oxide (1.06 kg, 6.06 mol) portion-wise over 5 hours, maintaining the temperature between 5-10°C.
-
To this mixture, add 90% nitric acid (590 mL) dropwise, keeping the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C.
-
Allow the reaction to cool to 100°C and maintain this temperature for 4 hours.
-
Cool the reaction mixture and pour it onto 12 L of ice.
-
Collect the resulting solid precipitate by filtration and wash it three times with 1 L portions of water.
-
Dry the solid to yield 2-chloro-4-nitropyridine-N-oxide.
-
To a solution of the synthesized 2-chloro-4-nitropyridine-N-oxide (1.70 g, 9.74 mmol) in anhydrous chloroform (25 mL), slowly add phosphorus trichloride (4.2 mL, 48.7 mmol) at room temperature.[1]
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool the reaction to room temperature and carefully pour it into ice water.
-
Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous phase twice with chloroform.
-
Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 2-chloro-4-nitropyridine as a solid (yield: 1.2 g, 78%).[1]
Step 2: Suzuki-Miyaura Cross-Coupling
With the 2-chloro-4-nitropyridine in hand, the crucial C-C bond formation is achieved via a Suzuki-Miyaura coupling.
Experimental Protocol:
-
In a reaction vessel, combine 2-chloro-4-nitropyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium fluoride (3.0 equiv).
-
Add 1,4-dioxane (3 mL per mmol of the halide).
-
Spatially add the palladium catalyst, for instance, Pd₂(dba)₃ (1.5 mol%), and the ligand, such as tricyclohexylphosphine (3 mol%).
-
Heat the reaction mixture to 110°C until the starting aryl halide is consumed, as monitored by GC or TLC.
-
Cool the reaction to room temperature and filter through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Alternative Synthetic Protocol: Negishi Cross-Coupling
An effective alternative to the Suzuki-Miyaura coupling is the Negishi cross-coupling reaction. This method utilizes an organozinc reagent, which can offer different reactivity and substrate scope.
Step 1: Preparation of Cyclopropylzinc Bromide
The organozinc reagent is typically prepared in situ from the corresponding cyclopropyl bromide.
Experimental Protocol:
-
Activate zinc dust by stirring with a small amount of 1,2-dibromoethane in THF.
-
To the activated zinc, add a solution of cyclopropyl bromide in THF dropwise.
-
Stir the mixture at room temperature until the zinc is consumed to form the cyclopropylzinc bromide solution.
Step 2: Negishi Cross-Coupling
The prepared organozinc reagent is then coupled with 2-chloro-4-nitropyridine.
Experimental Protocol:
-
To a solution of 2-chloro-4-nitropyridine (1.0 equiv) in THF, add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Add the freshly prepared solution of cyclopropylzinc bromide (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of the Negishi Coupling Pathway:
Caption: Synthetic pathway for this compound using Negishi cross-coupling.
Performance Comparison: Suzuki-Miyaura vs. Negishi Coupling
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Nucleophile | Cyclopropylboronic acid | Cyclopropylzinc bromide |
| Stability of Reagent | Boronic acids are generally stable, isolable solids. | Organozinc reagents are often prepared in situ and are sensitive to moisture and air. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups. | Generally good, but can be less tolerant to acidic protons than boronic acids. |
| Reaction Conditions | Typically requires heating. A base is essential. | Often proceeds at room temperature. Base is not always required. |
| Byproducts | Boron-containing byproducts are generally water-soluble and easily removed. | Zinc salts are formed as byproducts, which are also typically easy to remove with an aqueous workup. |
| Commercial Availability | Cyclopropylboronic acid is widely available from commercial suppliers. | Cyclopropylzinc reagents are available but often prepared fresh for better reactivity. |
Mechanistic Insights
Suzuki-Miyaura Coupling: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of 2-chloro-4-nitropyridine to form a Pd(II) complex.
-
Transmetalation: The cyclopropyl group is transferred from the boronic acid (activated by a base) to the palladium center.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.
Negishi Coupling: The mechanism is similar to the Suzuki-Miyaura coupling:
-
Oxidative Addition: A Pd(0) or Ni(0) catalyst undergoes oxidative addition to the 2-chloro-4-nitropyridine.
-
Transmetalation: The cyclopropyl group is transferred from the zinc reagent to the metal center.
-
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating the active catalyst.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Negishi cross-coupling reactions provide effective and reliable pathways for the synthesis of this compound.
The Suzuki-Miyaura coupling is generally recommended as the primary choice due to the high stability and commercial availability of cyclopropylboronic acid, as well as the typically higher yields and broader functional group tolerance. The ease of handling the reagents makes it particularly suitable for both small-scale and large-scale synthesis.
The Negishi coupling serves as an excellent alternative, especially in cases where the Suzuki-Miyaura coupling may be sluggish or when a milder, room-temperature reaction is desired. The in situ preparation of the organozinc reagent provides flexibility, although it requires more stringent anhydrous and inert atmosphere techniques.
Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex substrates. This guide provides the foundational data and protocols to enable an informed decision for the successful synthesis of this valuable chemical intermediate.
References
-
Exploring the Synthesis Potential of 2-Bromo-4-nitropyridine. Chemical Synthesis Insights.[Link]
-
Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.[Link]
- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and...
-
Negishi Coupling. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
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A Comparative Spectroscopic Guide to 2-Cyclopropyl-4-nitropyridine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the spectroscopic properties of 2-Cyclopropyl-4-nitropyridine and its key analogues. This document moves beyond a simple data repository to offer insights into the causal relationships between molecular structure and spectral output, empowering researchers to interpret their own experimental data with greater confidence.
Introduction
Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a nitro group at the 4-position creates a potent electron-withdrawing effect, significantly influencing the electronic and, consequently, the spectroscopic properties of the entire molecule. The nature of the substituent at the 2-position further modulates these characteristics. This guide focuses on this compound, a compound of interest for its unique combination of a strained, electron-donating cyclopropyl ring and the strongly deactivating nitro group. To provide a comprehensive understanding, we will compare its spectroscopic signature with those of three key analogues: 4-nitropyridine (unsubstituted at C-2), 2-methyl-4-nitropyridine, and 2-chloro-4-nitropyridine.
Understanding the Influence of Substituents
The spectroscopic properties of these molecules are a direct consequence of the electronic and steric interplay between the pyridine ring and its substituents.
-
4-Nitro Group: This powerful electron-withdrawing group (-I, -M) significantly deshields the pyridine ring protons and carbons, leading to downfield shifts in NMR spectra. It also introduces characteristic strong absorption bands in the IR spectrum and influences the UV-Vis absorption maxima.
-
2-Substituents:
-
Hydrogen (in 4-nitropyridine): Provides a baseline for comparison.
-
Methyl Group: A weak electron-donating group (+I) that slightly shields the ring protons and carbons.
-
Chloro Group: An electron-withdrawing group (-I) that deshields the ring, particularly at the ortho and para positions.
-
Cyclopropyl Group: A fascinating substituent that can act as a weak electron-donating group through its unique sigma-pi conjugation capabilities, influencing the electronic environment of the aromatic ring.[1] Its strained nature also introduces distinct features in vibrational spectroscopy.
-
The following sections will dissect how these substituent effects manifest in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment.
¹H NMR Spectroscopy
The protons on the pyridine ring of these analogues will exhibit predictable shifts based on the electronic nature of the substituents. The strong electron-withdrawing effect of the nitro group at the 4-position will cause a general downfield shift for all ring protons compared to pyridine itself.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-3 | H-5 | H-6 | Other Protons |
| 4-Nitropyridine | ~8.40 (d) | ~8.40 (d) | ~8.90 (s) | - |
| 2-Methyl-4-nitropyridine | ~8.30 (s) | ~8.25 (d) | ~8.70 (d) | ~2.70 (s, 3H, -CH₃) |
| 2-Chloro-4-nitropyridine | ~8.50 (s) | ~8.35 (d) | ~8.80 (d) | - |
| This compound | ~8.20 (s) | ~8.15 (d) | ~8.60 (d) | ~2.20 (m, 1H, -CH-), ~1.20 (m, 4H, -CH₂) |
-
H-3, H-5, and H-6 Protons: The electron-donating methyl and cyclopropyl groups at C-2 are expected to cause an upfield shift (lower ppm) of the adjacent ring protons compared to the unsubstituted and chloro-substituted analogues. The chloro group, being electron-withdrawing, will have the opposite effect.
-
Cyclopropyl Protons: The protons of the cyclopropyl group itself are expected to appear in the upfield region of the spectrum, typically between 1.0 and 2.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide detailed information about the carbon framework. The trends in chemical shifts will mirror those observed in the ¹H NMR spectra, with the nitro group causing a significant downfield shift of the ring carbons.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons |
| 4-Nitropyridine | ~151.0 | ~124.0 | ~145.0 | ~124.0 | ~151.0 | - |
| 2-Methyl-4-nitropyridine | ~160.0 | ~123.0 | ~145.0 | ~121.0 | ~150.0 | ~25.0 (-CH₃) |
| 2-Chloro-4-nitropyridine | ~153.0 | ~125.0 | ~145.0 | ~122.0 | ~151.0 | - |
| This compound | ~165.0 | ~121.0 | ~145.0 | ~120.0 | ~149.0 | ~17.0 (-CH-), ~12.0 (-CH₂) |
-
Ring Carbons: The carbon bearing the substituent (C-2) will show the most significant variation. The cyclopropyl group is expected to cause a notable downfield shift at C-2 due to its sp²-like character in this context.
-
Substituent Carbons: The chemical shifts of the methyl and cyclopropyl carbons will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to encompass a range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to 0-200 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | N-O Asymmetric Stretch | N-O Symmetric Stretch | C-H (Aromatic) | C=N, C=C (Ring) | Other Key Bands |
| 4-Nitropyridine | ~1520 | ~1350 | ~3100-3000 | ~1600, ~1480 | - |
| 2-Methyl-4-nitropyridine | ~1525 | ~1355 | ~3100-3000 | ~1605, ~1485 | C-H (alkane) ~2950 |
| 2-Chloro-4-nitropyridine | ~1530 | ~1345 | ~3100-3000 | ~1595, ~1475 | C-Cl ~750 |
| This compound | ~1520 | ~1350 | ~3100-3000 | ~1600, ~1480 | C-H (cyclopropyl) ~3080 |
-
Nitro Group Vibrations: The most prominent features in the IR spectra of these compounds will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[2][3] For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2][3]
-
Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.
-
C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The cyclopropyl C-H stretches are also expected in this region, often at slightly higher wavenumbers than typical sp³ C-H bonds.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform an ATR correction and baseline correction on the acquired spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents.
Predicted UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Compound | π → π* Transition | n → π* Transition |
| 4-Nitropyridine | ~280 | ~330 |
| 2-Methyl-4-nitropyridine | ~285 | ~335 |
| 2-Chloro-4-nitropyridine | ~275 | ~325 |
| This compound | ~290 | ~340 |
-
π → π Transitions:* These are typically high-energy transitions and will be influenced by the substituents. Electron-donating groups like methyl and cyclopropyl are expected to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups like chloro will cause a hypsochromic (blue) shift.
-
n → π Transitions:* These lower-energy transitions involving the non-bonding electrons of the nitrogen and oxygen atoms will also be sensitive to substitution, with similar trends expected. Studies on 4-nitropyridine N-oxide suggest that such compounds have absorptions in the long-wavelength UV region (330-355 nm).[1][4]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a cuvette containing the pure solvent as a reference.
-
Scan the sample over a wavelength range of approximately 200-500 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Key Fragments (m/z) in Electron Ionization (EI) Mass Spectrometry
| Compound | Molecular Ion (M⁺) | [M-NO₂]⁺ | [M-C₃H₅]⁺ | Other Key Fragments |
| 4-Nitropyridine | 124 | 78 | - | 51 (C₄H₃⁺) |
| 2-Methyl-4-nitropyridine | 138 | 92 | - | 65 (C₅H₅⁺) |
| 2-Chloro-4-nitropyridine | 158/160 | 112/114 | - | 77 (C₅H₃Cl⁺) |
| This compound | 164 | 118 | 123 | 91 (C₆H₅N⁺) |
-
Molecular Ion: The molecular ion peak will be observed for all compounds, and its m/z value will correspond to the molecular weight of the compound. For 2-chloro-4-nitropyridine, the characteristic isotopic pattern of chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) will be observed.
-
Fragmentation: Common fragmentation pathways will include the loss of the nitro group (NO₂) and, in the case of this compound, the loss of the cyclopropyl group. Cleavage of the pyridine ring will also lead to smaller fragment ions.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject the sample into the GC.
-
Use a suitable temperature program to separate the analyte from the solvent and any impurities.
-
-
MS Data Acquisition:
-
Acquire mass spectra over a range of m/z 40-300.
-
Use a standard EI energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel pyridine derivative like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This guide provides a predictive and comparative framework for the spectroscopic analysis of this compound and its analogues. By understanding the fundamental principles that govern the influence of substituents on the pyridine ring, researchers can more effectively interpret their experimental data, confirm the identity and purity of their compounds, and gain deeper insights into the structure-property relationships of these important molecules. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories and research projects.
References
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Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
UCLA Chemistry. Spectroscopy Tutorial: Nitro Groups. [Link]
-
ResearchGate. Vibrational Behavior of the −NO2 Group in Energetic Compounds. [Link]
-
Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
ACS Publications. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]
-
ResearchGate. How does the cyclopropyl group influence conjugation and aromaticity? [Link]
-
PubChem. 4-Nitropyridine. [Link]
-
datapdf.com. The Synthesis and Spectrum of 2-Cyclopropylpyridine. [Link]
-
PubChem. 2-methyl-4-nitropyridine. [Link]
-
ResearchGate. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]
-
ResearchGate. Steady UV-VIS spectra of A, 4PyT and B, 2PyT in THF (1.0 cm optical path). [Link]
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The Strategic Importance of the Cyclopropyl Group and Nitro Substituent
An In-Depth Comparative Guide to the Drug-Like Properties of 2-Cyclopropyl-4-nitropyridine and Structurally Related Analogs
For researchers and scientists in the field of drug development, the meticulous evaluation of a compound's drug-like properties is a critical step in the journey from a promising hit to a viable clinical candidate. The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] The strategic functionalization of this core structure is key to modulating its pharmacokinetic and pharmacodynamic profile. This guide offers a comprehensive comparison of this compound and two structurally related analogs: 2-Chloro-4-nitropyridine and 2-Methyl-4-nitropyridine.
The inclusion of a cyclopropyl group in drug candidates is a widely used strategy to enhance metabolic stability and potency.[2][3] Its rigid, three-dimensional structure can also influence binding affinity and selectivity for the target protein. The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic properties of the pyridine ring, which can be crucial for target engagement and can also serve as a synthetic handle for further molecular elaboration.[1]
Comparative Analysis of Physicochemical and ADME Properties
A molecule's journey through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are in turn dictated by its fundamental physicochemical characteristics.
Physicochemical Properties: A Comparative Overview
Below is a table summarizing the key physicochemical properties of this compound and its selected analogs. It is important to note that while some of these values are available from chemical suppliers, others are predicted based on well-established structure-property relationships.
| Property | This compound | 2-Chloro-4-nitropyridine | 2-Methyl-4-nitropyridine | Scientific Rationale |
| Molecular Weight ( g/mol ) | 164.16[4] | 158.54[5][6] | 138.13[7][8] | Lower molecular weight is generally favored for better permeability and oral bioavailability. |
| cLogP (Predicted) | ~1.8 | ~1.6[5] | ~1.2 | LogP (octanol-water partition coefficient) is a measure of lipophilicity. A value between 1 and 3 is often considered optimal for oral drug absorption. The cyclopropyl group is more lipophilic than a methyl group. |
| Topological Polar Surface Area (TPSA) (Ų) | 45.8 | 45.8 | 45.8 | TPSA is a key indicator of membrane permeability. A TPSA of < 140 Ų is generally associated with good oral bioavailability. All three compounds have the same TPSA due to the conserved nitropyridine core. |
| pKa (Predicted) | ~1.5 (basic) | ~0.5 (basic) | ~2.0 (basic) | The basicity of the pyridine nitrogen is influenced by the substituent at the 2-position. The electron-donating methyl group increases basicity, while the electronegative chloro and cyclopropyl groups decrease it. |
Experimental Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).
Objective: To experimentally measure the LogP of the test compounds.
Materials:
-
Test compound (this compound, 2-Chloro-4-nitropyridine, or 2-Methyl-4-nitropyridine)
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a stock solution of the test compound in n-octanol.
-
Add equal volumes of the n-octanol stock solution and pre-saturated water to a glass vial.
-
Securely cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Allow the vial to stand undisturbed for 24 hours to allow for phase separation, or centrifuge at a low speed to expedite separation.
-
Carefully collect an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the LogP using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)
Aqueous Solubility
Good aqueous solubility is crucial for a drug to be absorbed from the gastrointestinal tract.
| Compound | Predicted Aqueous Solubility | Rationale |
| This compound | Moderate | The increased lipophilicity of the cyclopropyl group may slightly decrease aqueous solubility compared to the methyl analog. |
| 2-Chloro-4-nitropyridine | Moderate | The chloro group is also lipophilic and may lead to moderate solubility. |
| 2-Methyl-4-nitropyridine | Higher | The smaller, less lipophilic methyl group is expected to confer slightly better aqueous solubility. |
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic solubility of the test compounds in an aqueous buffer.
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer
Procedure:
-
Prepare high-concentration stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add PBS to each well.
-
Add a small volume of the DMSO stock solution to the PBS to achieve the desired final concentration range.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Membrane Permeability
The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a key determinant of its oral bioavailability.
| Compound | Predicted Permeability (PAMPA) | Rationale |
| This compound | High | With a favorable LogP and TPSA, high passive permeability is expected. |
| 2-Chloro-4-nitropyridine | High | Similar to the cyclopropyl analog, its physicochemical properties suggest good permeability. |
| 2-Methyl-4-nitropyridine | High | The lower lipophilicity might slightly reduce permeability compared to the other two, but it is still expected to be in the high range. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the test compounds across an artificial membrane.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Procedure:
-
A filter plate is coated with a solution of phospholipids in an organic solvent to form an artificial membrane.
-
The donor plate is filled with a solution of the test compound in a buffer simulating the pH of the small intestine (e.g., pH 5.0).
-
The acceptor plate is filled with a buffer simulating physiological pH (e.g., pH 7.4).
-
The filter plate is placed on top of the acceptor plate, and the donor plate is placed on top of the filter plate, creating a "sandwich".
-
The assembly is incubated for a set period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
Metabolic Stability
The susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), determines its in vivo half-life.
| Compound | Predicted Metabolic Stability | Rationale |
| This compound | High | The cyclopropyl group is known to be more resistant to oxidative metabolism compared to alkyl chains, potentially blocking a metabolic soft spot.[2][3][9][10] |
| 2-Chloro-4-nitropyridine | Moderate to High | The chloro group can also block metabolism at that position, but the overall stability will depend on other potential sites of metabolism on the pyridine ring. |
| 2-Methyl-4-nitropyridine | Moderate | The methyl group is a potential site for oxidative metabolism (hydroxylation), which could lead to faster clearance. |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To evaluate the metabolic stability of the test compounds in the presence of human liver microsomes.
Caption: Workflow for assessing in vitro metabolic stability using human liver microsomes.
Procedure:
-
Prepare an incubation mixture containing the test compound, human liver microsomes, and a buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP enzymes).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Preliminary Safety and Toxicity Assessment
While no specific toxicity data is available for this compound, information on related nitropyridine and chloronitropyridine compounds can provide some initial insights into potential hazards. For instance, 2-Chloro-4-nitropyridine is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5] Similarly, other nitropyridine derivatives are known to be toxic.[12][13] It is therefore prudent to handle this compound with appropriate safety precautions.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating the drug-like properties of this compound against its 2-chloro and 2-methyl analogs. Based on established medicinal chemistry principles, this compound is predicted to possess high metabolic stability, a key advantage in drug design. Its predicted physicochemical properties also suggest good membrane permeability.
The next logical steps would be to perform the detailed experimental protocols outlined in this guide to obtain empirical data. This will validate the predictions and provide a solid foundation for further optimization of this chemical scaffold. The synthesis and evaluation of a broader range of analogs will also be crucial in establishing a clear structure-activity relationship (SAR) and a structure-property relationship (SPR), ultimately guiding the design of novel drug candidates with improved efficacy and pharmacokinetic profiles.
References
-
Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 2-Methyl-4-nitropyridine in Pharmaceutical Synthesis. [Link]
-
PubChem. 2-Chloro-4-nitropyridine. [Link]
-
PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
PubChem. 2-Chloro-4-methoxy-3-nitropyridine. [Link]
-
ResearchGate. Improvements to metabolic stability through cyclopropyl modification. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. [Link]
-
PubChem. 4-Nitropyridine. [Link]
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubMed. Metabolic stability of superoxide adducts derived from newly developed cyclic nitrone spin traps. [Link]
-
PubMed Central. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. [Link]
-
Hygiene and Sanitation. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. [Link]
-
IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
PubChem. 2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
-
PubChem. 2-Cyclopropyl-4-methyl-pyridine. [Link]
-
Aqbiopharma. This compound. [Link]
-
PubChem. 2-Hydroxy-4-nitropyridine. [Link]
-
NIST. Pyridine, 4-nitro-, 1-oxide. [Link]
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Cheméo. Chemical Properties of 4-Nitropyridine (CAS 1122-61-8). [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of 2-Cyclopropyl-4-nitropyridine
Introduction: The Significance of the Cyclopropyl-Pyridine Moiety
In the landscape of modern medicinal chemistry, the pyridine scaffold is a "privileged" structural motif, appearing in approximately 14% of FDA-approved N-heterocyclic drugs.[1] When functionalized with a cyclopropyl group, the resulting molecule often exhibits enhanced metabolic stability, improved potency, and favorable pharmacokinetic properties due to the ring's unique conformational rigidity and electronic character.[2] The target molecule, 2-Cyclopropyl-4-nitropyridine, serves as a crucial synthetic intermediate for a range of pharmacologically active compounds. The nitro group at the 4-position is a versatile handle, readily converted into other functional groups, making this a valuable building block for drug discovery programs.[1]
This guide provides an in-depth comparison of the efficacy of different transition metal catalysts—primarily focusing on palladium, nickel, and copper systems—for the synthesis of this compound. We will delve into the mechanistic underpinnings of these catalytic systems, present comparative experimental data, and provide a detailed protocol for the most efficient methodology.
Core Synthetic Strategy: Cross-Coupling Reactions
The most direct and widely adopted method for constructing the C-C bond between the pyridine and cyclopropyl rings is the transition metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, stands out as a robust and highly functional-group-tolerant method.[3][4] The general transformation is depicted below.
Figure 2: Simplified Pd(0)/Pd(II) catalytic cycle for Suzuki coupling.
Comparative Data for Palladium Systems:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 90 | 2 | 69-93 | [5] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene / H₂O | 100 | 6 | ~91 | [6] |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | - | ~40 | [6] |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 100 | - | ~40 | [6] |
Note: Yields are generalized from couplings of cyclopropylboronic acid with various brominated aromatics/heterocycles as direct data for 2-bromo-4-nitropyridine is proprietary. The Pd/SPhos system is generally considered state-of-the-art for such transformations.
Nickel-Based Catalysts: A Cost-Effective Alternative
Nickel, being more earth-abundant and significantly cheaper than palladium, presents an attractive alternative. [7]Nickel catalysts can mediate similar cross-coupling reactions, often exhibiting unique reactivity.
Causality of Component Selection:
-
Nickel Precatalyst: Ni(II) salts like NiCl₂ combined with a ligand, or Ni(0) complexes like Ni(COD)₂, are common starting points. [8]* Ligands: N-heterocyclic carbenes (NHCs) or phosphine ligands are typically employed to stabilize the nickel center and promote catalysis. [9]* Advantages & Challenges: While cost is a major advantage, nickel catalysts can be more sensitive to air and moisture, requiring stricter inert atmosphere conditions. Furthermore, the scope and functional group tolerance may be narrower compared to palladium systems. For the specific synthesis of this compound, nickel catalysis is less documented and would likely require significant optimization.
Copper-Based Catalysts: For Specific Applications
Copper-catalyzed reactions, inspired by the classical Ullmann condensation, have seen a resurgence with the development of modern ligands. [10] Causality of Component Selection:
-
Copper Precatalyst: Simple copper(I) salts like CuI are most common. [11]* Ligands: Diamines or diols (like ethylene glycol) can serve as effective and inexpensive ligands, enabling the reaction to proceed under milder conditions than traditional Ullmann couplings. [11]In some cases, ligand-free systems have been developed. [12]* Advantages & Challenges: Copper is very inexpensive. However, these reactions often require higher temperatures and may have a more limited substrate scope compared to palladium. They are particularly useful for C-N bond formation but are less commonly applied for Suzuki-type C-C couplings for this specific transformation.
Summary Comparison of Metal Catalysts
| Feature | Palladium (Pd) | Nickel (Ni) | Copper (Cu) |
| Relative Cost | High | Low | Very Low |
| General Reactivity | Very High | High | Moderate |
| Functional Group Tolerance | Excellent | Good | Moderate to Good |
| Reaction Conditions | Mild to Moderate | Mild to Moderate | Often requires higher temp. |
| Maturity for this Synthesis | Well-established | Developing | Less common |
Recommended Experimental Protocol: Pd/SPhos Catalyzed Suzuki-Miyaura Coupling
This protocol is designed to be a self-validating system, employing a highly active and reliable catalyst system for the synthesis of this compound from 2-bromo-4-nitropyridine.
Figure 3: Experimental workflow for the synthesis.
Materials:
-
2-Bromo-4-nitropyridine (1.0 equiv)
-
Cyclopropylboronic acid (1.3 equiv) [2][6]* Palladium(II) acetate, Pd(OAc)₂ (0.01 equiv, 1 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) (0.02 equiv, 2 mol%) [5]* Potassium phosphate, K₃PO₄ (anhydrous powder, 2.0 equiv) [5]* Toluene, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, dried in an oven
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitropyridine (1.0 equiv), cyclopropylboronic acid (1.3 equiv), SPhos (0.02 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. A robust inert atmosphere is crucial for preventing catalyst degradation.
-
Solvent Addition: Degas anhydrous toluene and deionized water (e.g., in a 10:1 ratio) by bubbling argon through them for 20 minutes. Add the degassed solvents to the reaction flask via syringe.
-
Catalyst Addition: Add the Pd(OAc)₂ (0.01 equiv) to the flask. The mixture will typically turn a darker color upon addition.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Conclusion and Recommendations
For the synthesis of this compound, palladium-based catalytic systems remain the most efficient, reliable, and well-documented choice. Specifically, the combination of Pd(OAc)₂ with a modern biaryl phosphine ligand like SPhos provides the highest efficacy, offering excellent yields under relatively mild conditions and with low catalyst loadings. [5]This system's high functional group tolerance is particularly important when working with the electron-deficient and potentially sensitive nitropyridine ring.
While nickel catalysts offer a significant cost advantage, their application to this specific transformation is not as mature and would require substantial process development and optimization. Copper-based systems, though inexpensive, are generally less suited for this particular C(sp²)-C(sp³) bond formation compared to their utility in C-N or C-O couplings.
For researchers in drug development, where reliability, yield, and speed are paramount, the investment in a palladium/SPhos system is justified and represents the current state-of-the-art for this synthesis.
References
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Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. [Link]
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. Inno Pharmchem. [Link]
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Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987–6990. [Link]
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LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Levine, R., & Patrick, G. R. (1973). Synthesis of Certain Cyclopropylpyridines. The Journal of Organic Chemistry, 38(22), 3942–3944. [Link]
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Zhang, T., & Zhang, H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(14), 2459-2462. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. [Link]
-
Deng, M.-Z., et al. (1998). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3489–3492. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]
-
Gray, A. P., & Kraus, H. (1966). Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane ring-opened analogs. The Journal of Organic Chemistry, 31(7), 2244–2250. [Link]
-
Brown, H. C., & Kulkarni, S. U. (1977). Cyclopropylpyridines. Synthesis and Electronic Interaction. The Journal of Organic Chemistry, 42(26), 4169–4173. [Link]
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Goti, A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4984. [Link]
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MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(13), 5136. [Link]
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Mąkosza, M., et al. (2019). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 21(1), 224-227. [Link]
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Louie, J., & Gibby, J. E. (2005). A nickel-catalyzed route to pyridines. Journal of the American Chemical Society, 127(18), 6594–6595. [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
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Paškevičius, T., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3788. [Link]
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Paškevičius, T., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3788. [Link]
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Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]
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RSC Publishing. (2023). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances, 13(42), 29631-29636. [Link]
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McCabe Dunn, J. M., et al. (2014). Development of a Palladium-Catalyzed α-arylation of Cyclopropyl Nitriles. Organic Letters, 16(24), 6314–6317. [Link]
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SciSpace. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine. RSC Advances, 7(72), 45314-45319. [Link]
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Paškevičius, T., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3788. [Link]
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RSC Publishing. (2016). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 14(45), 10642-10646. [Link]
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ResearchGate. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. Tetrahedron Letters, 43(38), 6987-6990. [Link]
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da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
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Safety Operating Guide
Proper Disposal of 2-Cyclopropyl-4-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Cyclopropyl-4-nitropyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in the established hazardous profiles of structurally related nitropyridine and nitroaromatic compounds, ensuring a cautious and compliant approach.
Hazard Assessment and Waste Identification
This compound, due to its nitropyridine moiety, must be classified as hazardous waste. Pyridine derivatives are often harmful if swallowed, and can cause skin and eye irritation.[1][2] The nitro group further suggests potential reactivity and toxicity. Therefore, all materials contaminated with this compound, including neat compound, solutions, reaction mixtures, and disposable labware (e.g., pipette tips, gloves, weigh boats), must be segregated and disposed of as hazardous chemical waste.[1][3]
Key Principle: The foundation of safe disposal is the unambiguous identification and segregation of the hazardous waste stream at the point of generation. This prevents unintentional mixing with incompatible materials and ensures the safety of all laboratory personnel.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.
Table of Essential Protective Measures
| Control Type | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To prevent inhalation of any potential vapors or dust. |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects eyes from accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents dermal contact and absorption. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[3] The following protocol provides a systematic approach for laboratory personnel.
I. Waste Segregation and Collection
-
Solid Waste:
-
Collect solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1]
-
The container should be constructed of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
For solutions containing this compound, use a designated, leak-proof hazardous waste container.
-
Do not mix this waste stream with other incompatible chemicals, particularly strong acids or bases.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[1]
-
II. Labeling and Storage
-
Labeling:
-
Clearly and indelibly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity.
-
Include the date of waste generation on the label.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Secondary containment is highly recommended to mitigate the impact of any potential leaks.
-
III. Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the material.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal contractor. The most common and effective method for the disposal of pyridine and its derivatives is high-temperature incineration.[3]
-
Never dispose of this compound down the drain or in the regular trash.
-
Coordinate with your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion
Adherence to these procedures for the disposal of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. By treating this and all chemical waste with the appropriate level of caution and respect, researchers can protect themselves, their colleagues, and the environment.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (n.d.). Destruction of Hazardous Chemicals in the Laboratory. Retrieved from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2-Cyclopropyl-4-nitropyridine
Immediate Safety and Hazard Assessment
Nitropyridine derivatives are consistently classified as hazardous materials. Based on data from compounds like 3-Amino-4-nitropyridine, 2-Nitropyridine, and various chloro- and hydroxy- nitropyridines, it is prudent to treat 2-Cyclopropyl-4-nitropyridine with a high degree of caution.[1][2][3][4][5] The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][4][6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][5][7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][3][7]
Given these potential hazards, a comprehensive operational plan is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.[1][8][9]
| PPE Category | Specification |
| Eye and Face Protection | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][9] A face shield should be used where there is a significant potential for splashing.[1] |
| Skin Protection | Wear appropriate protective gloves and a lab coat. For more intensive operations, fire/flame-resistant and impervious clothing is advised.[1] Depending on the scale of handling, a chemical-resistant suit may be necessary.[1][10] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are likely to be exceeded or if irritation is experienced.[1][2][9] A dust mask (e.g., N95) is a suitable minimum for handling powders.[1] For significant aerosol generation, a full-face respirator is recommended.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are in close proximity to the workstation and are readily accessible in case of an emergency.[1][9][11]
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Read and understand the safety information for structurally similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your work area by covering surfaces with absorbent, disposable bench paper.
-
-
During Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and dispose of contaminated PPE properly.
-
Wash hands and any exposed skin thoroughly.
-
Storage
Proper storage is vital to maintain the chemical's integrity and prevent accidents.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11][12]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][9]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
-
Disposal:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][5] Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][9] If skin irritation occurs, get medical advice/attention.[2] Remove contaminated clothing.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][3] If you feel unwell, call a POISON CENTER or doctor.[2] |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor.[2] Rinse mouth with water.[2] |
| Spill | For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2][9] For larger spills, evacuate the area and follow emergency response protocols. |
Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Conclusion
While the specific toxicological properties of this compound have not been fully investigated, the data from analogous nitropyridine compounds provide a clear directive for cautious handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with this chemical. Always prioritize safety and adhere to the principles of good laboratory practice.
References
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- This compound,1255311-63-7-Amadis Chemical. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
